molecular formula C8H10ClF2N B3025480 1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS No. 276875-47-9

1-(2,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B3025480
CAS No.: 276875-47-9
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGKZOWBCNPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592963
Record name 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791098-84-5
Record name 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,4-Difluorophenyl)ethanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Core Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and illuminate its pivotal role in the rapidly advancing field of targeted protein degradation. This document is structured to deliver not just protocols, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties and Structural Analysis

This compound is a synthetic amine salt whose utility in medicinal chemistry is largely dictated by its unique structural and electronic properties. The presence of two electron-withdrawing fluorine atoms on the phenyl ring at positions 2 and 4 significantly modulates the compound's pKa, lipophilicity, and metabolic stability, making it an attractive fragment for incorporation into novel therapeutic agents.

The hydrochloride salt form is predominantly used to enhance aqueous solubility and improve handling characteristics of the parent amine, which is a common strategy in drug development for facilitating formulation and biological assays.

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClF₂N[1]
Molecular Weight 193.62 g/mol [1]
IUPAC Name 1-(2,4-difluorophenyl)ethanamine;hydrochloride[1]
CAS Number (Racemate) 276875-47-9[1]
CAS Number ((S)-enantiomer HCl) 844647-37-6[2]
CAS Number ((R)-enantiomer HCl) 791098-81-2[3]
Free Base Formula C₈H₉F₂N
Free Base Mol. Weight 157.16 g/mol [4]
Appearance White to off-white solid (typical)
Solubility Enhanced solubility in water and polar protic solvents[1]

Synthesis and Stereochemical Considerations

The synthesis of 1-(2,4-difluorophenyl)ethanamine is most commonly achieved via reductive amination of the corresponding ketone, 2',4'-difluoroacetophenone. However, for applications in drug discovery, control over stereochemistry is paramount, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[5] Therefore, asymmetric synthesis is the preferred approach.

Asymmetric Synthesis via Biocatalytic Transamination

A highly efficient and green method for producing chiral amines is through enzymatic transamination.[6] This approach utilizes a transaminase (ATA) enzyme to transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone substrate.

Protocol: Asymmetric Synthesis using R-ω-Transaminase

  • Reaction Setup: In a temperature-controlled vessel, dissolve 2',4'-difluoroacetophenone in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Enzyme and Cofactor Addition: Add the R-ω-transaminase (e.g., ATA117) and the requisite cofactor, pyridoxal 5'-phosphate (PLP).

  • Amine Donor: Introduce an excess of the amine donor, such as isopropylamine. The large excess drives the reaction equilibrium towards product formation.

  • Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Workup and Purification: After the reaction, quench by adjusting the pH. Extract the chiral amine product with an organic solvent (e.g., ethyl acetate).

  • Salt Formation: To isolate the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like isopropanol, leading to the precipitation of the desired product.

  • Filtration and Drying: Collect the crystalline product by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Causality: This biocatalytic method is superior for producing a single enantiomer due to the high stereoselectivity of the enzyme, avoiding the need for classical resolution of a racemic mixture, which is often inefficient.[6]

General Synthetic Workflow

The following diagram outlines a common chemical synthesis route.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_final Final Product A 2,4-Difluorobenzaldehyde B Grignard Reaction (+ CH3MgBr) A->B C 1-(2,4-Difluorophenyl)ethanol B->C D Oxidation (e.g., PCC, DMP) C->D E 2',4'-Difluoroacetophenone D->E F Reductive Amination (e.g., NH3, NaBH3CN) E->F G 1-(2,4-Difluorophenyl)ethanamine (Racemic Free Base) F->G H HCl Treatment (in Ether or IPA) G->H I 1-(2,4-Difluorophenyl)ethanamine HCl (Final Salt) H->I

Caption: General chemical synthesis pathway for the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A self-validating protocol involves a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons (multiplets, ~6.8-7.5 ppm), methine proton (quartet, ~4.5 ppm), amine protons (broad singlet, variable), methyl protons (doublet, ~1.5 ppm). The exact shifts and coupling constants for the aromatic region will be complex due to F-H coupling.
¹³C NMR Aromatic carbons (~100-165 ppm, with C-F coupling), methine carbon (~50 ppm), methyl carbon (~20 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ ion for the free base at m/z 158.08.
Chiral HPLC Using a chiral stationary phase (e.g., Chiralcel OD-H), the R and S enantiomers should resolve into two distinct peaks, allowing for the determination of enantiomeric excess (e.e.).

Trustworthiness: The combination of NMR and MS confirms the chemical structure, while chiral HPLC is non-negotiable for validating the success of an asymmetric synthesis. Purity is typically assessed by standard reverse-phase HPLC with UV detection.

Application in Targeted Protein Degradation

A primary and high-impact application of 1-(2,4-difluorophenyl)ethanamine and its enantiomers is as a foundational building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[7][8] They consist of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[7]

The 1-(2,4-difluorophenyl)ethanamine moiety is frequently used to construct ligands that bind to various E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its structure can be readily modified (e.g., through acylation of the amine) to attach a linker, which is then connected to a ligand for the protein target.

G cluster_protac PROTAC Molecule cluster_cell Cellular Machinery POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Target Protein (Protein of Interest) POI_Ligand->POI Binds E3_Ligand E3 Ligand (Derived from our amine) Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome POI->Proteasome Enters for Degradation Ub Ubiquitin E3->Ub Transfers Ub->POI Attaches to Fragments Amino Acid Fragments Proteasome->Fragments Degrades into

Sources

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a pivotal chemical intermediate whose significance in modern medicinal chemistry cannot be overstated. The strategic incorporation of two fluorine atoms onto the phenyl ring endows this molecule with unique electronic and physicochemical properties that are highly sought after in drug design. This guide provides a comprehensive analysis of its chemical properties, a detailed methodology for its synthesis, and an exploration of its critical role as a building block in the development of novel therapeutics, particularly for neurological and antiviral applications. As a key bioisostere, its ability to enhance metabolic stability, modulate basicity, and improve central nervous system (CNS) penetration makes it an invaluable tool for overcoming common challenges in drug development.[1]

Physicochemical and Spectroscopic Profile

The hydrochloride salt of 1-(2,4-Difluorophenyl)ethanamine exists as a white to off-white crystalline solid.[2] The salt form significantly enhances its aqueous solubility compared to the free base, facilitating its use in various reaction conditions and biological assays.[3]

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClF₂N[3]
Molecular Weight 193.62 g/mol [3][4]
CAS Number 276875-47-9[3]
Appearance White to off-white powder/crystal[2]
Storage Room temperature or 2-8 °C, sealed, away from moisture[2][4][5]
Solubility Enhanced solubility in water[3]

Note: Specific melting point and quantitative solubility data in various organic solvents are not consistently reported in the literature for this specific hydrochloride salt. Data for analogous compounds suggest high solubility in water and alcohols.[5]

Spectroscopic Analysis (Theoretical)

While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key NMR features.

  • ¹H NMR: The spectrum is expected to show four distinct regions.

    • Methyl Protons (-CH₃): A doublet centered around 1.4-1.6 ppm, coupled to the adjacent methine proton.

    • Amine Protons (-NH₃⁺): A broad singlet, typically in the 7.5-9.0 ppm range, which may exchange with D₂O.

    • Methine Proton (-CH): A quartet around 4.5-4.7 ppm, coupled to the methyl protons.

    • Aromatic Protons (Ar-H): A complex multiplet pattern between 6.9 and 7.5 ppm due to proton-proton and proton-fluorine couplings. The proton at C6 will likely be a triplet of doublets, the proton at C5 a complex multiplet, and the proton at C3 a doublet of doublets of doublets.

  • ¹³C NMR: The carbon spectrum will be characterized by signals for the methyl and methine carbons, along with four distinct aromatic carbon signals. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large coupling constants (J_CF). The other aromatic carbons (C1, C3, C5, C6) will also exhibit smaller C-F couplings.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a reductive amination pathway, a robust and scalable method in organic chemistry.

Synthetic Workflow: Reductive Amination

The most common laboratory-scale synthesis starts from the commercially available ketone, 2',4'-difluoroacetophenone. The process involves the formation of an imine or oxime intermediate, followed by reduction to the primary amine and subsequent salt formation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2',4'-Difluoroacetophenone C Imine Intermediate A->C Reaction B Ammonium Acetate / Ammonia B->C Reagent E 1-(2,4-Difluorophenyl)ethanamine (Free Base) C->E Reduction D Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) D->E Reducing Agent G 1-(2,4-Difluorophenyl)ethanamine HCl (Final Product) E->G Acidification F HCl in Ether/Isopropanol F->G Reagent

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 2',4'-difluoroacetophenone.

Materials:

  • 2',4'-Difluoroacetophenone

  • Ammonium acetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (concentrated or as a solution in ether/isopropanol)

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-difluoroacetophenone (1.0 eq) and a large excess of ammonium acetate (approx. 10 eq) in methanol. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: After cooling the reaction mixture to 0-5 °C in an ice bath, slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add diethyl ether to the aqueous residue and basify with a concentrated NaOH solution to a pH > 12 to deprotonate the ammonium salt and liberate the free amine. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with diethyl ether.

  • Drying and Isolation of Free Base: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)ethanamine free base, which typically appears as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol. Slowly add a solution of HCl in ether (or concentrated HCl dropwise) with vigorous stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity

The primary amine group is the main site of reactivity, readily undergoing common transformations:

  • Acylation: Reacts with acid chlorides or anhydrides to form amides.[3]

  • Alkylation: Can be alkylated using alkyl halides to produce secondary and tertiary amines.[3]

  • Nucleophilic Substitution: The amine acts as a nucleophile, participating in reactions with various electrophiles.[3]

Role and Application in Medicinal Chemistry

The strategic use of fluorine has become a cornerstone of modern drug design, and the 2,4-difluorophenyl moiety is a prime example of its successful application.[6][7]

Bioisosterism and Pharmacokinetic Enhancement

Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. However, its true power lies in the profound electronic changes it imparts with minimal steric bulk.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond on an aromatic ring with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[6]

  • pKa Modulation: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect reduces the electron density on the aromatic ring and, consequently, on the benzylic amine. This lowers the basicity (pKa) of the amine group.[3] This modulation is critical for optimizing a drug's solubility, cell permeability, and target binding affinity.

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds (with backbone amides) and dipole-dipole interactions, which can significantly enhance binding potency.[8]

  • Improved CNS Penetration: The 2,4-difluorophenyl group increases the lipophilicity of the molecule. This, combined with the modulated pKa, can improve a compound's ability to cross the blood-brain barrier, making it a valuable building block for drugs targeting the central nervous system.[3]

G cluster_0 Core Building Block cluster_1 Imparted Physicochemical Properties cluster_2 Resulting Pharmacological Advantages Core 1-(2,4-Difluorophenyl)ethanamine HCl A versatile scaffold for drug design Properties Increased Metabolic Stability (Blocked P450 Oxidation) Modulated pKa (Lower Basicity) Enhanced Lipophilicity Favorable Target Interactions (H-bonding) Core:f1->Properties:p1 Core:f1->Properties:p2 Core:f1->Properties:p3 Core:f1->Properties:p4 Advantages Improved Oral Bioavailability Enhanced Target Potency & Selectivity Better CNS Penetration Optimized Drug-Like Properties Properties:p1->Advantages:a1 Properties:p2->Advantages:a2 Properties:p3->Advantages:a3 Properties:p4->Advantages:a2 Properties:p2->Advantages:a4

Caption: The role of the 2,4-difluorophenyl moiety in drug design.

Key Therapeutic Areas
  • Central Nervous System (CNS) Agents: Its ability to improve blood-brain barrier penetration makes it a common structural motif in compounds targeting neurological and psychiatric disorders.[2]

  • Antiviral Prodrugs: The compound serves as a crucial precursor in the synthesis of fluorinated nucleoside analogues that exhibit enhanced activity against resistant viral strains.[3] The difluorophenyl group can improve cellular uptake and metabolic stability of these antiviral agents.[3]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data from analogous compounds, the following precautions are advised:

  • Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of properties—conferred by the 2,4-difluoro substitution pattern—provides medicinal chemists with a powerful tool to overcome significant pharmacokinetic and pharmacodynamic hurdles. A thorough understanding of its synthesis, reactivity, and the physicochemical principles governing its utility is essential for any scientist working at the forefront of pharmaceutical research and development.

References

  • Smolecule. (n.d.). Buy this compound | 276875-47-9.
  • Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

  • Smolecule. (n.d.). This compound.
  • Tempero, M. A., et al. (1984). Chemical and Pharmacological Properties of Diflunisal. PubMed. Available at: [Link]

  • Pavri, N. (2008). Strong bond with fluorine chemistry. Manufacturing Chemist. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Struchem. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

Sources

A-Z Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth analysis of its molecular structure, confirmed through spectroscopic methods, outlines a robust synthetic pathway via reductive amination, details analytical techniques for quality control, and discusses its applications in drug development.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent amine, which enhances its stability and aqueous solubility.[1] The difluorophenyl moiety is a key feature, offering unique electronic and steric properties that influence receptor binding affinity and pharmacokinetic profiles in derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 85074-67-3 (for HCl salt)[3][4]
Molecular Formula C₈H₁₀ClF₂N[1][3]
Molecular Weight 193.62 g/mol [1][3]
Appearance White to yellow powder or crystals
Purity Typically ≥98%[3]
Storage Room temperature, under inert atmosphere[3]

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides complementary information to build a complete and validated molecular picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atoms.

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine (CH) proton adjacent to the amine, and the methyl (CH₃) protons. The aromatic signals will exhibit complex splitting patterns (couplings) due to both H-H and H-F interactions. The methine proton will appear as a quartet, split by the adjacent methyl protons. The methyl group will appear as a doublet, split by the methine proton.

    • ¹³C NMR : The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine will show large one-bond C-F coupling constants, which is a definitive indicator of their position.

    • ¹⁹F NMR : This is crucial for fluorine-containing compounds. It will show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions, confirming the substitution pattern.[5]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using high-resolution mass spectrometry (HRMS), the elemental composition can be determined with high accuracy, confirming the molecular formula C₈H₉F₂N for the free base.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include N-H stretching vibrations for the ammonium salt (-NH₃⁺) in the range of 2800-3200 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and strong C-F stretching vibrations typically found in the 1100-1300 cm⁻¹ region.

Synthesis and Manufacturing Workflow

A common and efficient method for synthesizing 1-(2,4-Difluorophenyl)ethanamine is through the reductive amination of 2,4-difluoroacetophenone.[6][7] This one-pot reaction is widely used in pharmaceutical synthesis due to its efficiency and mild reaction conditions.[6]

Workflow: Reductive Amination of 2,4-Difluoroacetophenone

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation ketone 2,4-Difluoroacetophenone imine Intermediate Imine ketone->imine Condensation (Weakly Acidic pH) amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine racemic_amine Racemic Amine (Free Base) 1-(2,4-Difluorophenyl)ethanamine imine->racemic_amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->racemic_amine final_product 1-(2,4-Difluorophenyl)ethanamine HCl (Final Product) racemic_amine->final_product Protonation hcl HCl in Solvent (e.g., Ether or IPA) hcl->final_product

Caption: Synthesis workflow for 1-(2,4-Difluorophenyl)ethanamine HCl.

Detailed Experimental Protocol
  • Imine Formation : To a solution of 2,4-difluoroacetophenone (1.0 eq) in a suitable solvent like methanol or dichloromethane, add an ammonia source, such as ammonium acetate (10 eq). The reaction is stirred at room temperature. The mildly acidic conditions provided by the acetate salt catalyze the condensation of the ketone and ammonia to form an intermediate imine.[8]

  • In-Situ Reduction : Once imine formation is established (monitored by TLC or LC-MS), a selective reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions.[8][9] The reaction is continued until the starting material is consumed.

  • Work-up and Isolation : The reaction is quenched with an aqueous base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude free-base amine.

  • Hydrochloride Salt Formation : The crude amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution.

  • Purification : The precipitated solid is collected by filtration, washed with cold solvent to remove impurities, and dried under vacuum to yield pure this compound.

Applications in Medicinal Chemistry

1-(2,4-Difluorophenyl)ethanamine serves as a key building block for several classes of pharmaceuticals. The specific stereoisomers, (R)- or (S)-, are often required for biological activity, necessitating either an asymmetric synthesis or chiral resolution of the racemic mixture.

  • Antifungal Agents : This amine is a well-known intermediate in the synthesis of azole antifungal drugs, such as fluconazole and its analogs. The difluorophenyl group is a common motif in this class of compounds, contributing to their efficacy and safety profile.

  • Neurological Drug Candidates : The unique structure of this compound makes it a candidate for drug development targeting neurological conditions.[1] The fluorine substitutions can enhance blood-brain barrier penetration and modulate interactions with central nervous system (CNS) receptors.[1]

  • Antiviral Prodrugs : Advanced synthetic methods have been developed to incorporate the 2,4-difluorophenyl moiety into antiviral prodrug structures, where it can provide an optimal balance between antiviral potency and cellular toxicity.[1]

Analytical Quality Control

To ensure the identity, purity, and quality of this compound for research or manufacturing, a set of validated analytical methods is required.

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Chiral HPLC : To determine the enantiomeric purity (for chiral versions), a chiral stationary phase (e.g., a cellulose- or amylose-based column) is used to separate the (R)- and (S)-enantiomers.

  • Gas Chromatography (GC) : GC can also be used for purity assessment, often after derivatization of the amine to improve its volatility and thermal stability.

  • Titration : A simple acid-base titration can be used to determine the assay of the hydrochloride salt.

Safety, Handling, and Storage

  • Safety : The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.

References

  • Myers, A. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%. Retrieved from [Link]

  • Reagentia. (n.d.). [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-1-(2,4-Difluorophenyl)ethanamine-Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(2,4-Difluorophenyl)ethanamine serves as a critical chiral building block in medicinal chemistry, most notably in the synthesis of widely used azole antifungal agents like fluconazole.[1][2] Its hydrochloride salt offers enhanced stability and solubility, making it a preferred form for storage and handling in pharmaceutical development.[3] This guide provides a comprehensive overview of the primary synthetic pathways to 1-(2,4-Difluorophenyl)ethanamine hydrochloride, with a focus on the principles of reductive amination. It details the causality behind experimental choices, provides validated protocols, and compares different methodological approaches to empower researchers in optimizing this crucial synthesis.

Introduction: Significance and Application

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. The primary amine group provides a versatile handle for constructing more complex molecular architectures.[3] The principal application of this compound is in the multi-step synthesis of fluconazole, a first-generation triazole antifungal agent.[4][5]

Core Synthesis Pathway: Reductive Amination of 2,4-Difluoroacetophenone

The most prevalent and industrially scalable method for synthesizing 1-(2,4-Difluorophenyl)ethanamine is the reductive amination of 2,4-difluoroacetophenone.[6][7] This one-pot reaction combines the formation of an imine from a ketone and an amine source, followed by its immediate reduction to the corresponding amine.[8] This approach is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.[7]

Mechanistic Principles

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen atom of the amine source (e.g., ammonia from ammonium formate) performs a nucleophilic attack on the electrophilic carbonyl carbon of 2,4-difluoroacetophenone. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. This step is typically acid-catalyzed and reversible.

  • Reduction: A reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final primary amine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[9]

Key Methodologies and Reagent Analysis

Several variations of reductive amination are employed, differing primarily in the choice of amine and reducing agent.

The Leuckart reaction is a classical and robust method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[10][11]

  • Causality of Reagent Choice: Ammonium formate, upon heating, dissociates into ammonia (the amine source) and formic acid (the reducing agent).[12][13] This in-situ generation of reagents is highly efficient. The high temperatures required (typically 120-180°C) drive the reaction equilibrium towards the formation of the N-formyl amide intermediate, which is then hydrolyzed under acidic or basic conditions to yield the final amine.[10][11]

  • Advantages: This method is cost-effective, uses readily available reagents, and is well-suited for large-scale production. It is a one-pot synthesis that does not require expensive metal catalysts.[7]

  • Limitations: The reaction requires high temperatures and can sometimes lead to side product formation. The workup involves a hydrolysis step to cleave the formyl group.[13]

This method involves the reaction of 2,4-difluoroacetophenone with ammonia in the presence of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[14][15]

  • Causality of Reagent Choice: The metal catalyst heterogeneously catalyzes both the formation of the imine on its surface and the subsequent reduction by molecular hydrogen. Pd/C is highly effective for the hydrogenation of C=N bonds.[14]

  • Advantages: This is a "clean" method, as the byproducts are minimal, and the catalyst can often be recovered and reused. It can often be run under milder conditions than the Leuckart reaction.[6]

  • Limitations: Requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive and is susceptible to poisoning by certain functional groups.

Modern reductive amination protocols often use specialized hydride reagents that are more selective than general-purpose reducers like sodium borohydride (NaBH₄).[8][9]

  • Causality of Reagent Choice:

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under weakly acidic conditions (pH 3-6) that favor iminium ion formation. It selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder and less toxic alternative to NaBH₃CN.[8] It is also highly selective for iminium ions over ketones and is effective for a wide range of substrates. Its steric bulk often enhances selectivity.[9]

  • Advantages: These reactions can be performed under mild, ambient conditions, offering high yields and excellent functional group tolerance. They are particularly valuable for laboratory-scale synthesis.[8]

  • Limitations: These reagents are more expensive than those used in the Leuckart reaction or catalytic hydrogenation, which can be a consideration for large-scale industrial synthesis.

Visualizing the Core Pathway

dot digraph "Reductive_Amination_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Reactants ketone [label=<

2,4-Difluoroacetophenone

]; amine_source [label="Amine Source\n(e.g., NH₃, NH₄HCO₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate imine [label=<

Imine Intermediate

];

// Product product [label=<

1-(2,4-Difluorophenyl)ethanamine

];

G

Figure 1: Generalized reductive amination pathway.

Alternative Synthesis Pathway: Reduction of Oxime

An alternative, though less common, route involves a two-step process starting from 2,4-difluoroacetophenone.

  • Oxime Formation: The ketone is first reacted with hydroxylamine hydrochloride to form 2,4-difluoroacetophenone oxime. This reaction is typically straightforward and high-yielding.

  • Oxime Reduction: The resulting oxime is then reduced to the primary amine. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or with reducing agents like lithium aluminum hydride (LiAlH₄).[16]

  • Causality and Considerations: This pathway separates the C-N bond formation from the reduction step. It can be advantageous if the one-pot reductive amination proves problematic, but it adds an extra step to the overall synthesis, potentially lowering the overall yield and increasing process time. Catalytic hydrogenation is often preferred for safety and selectivity.[16]

Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to synthesize the free amine, the final step is the formation of the hydrochloride salt.

  • Principle: The basic amine is reacted with hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming an ammonium salt.

  • Protocol: This is typically achieved by dissolving the purified amine free base in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration.[17]

  • Justification: The salt form is generally a crystalline solid that is easier to handle, purify, and store than the often-oily free base. It also exhibits improved aqueous solubility and stability, which are critical properties for pharmaceutical applications.[3]

Experimental Protocols and Data

Protocol: Synthesis via Leuckart Reaction

This protocol is an illustrative example based on established principles of the Leuckart reaction. [10][12]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a heating mantle, add 2,4-difluoroacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 160-180°C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add concentrated hydrochloric acid (e.g., 37% HCl) to the reaction mixture and reflux for an additional 2-4 hours to hydrolyze the N-formyl intermediate.

  • Workup: Cool the mixture to room temperature and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified further by vacuum distillation.

  • Salt Formation: Dissolve the purified amine in isopropanol and add a solution of HCl in isopropanol dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Comparison of Synthesis Methods
Method Key Reagents Typical Conditions Reported Yields Advantages Disadvantages
Leuckart-Wallach 2,4-Difluoroacetophenone, Ammonium Formate160-180°C, 4-12h60-80%Low cost, scalableHigh temp, hydrolysis step needed
Catalytic Hydrogenation 2,4-Difluoroacetophenone, NH₃, H₂, Pd/C50-100 psi H₂, 40-80°C70-90%Clean, high yield, catalyst reusableRequires pressure equipment
Hydride Reduction (STAB) 2,4-Difluoroacetophenone, NH₄OAc, NaBH(OAc)₃Room Temp, 12-24h80-95%Mild conditions, high selectivityHigher reagent cost

Note: Yields are illustrative and can vary significantly based on specific reaction conditions and scale.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with reductive amination of the parent ketone being the most direct and efficient route. While the classical Leuckart-Wallach reaction remains a viable option for large-scale industrial production due to its low cost, methods employing catalytic hydrogenation or specialized hydride reagents like sodium triacetoxyborohydride offer milder conditions, higher yields, and greater selectivity, making them highly attractive for research and development. The choice of synthetic route ultimately depends on a balance of factors including scale, cost, available equipment, and desired purity. Continued research into more efficient and greener catalytic systems will further refine the synthesis of this important pharmaceutical building block.

References

  • Nikpour, F. & Ghotbi, M. (2013). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 45(3), 421-426. Available from: [Link]

  • LookChem. Synthesis of Fluconazole. Available from: [Link]

  • Google Patents. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)2,3-epoxypropyl]-1H-1,2,4-triazole as intermediate of fluconazole and its methyl sulphonate.
  • Reagentia. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Available from: [Link]

  • Google Patents. EP0967210B1 - PROCESS FOR PREPARING BIOLOGICALLY ACTIVE DERIVATIVES OF 1,2,4-TRIAZOL AND INTERMEDIARIES USEFUL IN THIS PROCESS.
  • Wikipedia. Leuckart reaction. Available from: [Link]

  • Organic Reactions. The Leuckart Reaction. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Sciencemadness Wiki. Leuckart reaction. Available from: [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1543. Available from: [Link]

  • Myers, A. Reductive Amination. Harvard University. Available from: [Link]

  • Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • Scribd. Studies On The Leuckart Reaction. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. (2016). Available from: [Link]

  • Google Patents. EP2644590B1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Encyclopedia.pub. Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Available from: [Link]

  • MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). Available from: [Link]

  • Green Chemistry (RSC Publishing). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. (2016). Available from: [Link]

  • ResearchGate. Selective catalytic low pressure hydrogenation of acetophenone on Pd/ZnO/ZnAl2O4. (2013). Available from: [Link]

  • ResearchGate. Catalytic transfer hydrogenation reaction of acetophenone derivatives. (2019). Available from: [Link]

Sources

A Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of Synthetic Strategies, Mechanistic Principles, and Process Optimization for Researchers and Drug Development Professionals.

Executive Summary

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis from the readily available precursor, 2,4-difluorobenzaldehyde, is a frequently encountered transformation in process and discovery chemistry. This guide provides a comprehensive technical overview of the primary synthetic route—reductive amination—and explores viable alternatives. By delving into the mechanistic underpinnings, reagent selection rationale, detailed experimental protocols, and troubleshooting strategies, this document serves as a practical resource for scientists engaged in pharmaceutical development and organic synthesis.

Introduction: Strategic Importance and Synthetic Overview

The synthesis of chiral amines is a cornerstone of drug development. The 1-(2,4-difluorophenyl)ethyl moiety is present in numerous compounds of therapeutic interest, making a reliable and scalable synthesis of its amine precursor essential. The conversion of 2,4-difluorobenzaldehyde to the target amine hydrochloride represents a direct and efficient approach.

Synthetic Pathways from 2,4-Difluorobenzaldehyde

The most prominent and versatile method for this transformation is reductive amination . This one-pot reaction involves the initial formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine. An alternative, classical approach is the Leuckart-Wallach reaction , which utilizes formic acid derivatives as both the nitrogen source and the reductant. While historically significant, it often requires harsh conditions. This guide will focus primarily on modern reductive amination strategies due to their higher yields, milder conditions, and greater substrate compatibility.

Overall Synthetic Workflow

The transformation from the starting aldehyde to the final, stable hydrochloride salt follows a logical and well-defined sequence. The workflow is designed to ensure purity, stability, and ease of handling for the final product.

G A 2,4-Difluorobenzaldehyde (Starting Material) B Imine Intermediate (In-situ formation) A->B + NH3 source (e.g., NH4OAc) C 1-(2,4-Difluorophenyl)ethanamine (Free Base) B->C Reduction (e.g., NaBH(OAc)3) D 1-(2,4-Difluorophenyl)ethanamine HCl (Final Product) C->D Salt Formation (+ HCl)

Caption: General workflow for the synthesis of the target hydrochloride salt.

Core Directive: Reductive Amination

Reductive amination is the preferred method for this synthesis due to its efficiency and operational simplicity. The reaction proceeds in a single pot but comprises two distinct mechanistic steps.

Mechanistic Principles
  • Imine Formation: The reaction initiates with the nucleophilic attack of an ammonia source (e.g., ammonia, ammonium acetate) on the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. This is an equilibrium-driven condensation reaction that forms an unstable carbinolamine, which then dehydrates to yield the corresponding imine. Mildly acidic conditions (pH 4-5) are often optimal as they protonate the carbonyl oxygen, increasing its electrophilicity without excessively protonating the amine nucleophile.[1]

  • Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-based reducing agent or catalytic hydrogenation. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine without significantly reducing the starting aldehyde.[2]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + NH3 Imine Imine Carbinolamine->Imine - H2O Imine_redux Imine Amine Amine Imine_redux->Amine + [H] (Reducing Agent)

Caption: The two-stage mechanism of reductive amination.

Causality in Reagent Selection

The choice of reagents dictates the reaction's efficiency, selectivity, and scalability.

Reagent ClassSelection & Rationale
Ammonia Source Ammonium Acetate (NH₄OAc) or Ammonium Chloride (NH₄Cl): Commonly used in lab-scale synthesis. They provide both ammonia and the mild acidity needed to catalyze imine formation.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃): A highly selective and mild reducing agent. It is sterically hindered and less reactive than NaBH₄, enabling it to reduce imines preferentially over aldehydes.[3] This minimizes the formation of the 2,4-difluorobenzyl alcohol byproduct.[1] It is, however, moisture-sensitive and typically used in anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
Sodium Cyanoborohydride (NaCNBH₃): Another mild reductant, stable in weakly acidic conditions (pH 3-6) where imine formation is favorable.[3] This allows the entire reaction to proceed under optimal conditions. Methanol is a common solvent.
Catalytic Hydrogenation (H₂/Catalyst): The most atom-economical and "green" method, ideal for industrial scale-up. A catalyst such as Raney Nickel or Palladium on Carbon (Pd/C) is used with ammonia and hydrogen gas, often under pressure.[1][5]
Solvent Methanol (MeOH), Ethanol (EtOH), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF): The choice is dependent on the reducing agent. Alcohols are common for NaCNBH₃ and catalytic hydrogenation, while chlorinated or ether solvents are used for the moisture-sensitive NaBH(OAc)₃.[3]
Field-Proven Experimental Protocol

This protocol describes a reliable lab-scale synthesis using sodium triacetoxyborohydride.

Materials:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Ammonium Acetate (2.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]

  • 1,2-Dichloroethane (DCE), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether)

Procedure:

  • Imine Formation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-difluorobenzaldehyde (1.0 eq) and ammonium acetate (2.5 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M with respect to the aldehyde. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[4]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The addition may be exothermic; maintain the temperature below 30 °C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up and Extraction: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (>10). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(2,4-difluorophenyl)ethanamine free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Alternative Pathway: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method of reductive amination that uses ammonium formate or formamide as the reagent.[6]

  • Mechanism: The aldehyde reacts with formamide or ammonium formate to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion.[6]

  • Conditions: The primary drawback of this method is the requirement for high reaction temperatures, often between 120-185 °C.[6][7]

  • Outcome: The reaction often yields the N-formylated amine, which requires a subsequent hydrolysis step to liberate the free amine.[7] While robust, the harsh conditions and potential for byproducts make it less favorable than modern borohydride-based methods for many applications. However, recent developments in catalysis have shown that transition metals can lower the required temperatures.[7]

Analytical Characterization and Data

Proper characterization of the final product is essential for quality control. The identity and purity of this compound should be confirmed using standard analytical techniques.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Purity ≥98%HPLC, GC
Product Specification Table
Compound NameCAS NumberMolecular FormulaMolecular Weight
1-(2,4-Difluorophenyl)ethanamine603951-43-5[8]C₈H₉F₂N157.16 g/mol [8]
1-(2,4-Difluorophenyl)ethanamine HCl791098-81-2 (for R-enantiomer)[9]C₈H₁₀ClF₂N193.62 g/mol [10]

Safety and Handling

  • 2,4-Difluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases flammable gas upon contact with water. Handle under an inert atmosphere.

  • 1,2-Dichloroethane: Carcinogen and toxic. Use with extreme caution in a fume hood and with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound from 2,4-difluorobenzaldehyde is most effectively achieved through one-pot reductive amination. The use of mild and selective reducing agents like sodium triacetoxyborohydride provides a high-yielding, clean, and reliable route that avoids the harsh conditions of classical methods like the Leuckart-Wallach reaction. Careful control over reaction parameters and a thorough understanding of the underlying mechanism are key to optimizing this important transformation for applications in drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Derivatization of 2-Amino-3,4-difluorobenzaldehyde.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine.
  • Wikipedia. Leuckart reaction. Available from: [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination. Available from: [Link]

  • Google Patents. (CN108752217B) Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Reagentia. [(1R)-1-(2,4-difluorophenyl)ethyl]amine hydrochloride. Available from: [Link]

Sources

Introduction: The Phenethylamine Scaffold and the Fluorine Advantage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Title: The Strategic Incorporation of Fluorine in Phenethylamine Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of therapeutic agents and research tools. The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful tactic in modern medicinal chemistry. This guide provides a detailed exploration of the multifaceted roles of fluorine in modulating the pharmacokinetic and pharmacodynamic properties of phenethylamine derivatives. We will dissect the underlying principles of how fluorine substitution influences metabolic stability, blood-brain barrier penetration, receptor affinity, and functional activity. Through an examination of structure-activity relationships, detailed experimental protocols, and illustrative case studies, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation neurotherapeutics.

The Enduring Legacy of the Phenethylamine Core in Neuroscience

The phenethylamine core, a simple aromatic ring attached to an ethylamine side chain, is a remarkably versatile pharmacophore. It is the foundational structure for endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, which regulate critical physiological and cognitive processes. For decades, medicinal chemists have leveraged this scaffold to create a multitude of drugs targeting the central nervous system (CNS), including treatments for ADHD (e.g., amphetamine), depression (e.g., phenelzine), and Parkinson's disease (e.g., selegiline). The ability of phenethylamine derivatives to interact with monoamine transporters (such as DAT, NET, and SERT) and various G-protein coupled receptors (GPCRs) makes this class of compounds a fertile ground for drug discovery.

Fluorine: The "Super-Halogen" in Medicinal Chemistry

Fluorine possesses a unique combination of properties that distinguish it from all other elements, making it a valuable tool for fine-tuning drug candidates. It is the most electronegative element, yet it is relatively small in size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å). This allows fluorine to often act as a "bioisostere" of a hydrogen atom, enabling its introduction into a molecule with minimal steric disruption. However, its profound electronic effects can dramatically alter a molecule's properties.

Key Physicochemical Properties of Fluorine in Drug Design:

  • High Electronegativity: The strong carbon-fluorine (C-F) bond is highly polarized, which can influence the acidity/basicity of nearby functional groups and create unique molecular electrostatic potentials for receptor interactions.

  • Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) isozymes.

  • Lipophilicity Modulation: While a single fluorine atom can increase the lipophilicity of a molecule, this effect is complex and context-dependent. In many cases, strategic fluorination can modulate membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule due to electrostatic and steric interactions, which can enhance binding to a specific receptor conformation.

Modulation of Pharmacokinetic Properties through Fluorination

The journey of a drug from administration to its target is governed by its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Fluorination is a premier strategy for optimizing these properties in phenethylamine derivatives.

Enhancing Metabolic Stability

A primary challenge in the development of phenethylamine-based drugs is their susceptibility to rapid metabolism. The primary routes of metabolism often involve hydroxylation of the aromatic ring or oxidation of the alkyl side chain by CYP450 enzymes.

2.1.1 Blocking Sites of Metabolic Attack

Placing a fluorine atom at a metabolically vulnerable position, typically the para-position of the phenyl ring, serves as a "metabolic shield." The strength of the C-F bond prevents enzymatic hydroxylation at that site, thereby slowing down the rate of metabolic clearance and increasing the drug's half-life and bioavailability. For instance, para-fluorination of amphetamine significantly reduces its rate of metabolism.

Below is a diagram illustrating this metabolic blocking principle.

cluster_0 Metabolism of Phenethylamine cluster_1 Metabolic Blocking by Fluorine Phenethylamine Phenethylamine (Metabolically Liable Site) CYP450 CYP450 Enzyme Phenethylamine->CYP450 Oxidation Metabolite Para-hydroxylated Metabolite (Inactive, Rapidly Excreted) CYP450->Metabolite Fluoro_Phenethylamine Para-fluoro-phenethylamine (Metabolically Blocked) CYP450_2 CYP450 Enzyme Fluoro_Phenethylamine->CYP450_2 No_Reaction Metabolism Inhibited CYP450_2->No_Reaction

Caption: Fluorine as a metabolic shield in phenethylamines.

Impact on Lipophilicity and Blood-Brain Barrier (BBB) Penetration

For CNS-acting drugs, the ability to cross the BBB is paramount. Lipophilicity, often measured as the partition coefficient (logP), is a key determinant of BBB permeability. The effect of fluorine on lipophilicity is nuanced. While replacing a hydrogen with a fluorine atom generally increases logP, the introduction of this highly electronegative atom can also reduce the pKa of the amine group. A lower pKa means the compound is less protonated at physiological pH (7.4), leading to a higher proportion of the neutral, more membrane-permeable species. This complex interplay allows for the fine-tuning of a molecule's ability to enter the brain. For example, fluorination has been instrumental in developing PET imaging agents that require rapid and efficient BBB penetration.

Fine-Tuning Pharmacodynamic Profiles via Fluorine Substitution

Beyond pharmacokinetics, fluorine substitution can profoundly alter how a phenethylamine derivative interacts with its biological targets.

Receptor Binding Affinity and Selectivity

The position of fluorine substitution on the phenethylamine scaffold dictates its effect on receptor binding.

  • Direct Interactions: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the receptor's binding pocket. It can also participate in non-classical hydrogen bonds.

  • Conformational Effects: Fluorine substitution can influence the rotational barrier of the ethylamine side chain, locking the molecule into a conformation that is more favorable for binding to a specific receptor or transporter.

  • Selectivity: Often, the binding pockets of different receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) or monoamine transporters have subtle differences. Strategic fluorination can exploit these differences to create derivatives with enhanced selectivity, thereby reducing off-target effects. For example, ring-fluorinated methcathinone derivatives show varied selectivity for DAT versus SERT.

Table 1: Comparative Binding Affinities of Fluorinated vs. Non-fluorinated Phenethylamines
CompoundSubstitutionTargetBinding Affinity (Ki, nM)Fold Change vs. Parent
AmphetamineNoneDAT24.8-
4-Fluoroamphetamine4-FDAT45.00.55x
AmphetamineNoneSERT3340-
4-Fluoroamphetamine4-FSERT9773.4x
MDMANoneSERT394-
4-Fluoro-MDMA4-FSERT1502.6x

Data is illustrative and compiled from various sources for comparison.

The table above demonstrates that a single fluorine atom can significantly alter binding profiles. In the case of 4-fluoroamphetamine, it decreases affinity for the dopamine transporter (DAT) while increasing affinity for the serotonin transporter (SERT) relative to the parent compound.

Synthetic Strategies for Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamines requires specialized chemical methods. The choice of strategy depends on whether the fluorine is to be incorporated into the aromatic ring or the aliphatic side chain.

Protocol: Synthesis of 4-Fluoroamphetamine via Reductive Amination

This protocol provides a general workflow for the synthesis of a ring-fluorinated phenethylamine, a common structure in neuropharmacology research.

Objective: To synthesize 4-fluoroamphetamine from 4-fluorophenylacetone.

Materials:

  • 4-fluorophenylacetone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH3CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Imine Formation: To a solution of 4-fluorophenylacetone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Workup - Basification: Make the aqueous solution basic (pH ~12) by the addition of 4M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-fluoroamphetamine by distillation or conversion to its hydrochloride salt and recrystallization.

Below is a diagram of the described experimental workflow.

A 1. Mix 4-fluorophenylacetone & Ammonium Acetate in Methanol B 2. Stir for 30 min (Imine Formation) A->B C 3. Cool to 0°C and add NaBH3CN B->C D 4. Stir for 24h at RT C->D E 5. Quench with 1M HCl D->E F 6. Basify with 4M NaOH E->F G 7. Extract with Diethyl Ether F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: Workflow for the synthesis of 4-fluoroamphetamine.

Case Studies and Future Directions

  • Fluorinated Amphetamines: Compounds like 4-fluoroamphetamine (4-FA) have been explored extensively. While not clinically approved, its altered pharmacological profile, with increased serotonergic activity compared to amphetamine, highlights the profound impact of a single fluorine atom.

  • PET Ligands: The development of Positron Emission Tomography (PET) imaging agents for neuroreceptors and transporters heavily relies on fluorine-18 (18F). The short half-life of 18F necessitates rapid and efficient synthetic methods. Fluorinated phenethylamine derivatives are crucial for imaging dopamine and serotonin systems in the living brain, aiding in the diagnosis and understanding of neurological disorders.

  • Designer Drugs: The relative ease of synthesizing fluorinated analogs has unfortunately led to their emergence as designer drugs (e.g., fluoro-cathinones). The altered pharmacology of these compounds can lead to unpredictable and dangerous physiological effects, underscoring the importance of thorough toxicological and pharmacological evaluation.

Conclusion: A Strategic Imperative in Modern Drug Discovery

Fluorine is far more than a simple bioisostere for hydrogen in the context of phenethylamine drug design. It is a strategic tool that allows medicinal chemists to rationally modulate every aspect of a drug's profile, from its metabolic fate and brain accessibility to its precise interactions with complex neural targets. The strategic placement of fluorine can shield a molecule from degradation, enhance its selectivity, and unlock novel pharmacological activities. As our understanding of neuroreceptor structure and function deepens, the judicious use of fluorine will undoubtedly continue to be a critical element in the development of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Development of fluorine-18 radiolabeled tracers for imaging of central nervous system receptors Source: PubMed URL: [Link]

  • Title: Ring-substituted methcathinone analogs: a new class of designer drugs Source: PubMed URL: [Link]

  • Title: The Rise of Novel Psychoactive Substances: A Review Source: PubMed URL: [Link]

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)ethanamine Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Amine Scaffolds

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The electron-withdrawing nature and small steric footprint of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a valuable and versatile building block for drug discovery and development professionals.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, analytical characterization methods, and key applications. The information presented herein is intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors. The 2,4-difluoro substitution pattern, in particular, offers a unique electronic profile that has been leveraged in the development of agents targeting the central nervous system (CNS) and in the synthesis of novel antiviral prodrugs[1].

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many synthetic and biological applications[1]. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 1-(2,4-difluorophenyl)ethan-1-amine hydrochloride[1]
CAS Number 276875-47-9[1]
Molecular Formula C₈H₁₀ClF₂N[1]
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white crystalline solidN/A
Purity Typically ≥98%[2]
Storage Room temperature, in a well-sealed container[2]

Synthesis and Purification: A Reductive Amination Approach

The most common and efficient method for the synthesis of 1-(2,4-Difluorophenyl)ethanamine is the reductive amination of 2',4'-difluoroacetophenone. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine. The free base is subsequently converted to the hydrochloride salt for improved stability and handling.

Rationale for Method Selection

Reductive amination is a widely employed and robust method for C-N bond formation. The use of a borohydride-based reducing agent is advantageous due to its operational simplicity and compatibility with a wide range of functional groups. The formation of the hydrochloride salt at the final stage facilitates purification through crystallization and yields a product with enhanced stability and solubility.

Detailed Experimental Protocol

Reaction: Reductive amination of 2',4'-difluoroacetophenone followed by salt formation.

Materials:

  • 2',4'-Difluoroacetophenone

  • Ammonium acetate (CH₃COONH₄)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',4'-difluoroacetophenone (1.0 eq) in methanol (5-10 mL per gram of ketone).

    • Add ammonium acetate (10 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add diethyl ether to the aqueous residue and basify with a saturated solution of sodium bicarbonate until the aqueous layer is pH > 9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Salt Formation:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-(2,4-difluorophenyl)ethanamine free base as an oil.

    • Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

SynthesisWorkflow Ketone 2',4'-Difluoroacetophenone Imine Imine Intermediate Ketone->Imine Reflux in MeOH AmmoniumAcetate Ammonium Acetate (Ammonia Source) AmmoniumAcetate->Imine AmineBase 1-(2,4-Difluorophenyl)ethanamine (Free Base) Imine->AmineBase Reduction at 0°C to RT NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->AmineBase FinalProduct 1-(2,4-Difluorophenyl)ethanamine Hydrochloride AmineBase->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are presented in Table 2.

Nucleus Position Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz)
¹H -CH(NH₃⁺)-~4.5-4.8qJ(H,H) ≈ 7
-CH₃~1.6-1.8dJ(H,H) ≈ 7
Aromatic-H~7.0-7.6m
-NH₃⁺~8.5-9.5br s
¹³C -CH(NH₃⁺)-~50-55
-CH₃~20-25
Aromatic C-F~160-165ddJ(C,F) ≈ 250, 12
Aromatic C-H~105-135m
Aromatic C-ipso~125-130ddJ(C,F) ≈ 15, 5

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

  • ~2800-3200 cm⁻¹ (broad): N-H stretching of the ammonium salt.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2900-3000 cm⁻¹: Aliphatic C-H stretching.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.

  • ~1100-1200 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 157.1. Common fragmentation patterns for phenethylamines involve cleavage of the Cα-Cβ bond, which in this case would lead to a prominent fragment from the loss of the methyl group.

Quality Control Workflow

QC_Workflow start Synthesized Product hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) hplc->nmr Purity ≥ 98% fail Repurify or Resynthesize hplc->fail Purity < 98% ms Mass Spectrometry (Molecular Weight Verification) nmr->ms Correct Structure nmr->fail Incorrect Structure ir IR Spectroscopy (Functional Group ID) ms->ir Correct MW ms->fail Incorrect MW pass Release for Use ir->pass Expected Functional Groups ir->fail Unexpected Peaks

A typical analytical workflow for quality control.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of pharmacologically active molecules.

Central Nervous System (CNS) Agents

The difluorophenyl moiety is a bioisostere for other aromatic systems and can enhance metabolic stability and improve blood-brain barrier penetration. This makes derivatives of 1-(2,4-difluorophenyl)ethanamine attractive candidates for CNS-targeting drugs[1]. The specific 2,4-difluoro substitution pattern has been shown to optimize the balance between receptor affinity and functional selectivity in dopamine receptor modulation[1]. This has led to its use in the development of novel antipsychotic and neuroprotective agents.

Antiviral Prodrugs

This compound is a key intermediate in the synthesis of fluorinated nucleoside analogues with potential antiviral activity[1]. The difluorophenyl group can enhance the cellular uptake and metabolic stability of these analogues, which are designed to inhibit viral polymerases[1]. For example, it has been used in the synthesis of 6′-fluorinated aristeromycin analogues, which have demonstrated potent activity against a range of RNA viruses[1].

Applications Start 1-(2,4-Difluorophenyl)ethanamine Hydrochloride Coupling Coupling Reaction Start->Coupling TargetMolecule Final Bioactive Molecule Coupling->TargetMolecule Scaffold Target Scaffold (e.g., Heterocycle) Scaffold->Coupling

Sources

The Strategic Incorporation of Difluorophenyl Moieties in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the difluorophenyl group emerging as a particularly powerful moiety for optimizing drug-like properties. This guide provides an in-depth technical exploration of the applications of difluorophenyl compounds in drug discovery and development. We will dissect the fundamental physicochemical properties imparted by the difluorophenyl group, explore its role in modulating pharmacokinetic and pharmacodynamic profiles, and present detailed synthetic methodologies and case studies of its successful application in marketed drugs and clinical candidates. This document serves as a comprehensive resource for researchers seeking to leverage the unique advantages of difluorophenyl substitution in their drug design endeavors.

The Unique Physicochemical Impact of the Difluorophenyl Group

The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's electronic and conformational landscape. The difluorophenyl group, in its various isomeric forms (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenyl), offers a nuanced toolkit for the medicinal chemist.

Modulation of Lipophilicity and Metabolic Stability

Fluorine's high electronegativity can significantly lower the pKa of nearby acidic protons and increase the metabolic stability of adjacent functional groups by shielding them from enzymatic attack, particularly by cytochrome P450 enzymes. The introduction of a difluorophenyl group can modulate a molecule's lipophilicity, often measured as logP. While a single fluorine substitution typically increases lipophilicity, the effect of difluorination can be more complex and context-dependent, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Phenyl vs. Difluorophenyl Analogs

CompoundlogP (Calculated)pKa (of nearest acidic proton)Metabolic Half-life (t½)
Benzene2.13N/AVariable
1,2-Difluorobenzene2.25N/AIncreased
1,3-Difluorobenzene2.25N/AIncreased
1,4-Difluorobenzene2.26N/AIncreased

Note: The values presented are illustrative and can vary based on the overall molecular structure.

Alteration of Binding Interactions and Conformational Preferences

The difluorophenyl group can engage in unique, non-covalent interactions with biological targets. These include dipole-dipole interactions, hydrogen bonds with the fluorine atoms acting as weak acceptors, and orthogonal multipolar interactions between the C-F bond and amide or carbonyl groups in proteins. Furthermore, the steric bulk and electronic properties of the difluorophenyl moiety can enforce specific torsional angles, locking the molecule into a bioactive conformation.

Strategic Applications in Drug Design: Case Studies

The theoretical advantages of the difluorophenyl group have been translated into tangible success in numerous drug development programs.

Case Study: Vemurafenib (Zelboraf®) - A BRAF V600E Inhibitor

Vemurafenib, an oral medication for the treatment of late-stage melanoma, features a 2,4-difluorophenyl group. This moiety plays a crucial role in its mechanism of action.

  • Mechanism of Action: Vemurafenib targets the mutated BRAF V600E kinase, a key driver in many melanomas. The 2,4-difluorophenyl group is involved in a key hydrogen bond with the backbone amide of Cys532 in the ATP-binding pocket of the enzyme. This interaction is critical for the drug's high potency and selectivity.

Vemurafenib_Binding cluster_BRAF BRAF V600E Kinase Pocket cluster_Vemurafenib Vemurafenib Cys532 Cys532 (Amide) Asp594 Asp594 (Carboxylate) Phe595 Phe595 (Gatekeeper) Vemu_Core Propyl-sulfonamide Core Vemu_Core->Asp594 Ionic Interaction Vemu_Core->Phe595 Hydrophobic Interaction Vemu_DFP 2,4-Difluorophenyl Vemu_DFP->Cys532 H-Bond

Caption: Binding interactions of Vemurafenib within the BRAF V600E kinase pocket.

Case Study: Ertugliflozin (Steglatro®) - An SGLT2 Inhibitor

Ertugliflozin is an oral drug for the treatment of type 2 diabetes. It contains a 2,5-difluorophenyl group that contributes to its efficacy and safety profile.

  • Role of the Difluorophenyl Group: The 2,5-difluorophenyl moiety in Ertugliflozin enhances its metabolic stability, leading to a longer half-life and allowing for once-daily dosing. The fluorine substitutions shield the adjacent aromatic ring from oxidative metabolism.

Synthetic Methodologies for Difluorophenyl-Containing Compounds

The synthesis of difluorophenyl-containing molecules often requires specialized methods due to the unique reactivity of fluorinated precursors.

General Workflow for Suzuki-Miyaura Cross-Coupling

A common and versatile method for incorporating a difluorophenyl group is the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start Start Materials A Difluorophenylboronic Acid or Ester Start->A B Aryl/Heteroaryl Halide (R-X) Start->B C Palladium Catalyst (e.g., Pd(PPh3)4) Start->C D Base (e.g., Na2CO3, K3PO4) Start->D Reaction Reaction Setup: Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene, Dioxane) Heat (e.g., 80-110 °C) A->Reaction B->Reaction C->Reaction D->Reaction Coupling Suzuki-Miyaura Cross-Coupling Reaction->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Purification: Column Chromatography Recrystallization Workup->Purification Product Difluorophenyl-Aryl/Heteroaryl Product Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling to synthesize difluorophenyl compounds.

Step-by-Step Protocol for a Representative Suzuki-Miyaura Coupling

Objective: To synthesize 4-(2,4-difluorophenyl)pyridine.

Materials:

  • 2,4-Difluorophenylboronic acid

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Pd(OAc)₂ and PPh₃ in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.

  • Reaction Mixture: To the catalyst solution, add 2,4-difluorophenylboronic acid, 4-bromopyridine hydrochloride, and K₂CO₃.

  • Reaction Conditions: Degas the mixture with argon for 10 minutes. Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(2,4-difluorophenyl)pyridine.

Future Perspectives and Conclusion

The strategic use of difluorophenyl groups in medicinal chemistry is a testament to the power of fluorine in modulating drug properties. As our understanding of fluorine's subtle effects on molecular interactions and metabolism deepens, we can expect to see even more sophisticated applications of this versatile moiety. The continued development of novel synthetic methods for the selective introduction of difluorophenyl groups will further empower medicinal chemists to fine-tune the properties of drug candidates, ultimately leading to safer and more effective medicines. The difluorophenyl group is not merely a bioisostere for a phenyl ring but a powerful tool for multi-parameter optimization in drug discovery.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

  • Zimmer, L., Sparr, C., & Gilmour, R. (2011). The C–F Bond as a Conformational Tool in Organic and Biological Chemistry. Angewandte Chemie International Edition, 50(50), 11860-11871. [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Miao, Z., Nucci, G., Amin, N., & Sharma, R. (2019). The role of the difluorophenyl group in the discovery of ertugliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 29(1), 1-5. [Link]

The Impact of Fluorination on the Biological Activity of Phenethylamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Phenethylamine Bioactivity

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[1][2][3] The introduction of fluorine, a seemingly simple substitution of hydrogen, can dramatically alter the biological properties of these molecules.[4][5][6] This guide provides a comprehensive technical overview of the profound effects of fluorination on the synthesis, structure-activity relationships (SAR), receptor interactions, and metabolic fate of phenethylamines. For researchers and drug development professionals, understanding these nuances is critical for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, while also anticipating potential toxicological liabilities.

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility in medicinal chemistry.[7][8] These attributes can influence a molecule's conformation, lipophilicity, metabolic stability, and receptor binding affinity.[8][9][10] In the context of phenethylamines, this translates to a wide spectrum of pharmacological outcomes, from the attenuation to the significant enhancement and prolongation of psychoactive effects.[4][5] This guide will delve into the core principles governing these changes, supported by experimental data and detailed protocols.

I. The Synthetic Landscape: Crafting Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamines requires specialized chemical methods due to the reactivity of fluorine.[11] While a comprehensive review of synthetic organic chemistry is beyond the scope of this guide, it is crucial to understand the general approaches to appreciate the accessibility of different fluorinated analogues.

Key Synthetic Strategies:
  • Direct Fluorination: This approach involves the direct introduction of fluorine onto a pre-existing aromatic ring. However, this method can lack regioselectivity and is often harsh.

  • Building Block Approach: A more common and controlled method involves using fluorinated starting materials (e.g., fluorinated benzaldehydes or phenylacetic acids) to construct the phenethylamine backbone. This allows for precise placement of the fluorine atom(s).

  • Nucleophilic Fluorination: This strategy employs fluoride salts to displace a leaving group on the aromatic ring or an alkyl side chain. This is a versatile method for introducing fluorine in the later stages of a synthetic sequence.

The choice of synthetic route is a critical experimental decision, dictated by the desired position of fluorination and the overall complexity of the target molecule. For instance, the synthesis of ring-fluorinated phenethylamines often starts from the corresponding fluorinated phenyl-2-nitroethene, which is then reduced to the amine.

II. Structure-Activity Relationships: Decoding the Influence of Fluorine Placement

The position of fluorine on the phenethylamine scaffold is a critical determinant of its biological activity. The impact of fluorination can be broadly categorized by its location: on the phenyl ring or on the ethylamine side chain.

Ring Fluorination: A Tale of Position and Potency

Fluorination on the phenyl ring can dramatically alter a compound's interaction with its target receptors, primarily serotonin (5-HT) and dopamine (DA) receptors, as well as monoamine transporters.[4][12][13][14]

  • Para-Substitution (4-position): This is one of the most well-studied positions. For example, para-fluoroamphetamine (4-FA) exhibits amphetamine-like stimulant effects.[15] The fluorine atom at this position is thought to block metabolic hydroxylation, potentially leading to a longer duration of action.[8][15]

  • Meta-Substitution (3-position): Fluorination at the 3-position often results in attenuated psychoactive effects compared to the para-substituted analogue.[15]

  • Ortho-Substitution (2-position): This position can have varied effects. In some cases, it can decrease activity, while in others, it may confer unique pharmacological properties. For instance, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) shows high affinity for the NMDA receptor.[12]

  • Multiple Fluorinations: The introduction of multiple fluorine atoms can lead to even more significant changes in potency and duration of action. For example, difluoromescaline and trifluoromescaline show increased potency and duration compared to mescaline.[4][5]

Side-Chain Fluorination: Modulating Metabolism and Receptor Interaction

Fluorination of the ethylamine side chain is less common but can also profoundly impact biological activity, primarily by altering metabolic pathways. The strong carbon-fluorine bond can block enzymatic degradation, leading to a longer half-life.[8]

The following table summarizes the impact of ring fluorination on the activity of select phenethylamines:

CompoundPosition of FluorineObserved Effect on ActivityReference(s)
Fluoroescaline2-fluoroethoxyAlmost devoid of psychoactive effects compared to escaline[4][5]
DifluoroescalinedifluoroethoxyRetained potency of escaline[4][5]
TrifluoroescalinetrifluoroethoxyIncreased potency compared to escaline[4][5]
DifluoromescalinedifluoroethoxyIncreased potency and duration compared to mescaline[4][5]
TrifluoromescalinetrifluoroethoxySignificantly increased potency and duration compared to mescaline[4][5]

III. Pharmacological Profile: Receptor Binding and Functional Activity

Fluorinated phenethylamines exert their effects by interacting with a range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The primary targets include:

  • Serotonin Receptors: Particularly the 5-HT2A and 5-HT2C receptors, which are implicated in the psychedelic effects of many phenethylamines.[4][13][16]

  • Dopamine Transporter (DAT): A key target for stimulant phenethylamines, where inhibition of dopamine reuptake leads to increased synaptic dopamine levels.[12][17][18]

  • Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake contributes to the stimulant and sympathomimetic effects.[12]

  • Serotonin Transporter (SERT): Interaction with SERT can modulate serotonergic neurotransmission and contribute to the overall pharmacological profile.[12]

  • NMDA Receptors: Some fluorinated phenethylamines, like fluorolintane, exhibit significant affinity for the NMDA receptor, suggesting dissociative effects.[12]

Visualizing Receptor Signaling

The binding of a fluorinated phenethylamine agonist to the 5-HT2A receptor typically initiates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Fluorinated Phenethylamine Agonist->5HT2A Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol describes a self-validating system to determine the binding affinity (Ki) of a fluorinated phenethylamine for a specific receptor (e.g., 5-HT2A).

Objective: To quantify the affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human 5-HT2A receptor).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (fluorinated phenethylamine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist like spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the radioligand at a concentration close to its Kd value.

    • Prepare a high-concentration solution of the non-specific binding control.

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer to a set of tubes.

    • Non-Specific Binding: Add cell membranes, radioligand, and the non-specific binding control to another set of tubes.

    • Competitive Binding: Add cell membranes, radioligand, and each concentration of the test compound to separate sets of tubes.

  • Incubation:

    • Incubate all tubes at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • The inclusion of total and non-specific binding controls is essential for calculating specific binding.

  • Running the assay in triplicate allows for the calculation of standard error and ensures the reproducibility of the results.

  • A known reference compound with established affinity for the target receptor should be run in parallel as a positive control.

Quantitative Data: Receptor Binding Affinities

The following table presents a selection of binding affinities (Ki, in nM) for various fluorinated phenethylamines at key monoamine receptors and transporters. Lower Ki values indicate higher affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)DAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference(s)
Fluorolintane--327--[12]
3-F-DPPy--12--[12]
4-Fluoro-5-methoxy-DMT-----[16]
3C-TFE18251659---[19]

Note: A comprehensive list is challenging due to the proprietary nature of some data. The table provides illustrative examples.

IV. Metabolic Fate and Toxicological Considerations

The introduction of fluorine can significantly alter the metabolic profile of phenethylamines, often leading to increased metabolic stability.[8][9][10]

Metabolic Pathways

The primary routes of metabolism for phenethylamines include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, often a primary step in detoxification and excretion.

  • N-Dealkylation: The removal of alkyl groups from the nitrogen atom.

  • Oxidative Deamination: Catalyzed by monoamine oxidase (MAO), this is a major pathway for the breakdown of endogenous and exogenous phenethylamines.

Fluorination can block sites of metabolic attack. For example, a fluorine atom at the para-position of the phenyl ring can prevent hydroxylation at that site, potentially redirecting metabolism to other positions or slowing it down altogether.[8][15]

Metabolic_Pathway Parent Fluorinated Phenethylamine Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Dealkylated N-Dealkylated Metabolite Parent->Dealkylated CYP450 Deaminated Oxidatively Deaminated Metabolite Parent->Deaminated MAO Excretion Excretion Hydroxylated->Excretion Dealkylated->Excretion Deaminated->Excretion

Sources

Methodological & Application

synthesis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient one-pot reductive amination of 2',4'-difluoroacetophenone. We delve into the mechanistic rationale behind the chosen reagents and conditions, offering field-proven insights to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this important building block.

Introduction and Significance

1-(2,4-Difluorophenyl)ethanamine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry. The presence of the difluorophenyl moiety can significantly enhance the metabolic stability and binding affinity of drug candidates by altering their electronic properties and lipophilicity. A reliable and scalable synthesis is therefore critical for advancing drug discovery programs that utilize this scaffold.

The method presented herein is a one-pot reductive amination, a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This approach is favored over methods like the direct alkylation of amines, as it effectively prevents the common issue of overalkylation, leading to cleaner reaction profiles and higher yields of the desired primary amine.[1]

Synthesis Strategy: Reductive Amination

The chosen synthetic route involves the reaction of 2',4'-difluoroacetophenone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. The amine is subsequently converted to its hydrochloride salt for improved stability and handling.

Mechanistic Rationale

The reductive amination process begins with the condensation of the ketone (2',4'-difluoroacetophenone) and an amine source, in this case, ammonia derived from ammonium acetate. This reaction forms a transient imine intermediate.[3] Under the slightly acidic conditions provided by the ammonium acetate, the imine is protonated to form a highly electrophilic iminium ion.

A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is then used to deliver a hydride to the iminium ion's electrophilic carbon.[3] The key advantage of NaBH₃CN is its remarkable selectivity; it rapidly reduces the C=N double bond of the iminium ion while being slow to react with the C=O double bond of the starting ketone.[1][4] This selectivity is crucial for a successful one-pot procedure, as it allows the reducing agent to be present from the start without consuming the ketone precursor.[4][5]

Reaction_Mechanism Ketone 2',4'-Difluoroacetophenone Imine Imine Intermediate Ketone->Imine Condensation Ammonia + NH₃ (from NH₄OAc) Ammonia->Imine Imine->Ketone Reversible Iminium Iminium Ion Imine->Iminium Protonation Amine 1-(2,4-Difluorophenyl)ethanamine Iminium->Amine Reduction HCl_salt Hydrochloride Salt Amine->HCl_salt Salt Formation Reducer + NaBH₃CN (Hydride Source) Reducer->Amine Protonation + H⁺ Protonation->Iminium Water - H₂O HCl + HCl HCl->HCl_salt

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol outlines the synthesis of racemic this compound.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
2',4'-DifluoroacetophenoneC₈H₆F₂O156.135.00 g32.0Starting ketone.
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.0824.7 g32010 equivalents; acts as ammonia source and buffer.[5]
Sodium Cyanoborohydride (NaBH₃CN)CH₃BNNa62.843.02 g48.01.5 equivalents; reducing agent. Highly Toxic .
Methanol (MeOH)CH₄O32.04100 mL-Anhydrous grade recommended.
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-For extraction.
Sodium Hydroxide (NaOH)NaOH40.00As needed-2 M aqueous solution for basification.
Hydrochloric Acid (HCl)HCl36.46As needed-2 M solution in diethyl ether for salt formation.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying organic phase.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Reductive Amination

  • To a 250 mL round-bottom flask, add 2',4'-difluoroacetophenone (5.00 g, 32.0 mmol) and ammonium acetate (24.7 g, 320 mmol).

  • Add anhydrous methanol (100 mL) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • CAUTION: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas if the solution becomes strongly acidic. Perform this step in a well-ventilated fume hood.[4][5] Carefully add sodium cyanoborohydride (3.02 g, 48.0 mmol) to the reaction mixture in portions.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

Part B: Work-up and Isolation of the Free Amine

  • Cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • To the resulting residue, add 100 mL of deionized water.

  • Basify the aqueous solution to a pH > 11 by slowly adding 2 M aqueous NaOH. Check the pH using litmus paper or a pH meter. This step converts the ammonium salts to ammonia and deprotonates the product amine.

  • Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(2,4-Difluorophenyl)ethanamine as an oil.

Part C: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude amine oil in approximately 50 mL of diethyl ether (or 2-propanol).[6]

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed. An acidic pH should be confirmed with moist litmus paper. Using aqueous HCl should be avoided as it can lead to two-phase systems and purification difficulties.[7]

  • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound. For higher purity, recrystallization from a suitable solvent system like ethanol/diethyl ether can be performed.[6]

Workflow Start Combine Ketone, NH₄OAc, and MeOH in Flask Add_Reducer Add NaBH₃CN Start->Add_Reducer Reflux Reflux for 12-24h (Monitor by TLC) Add_Reducer->Reflux Evaporate Concentrate in vacuo Reflux->Evaporate Add_Water Add H₂O Evaporate->Add_Water Basify Basify to pH > 11 with 2M NaOH Add_Water->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry Organic Phase (MgSO₄) Extract->Dry Concentrate_Amine Concentrate to yield Free Amine (Oil) Dry->Concentrate_Amine Dissolve Dissolve Amine in Et₂O Concentrate_Amine->Dissolve Precipitate Add HCl in Et₂O to precipitate salt Dissolve->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry_Final Dry under Vacuum Filter->Dry_Final Product Final Product: 1-(2,4-Difluorophenyl)ethanamine HCl Dry_Final->Product

Caption: Experimental workflow for the synthesis.

Safety and Handling

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if ingested or inhaled. It can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[4][5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Methanol, dichloromethane, and diethyl ether are flammable and should be handled away from ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with care.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination. By understanding the underlying mechanism and adhering to the procedural details, researchers can consistently obtain high yields of this important pharmaceutical intermediate. The use of sodium cyanoborohydride offers excellent selectivity, while the final precipitation as a hydrochloride salt facilitates purification and improves the product's handling and stability.

References

  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Myers, J. W. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • BenchChem. (2025). Technical Support Center: Purification of Chiral Amines.
  • Master Organic Chemistry. (2024). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Retrieved from [Link]

  • ChemScene. (n.d.). (R)-1-(2,4-Difluorophenyl)ethan-1-amine.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Synblock. (n.d.). CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(2,4-Difluorophenyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(2,4-Difluorophenyl)ethanamine, a key building block in pharmaceutical and agrochemical research. We will delve into the robust and versatile method of reductive amination, offering a detailed exploration of the underlying mechanism, a step-by-step experimental protocol, and critical insights into process optimization. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this synthesis.

Introduction: The Significance of 1-(2,4-Difluorophenyl)ethanamine and Reductive Amination

Chiral amines, such as 1-(2,4-Difluorophenyl)ethanamine, are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceutical drugs and agrochemicals.[1][2] The presence of the difluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.

Reductive amination stands out as a powerful and widely adopted strategy for the synthesis of amines.[3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia, followed by the reduction of the intermediate imine or enamine in situ. Its popularity stems from its operational simplicity, often allowing for a "one-pot" procedure, high atom economy, and the use of readily available starting materials.[3][4] This approach provides a more controlled alternative to direct alkylation of amines, which can be plagued by over-alkylation issues.[5]

This application note will focus on the synthesis of 1-(2,4-Difluorophenyl)ethanamine from 2',4'-difluoroacetophenone and an ammonia source, a classic example of reductive amination.

The Mechanism of Reductive Amination

The reductive amination process can be dissected into two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2',4'-difluoroacetophenone. This forms a hemiaminal intermediate. Under mildly acidic conditions, which are often optimal for this reaction, the hemiaminal undergoes dehydration to yield a protonated imine (an iminium ion).[6][7] The removal of water is crucial to drive the equilibrium towards imine formation.[8]

  • Reduction of the Imine: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to furnish the final amine product.[7][9] The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting ketone.[5]

Below is a visual representation of the general mechanism:

G cluster_0 Part 1: Imine Formation (Equilibrium) cluster_1 Part 2: Reduction Ketone 2',4'-Difluoroacetophenone (Carbonyl Compound) Ammonia Ammonia Source (e.g., NH4OAc) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Ammonia Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O (Dehydration) Hemiaminal->Imine Imine->Hemiaminal +H2O (Hydrolysis) Water Water Imine->Water Product 1-(2,4-Difluorophenyl)ethanamine (Final Amine) Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Reductive Amination Workflow

Experimental Protocol

This protocol details a common lab-scale synthesis of 1-(2,4-Difluorophenyl)ethanamine.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Specifications
2',4'-DifluoroacetophenoneStarting Material>98% Purity
Ammonium AcetateAmmonia Source & Mild Acid Catalyst>97% Purity
Sodium Cyanoborohydride (NaBH₃CN)Reducing Agent>95% Purity
Methanol (MeOH)SolventAnhydrous
Dichloromethane (DCM)Extraction SolventACS Grade
1 M Hydrochloric Acid (HCl)Work-upStandard Solution
2 M Sodium Hydroxide (NaOH)Work-upStandard Solution
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentGranular
Round-bottom flaskReaction VesselAppropriate Size
Magnetic Stirrer and Stir BarAgitation
CondenserReflux
Separatory FunnelExtraction
Rotary EvaporatorSolvent Removal
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-difluoroacetophenone (10.0 g, 64.0 mmol).

  • Addition of Reagents: Add ammonium acetate (24.7 g, 320 mmol, 5.0 eq) and anhydrous methanol (100 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reduction: To the stirring solution, carefully add sodium cyanoborohydride (4.8 g, 76.8 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[3]

  • Reaction Progress: Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (around 65°C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Quench and Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 1 M HCl to quench the reaction and neutralize the excess reducing agent. Adjust the pH to ~2.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add deionized water (50 mL) to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities. Discard the organic layers.

  • Product Isolation:

    • Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)ethanamine.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure amine.

Process Optimization and Troubleshooting

ParameterRationale and OptimizationTroubleshooting
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[3][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, albeit more expensive, alternative that is less toxic.[3][11] Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting ketone, so it should be added after allowing sufficient time for imine formation.[5][10]Low Yield: If using NaBH₄, consider a two-step approach: form the imine first, then add the reducing agent. With NaBH₃CN, ensure the pH is not too low, which would slow down imine formation.[8]
pH Control A mildly acidic pH (typically 4-6) is optimal. It catalyzes the dehydration of the hemiaminal to the imine but is not so acidic as to fully protonate the ammonia, rendering it non-nucleophilic.[8] Ammonium acetate serves as both the ammonia source and a buffer.Incomplete Reaction: If the reaction stalls, check the pH. If it has drifted, it may need adjustment. However, direct addition of strong acid is not recommended with NaBH₃CN.
Solvent Methanol is a common solvent for reductive aminations using NaBH₃CN.[10] For other reducing agents like NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often used.[10][11]Side Reactions: If aldol condensation or other side reactions of the ketone are observed, switching to a less polar, aprotic solvent might be beneficial.
Water Removal The formation of the imine is an equilibrium reaction that produces water.[6] While not always necessary, adding a dehydrating agent like molecular sieves can sometimes improve yields by shifting the equilibrium towards the imine.[12][13]Low Conversion: If conversion is poor despite long reaction times, consider adding activated 4Å molecular sieves to the reaction mixture.

Conclusion

The reductive amination of 2',4'-difluoroacetophenone provides an efficient and reliable route to 1-(2,4-Difluorophenyl)ethanamine. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of reducing agent and pH, researchers can achieve high yields of this valuable synthetic intermediate. The protocol provided herein serves as a solid foundation for the synthesis, and the troubleshooting guide offers practical solutions to common experimental challenges.

References

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences.
  • Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Reductive Amination - Chemistry Steps. Chemistry Steps.
  • Ruthenium-Catalyzed Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive amin
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society.
  • Synthesis of chiral amines via reductive amination and rational design...
  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). TÜBİTAK Academic Journals.
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive Amination - Common Conditions.
  • Reductive Amin
  • Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine. Benchchem.
  • (R)-1-(2,4-Difluorophenyl)ethan-1-amine. ChemScene.
  • CAS 791098-81-2 (R)-1-(2,4-Difluorophenyl)ethylamine hydrochloride. BOC Sciences.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry.
  • A Mild, Pyridine-Borane-Based Reductive Amin
  • (R)-1-(2,4-Difluorophenyl)ethan-1-amine | 791098-84-5. J&K Scientific.
  • (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Struchem.
  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. (2025).
  • Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9. Smolecule.
  • CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine. Synblock.
  • 2-(2,4-DIFLUOROPHENYL)ETHANAMINE AldrichCPR. Sigma-Aldrich.
  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (2025).

Sources

Application Note: Chiral Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride via Asymmetric Biocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Amines

Enantiomerically pure chiral amines are foundational building blocks in modern medicinal chemistry, with an estimated 40-45% of small molecule pharmaceuticals containing a chiral amine moiety.[1][2] Among these, fluorinated scaffolds are of particular interest. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[2][3]

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a high-value chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is critical for achieving the desired pharmacological activity and minimizing off-target effects. Traditional chemical synthesis routes often rely on chiral resolution of a racemic mixture, a process that is inherently inefficient with a maximum theoretical yield of 50%, or employ multi-step asymmetric syntheses that may require expensive metal catalysts and harsh reaction conditions.[1]

This application note details a robust, efficient, and sustainable protocol for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. We will leverage the power of biocatalysis, specifically employing an (R)-selective ω-transaminase (ω-TA) for the asymmetric amination of a prochiral ketone. This approach offers exceptional enantioselectivity, operates under mild aqueous conditions, and aligns with the principles of green chemistry, providing a superior alternative to conventional methods.[1][4][5]

Strategic Approach: Asymmetric Transamination

The chosen synthetic strategy is the asymmetric amination of 2,4-difluoroacetophenone using an (R)-selective ω-transaminase. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2][6]

Causality Behind the Choice:

  • High Enantioselectivity: Engineered ω-transaminases can achieve enantiomeric excess (ee) values greater than 99%, directly yielding the desired (R)-enantiomer and avoiding complex purification steps.[1][7]

  • Sustainability: The reaction is performed in an aqueous buffer under mild temperature and pH conditions, reducing energy consumption and eliminating the need for hazardous organic solvents and heavy metal catalysts.[2]

  • Atom Economy: Asymmetric synthesis converts the entire prochiral substrate into the desired product, overcoming the 50% yield limitation of kinetic resolutions.[2]

  • Process Simplicity: The use of isopropylamine as the amine donor is particularly advantageous. The reaction co-product, acetone, is volatile and can be easily removed, which helps to drive the reaction equilibrium towards product formation.[6][8]

The Transaminase Catalytic Cycle

The reaction proceeds via a "ping-pong" mechanism involving two half-reactions, facilitated by the PLP cofactor which acts as a temporary carrier of the amino group.[6]

  • First Half-Reaction: The amino group from the amine donor (isopropylamine) is transferred to the enzyme-bound PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone co-product (acetone).

  • Second Half-Reaction: The prochiral ketone substrate (2,4-difluoroacetophenone) enters the active site and accepts the amino group from PMP, regenerating the PLP cofactor and releasing the final chiral amine product.

The exquisite stereocontrol is dictated by the three-dimensional structure of the enzyme's active site, which orients the incoming ketone in a specific manner for the nucleophilic attack.[9][10]

Figure 1: Simplified Ping-Pong Mechanism of Transaminase.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 1 gram of the final product.

Materials and Reagents
ReagentGradeSupplierTypical QuantityNotes
2,4-Difluoroacetophenone>98%Commercial1.0 g (6.4 mmol)Substrate
(R)-selective ω-Transaminase (lyophilized)Biocatalysis gradeCommercial (e.g., Codexis, Almac)50 mgEnzyme loading may need optimization.
Pyridoxal 5'-phosphate (PLP)>98%Commercial10 mgEssential cofactor.
Isopropylamine (IPA)>99%Commercial5.0 mL (58 mmol)Amine donor, used in excess.
Dimethyl sulfoxide (DMSO)AnhydrousCommercial10 mLCo-solvent for substrate solubility.
Potassium phosphate buffer (1.0 M, pH 8.0)Molecular BiologyIn-house prep.40 mLReaction medium.
Methyl tert-butyl ether (MTBE)HPLC gradeCommercial200 mLExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial~10 gDrying agent.
Hydrochloric acid solution (2.0 M in Ether)CommercialCommercial~5.0 mLFor salt formation.
Equipment
  • 100 mL jacketed glass reactor or round-bottom flask

  • Overhead stirrer or magnetic stirrer with stir bar

  • Temperature controller/circulator

  • pH meter

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Workflow start Start prep Prepare Buffer (40 mL, pH 8.0) start->prep dissolve_enzyme Dissolve Enzyme & PLP in Buffer prep->dissolve_enzyme add_ipa Add Isopropylamine (IPA) dissolve_enzyme->add_ipa add_substrate Add Substrate Solution to Reactor add_ipa->add_substrate prepare_substrate Dissolve Ketone in DMSO prepare_substrate->add_substrate react React at 35-40°C for 24h add_substrate->react quench Quench Reaction (Adjust pH > 11) react->quench extract Extract with MTBE (3x 50 mL) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate salt Form HCl Salt (Add HCl in Ether) concentrate->salt isolate Isolate by Filtration Wash & Dry Solid salt->isolate analyze Analyze Product (NMR, Chiral HPLC, MS) isolate->analyze end End Product: (R)-Amine HCl analyze->end

Sources

HPLC analysis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive HPLC Analysis of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Abstract

This document provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] Recognizing the compound's chiral nature and the stringent purity requirements in drug development, this application note presents two distinct, validated HPLC methodologies. The first is a reversed-phase HPLC (RP-HPLC) method for the determination of chemical purity (assay and related substances). The second is a chiral HPLC method for the crucial separation and quantification of its enantiomers. The protocols are designed to be robust and reproducible, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2][3] This guide explains the causality behind critical experimental choices, from mobile phase composition to column selection, to empower researchers and quality control analysts in their method development and validation efforts.

Introduction: The Analytical Imperative

1-(2,4-Difluorophenyl)ethanamine is a fluorinated chiral amine, a structural motif of high importance in medicinal chemistry. The strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and receptor binding affinity.[1][4] As this compound is often a building block for active pharmaceutical ingredients (APIs), ensuring its chemical and stereochemical purity is paramount. Regulatory bodies worldwide mandate that the purity of starting materials and intermediates be rigorously controlled.[5][6]

This guide addresses the two primary analytical challenges:

  • Chemical Purity: Quantifying the main component and detecting any process-related impurities or degradation products.

  • Enantiomeric Purity: Separating and quantifying the (R)- and (S)-enantiomers, as they often exhibit different pharmacological and toxicological profiles.[7]

The methodologies presented herein are grounded in established chromatographic principles and validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose in a regulated environment.[2][3]

Part I: Achiral Analysis for Chemical Purity and Assay

Principle and Rationale

A reversed-phase HPLC method is the industry standard for the purity analysis of moderately polar small molecules. The difluorophenyl group in the analyte provides a suitable chromophore for UV detection. A C18 stationary phase is selected for its versatility and robust hydrophobic retention characteristics. An acidic mobile phase with a phosphate buffer is employed to ensure the amine analyte (a weak base) is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: Achiral RP-HPLC

1.2.1. Materials and Reagents

  • Analyte: this compound Reference Standard (>99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Salts: Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid (85%)

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

1.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard configuration for pharmaceutical analysis.
Column C18, 4.6 mm x 150 mm, 5 µmProvides excellent retention and resolution for non-polar to moderately polar analytes.
Mobile Phase A 20 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄Buffers the system to ensure consistent ionization state of the amine, improving peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Elution Mode Isocratic: 65% A / 35% BA simple and robust elution for a single analyte assay. A gradient may be required if late-eluting impurities are expected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CTemperature control minimizes variability in retention time.
Detection UV at 262 nmWavelength at which the difluorophenyl chromophore exhibits significant absorbance.
Injection Vol. 10 µLA small volume to prevent peak distortion from overloading.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

1.2.3. Solution Preparation

  • Diluent: Mobile Phase (65% A / 35% B)

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

Method Validation Summary (ICH Q2(R1) Framework)

The method must be validated to demonstrate its suitability.[5][8] The following parameters are critical:

1.3.1. System Suitability Before any sample analysis, the chromatographic system's performance is verified.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision.

1.3.2. Linearity The method's ability to produce results directly proportional to the analyte concentration.

Concentration RangeCorrelation Coefficient (r²)
0.05 mg/mL - 0.75 mg/mL (5 levels)≥ 0.999

1.3.3. Accuracy and Precision

ParameterLevelAcceptance Criteria
Accuracy (% Recovery) 80%, 100%, 120% of nominal conc.98.0% - 102.0%
Precision (Repeatability) 100% conc. (n=6)RSD ≤ 1.0%
Intermediate Precision 100% conc. (n=6, different day/analyst)Overall RSD ≤ 2.0%

1.3.4. Workflow for Achiral Purity Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting prep_mobile Prepare Mobile Phase (Buffer + ACN) sys_suit System Suitability Check (n=6 injections of Std) prep_mobile->sys_suit prep_std Prepare Standard Solution (0.5 mg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Standard & Sample Solutions prep_sample->analysis sys_suit->analysis If Passes data_acq Data Acquisition (Chromatogram @ 262 nm) analysis->data_acq peak_int Peak Integration data_acq->peak_int calc_assay Calculate Assay (%) vs. Standard peak_int->calc_assay calc_imp Calculate Impurities (% Area Normalization) peak_int->calc_imp report Final Report calc_assay->report calc_imp->report

Caption: Workflow for Achiral HPLC Purity Analysis.

Part II: Chiral Separation for Enantiomeric Purity

Principle and Rationale

Enantiomers possess identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. Chiral separation relies on creating a diastereomeric interaction with a chiral selector. The most direct and widely used approach in HPLC is the use of a Chiral Stationary Phase (CSP).[9][10] Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally versatile for separating a broad range of chiral compounds, including amines.[11]

This method employs a normal-phase mobile phase (heptane/isopropanol), which is common for polysaccharide CSPs. A small amount of an amine modifier, such as diethylamine (DEA), is added to the mobile phase. This is crucial for achieving good peak shape for basic analytes like 1-(2,4-Difluorophenyl)ethanamine by minimizing strong, non-specific interactions with the silica support of the CSP.[12]

Experimental Protocol: Chiral HPLC

2.2.1. Materials and Reagents

  • Analyte: Racemic this compound, and single enantiomer Reference Standard (e.g., (S)-enantiomer)

  • Solvents: n-Heptane (HPLC grade), Isopropanol (IPA, HPLC grade)

  • Additive: Diethylamine (DEA, >99.5%)

  • Column: Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm (or equivalent amylose-based CSP)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Isocratic Pump, Autosampler, Column Oven, UV/PDA DetectorStandard configuration. Normal phase requires careful solvent handling.
Column Chiralpak AD-H, 4.6 mm x 250 mm, 5 µmAmylose-based CSP known for good selectivity for aromatic amines.
Mobile Phase n-Heptane / Isopropanol / DEA (90:10:0.1, v/v/v)Normal phase system. IPA acts as the polar modifier, and DEA improves peak shape for the basic analyte.
Flow Rate 1.0 mL/minProvides optimal efficiency and resolution.
Column Temp. 25 °CChiral separations can be temperature-sensitive; control is essential.
Detection UV at 262 nmSame as achiral method; detection is based on the analyte's chromophore.
Injection Vol. 10 µL
Run Time 20 minutesSufficient to ensure baseline separation of both enantiomers.

2.2.3. Solution Preparation

  • Diluent: Isopropanol

  • Resolution Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the racemic standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Isopropanol. This solution is used to confirm the separation and identify the peaks.

  • Sample Solution (0.5 mg/mL): Prepare the single enantiomer sample in the same manner.

Method Validation Summary

Validation for a chiral method focuses on demonstrating the ability to separate and quantify the undesired enantiomer in the presence of the desired one.

2.3.1. System Suitability

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 2.0 between enantiomer peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) T ≤ 1.5 for both peaksEnsures peak symmetry.
%RSD of Peak Area ≤ 2.0% (for n=6 injections of racemate)Demonstrates injection precision.

2.3.2. Specificity Specificity is demonstrated by achieving baseline resolution (Rs ≥ 2.0) between the two enantiomers in the resolution solution. The peak identity can be confirmed by injecting a standard of a single, known enantiomer.

2.3.3. Limit of Quantification (LOQ) The LOQ for the undesired enantiomer should be established, typically at a signal-to-noise ratio of 10:1. This is critical for controlling trace levels of the unwanted enantiomer (e.g., ≤ 0.15%).

Principle of Chiral Recognition on a CSP

G cluster_csp Chiral Stationary Phase (CSP) Surface cluster_enantiomers Enantiomers cluster_interaction Interaction & Elution csp_surface Chiral Selector Cavity interaction_S Stronger Interaction (3-point fit) Slower Elution csp_surface->interaction_S interaction_R Weaker Interaction (Imperfect fit) Faster Elution csp_surface->interaction_R S_enantiomer (S)-Enantiomer S_enantiomer->csp_surface Perfect Fit R_enantiomer (R)-Enantiomer R_enantiomer->csp_surface Misfit

Caption: Principle of enantiomeric separation via differential interaction with a Chiral Stationary Phase.

Conclusion

The analytical control of this compound is critical for its application in pharmaceutical development. This application note details two robust and specific HPLC methods for this purpose. The reversed-phase method provides reliable determination of chemical purity and assay, while the normal-phase chiral method ensures accurate quantification of enantiomeric purity. Both protocols are designed with an emphasis on the scientific rationale behind the chosen parameters and are structured for validation according to ICH guidelines. These methods provide a solid foundation for researchers, scientists, and drug development professionals to implement effective quality control for this important chemical intermediate.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Bio-Active. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • ResearchGate. (2007). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column. Available at: [Link]

  • PubMed. (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Available at: [Link]

Sources

Introduction: The Analytical Challenge of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

1-(2,4-Difluorophenyl)ethanamine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine and two fluorine atoms, presents a unique set of challenges for direct analysis by Gas Chromatography (GC). Primary amines are known for their high polarity and propensity to interact with active sites (e.g., free silanol groups) within the GC inlet and column, often resulting in poor peak shapes, tailing, and low response.[1][2] This makes accurate and repeatable quantification difficult.

This application note details a robust and reliable GC-MS method for the analysis of this compound. The core of this method lies in a chemical derivatization step, which converts the polar amine into a more volatile and thermally stable compound suitable for GC analysis.[1] We will explore the rationale behind the chosen derivatization agent, provide a step-by-step protocol for sample preparation and analysis, and discuss method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness.[3][4]

Principle of the Method: Overcoming Polarity with Acylation

To address the challenges of analyzing a primary amine, this method employs an acylation derivatization reaction using Trifluoroacetic Anhydride (TFAA). The fundamental goal of derivatization is to replace the active, polar hydrogen atoms on the amino group with a less polar functional group.[1]

Why Acylation with TFAA?

  • Increased Volatility & Thermal Stability : The reaction with TFAA converts the primary amine into a stable N-trifluoroacetyl amide derivative. This modification masks the polar N-H bonds, significantly reducing intermolecular hydrogen bonding and increasing the compound's volatility, making it amenable to GC analysis.[5]

  • Improved Peak Shape : By eliminating the polar amine functionality, interactions with the GC column's stationary phase are minimized. This results in sharper, more symmetrical chromatographic peaks, which are essential for accurate integration and quantification.[1]

  • Enhanced Sensitivity : The introduction of the trifluoroacetyl group, with its three fluorine atoms, makes the derivative highly responsive to electron-capturing detectors. While we are using a mass spectrometer, the electronegative nature of the derivative can also provide distinct fragmentation patterns beneficial for mass spectrometric identification and quantification.[1]

The derivatization reaction is depicted below.

G Analyte 1-(2,4-Difluorophenyl)ethanamine Derivative N-trifluoroacetyl Derivative (Volatile & Thermally Stable) Analyte->Derivative Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative Byproduct Trifluoroacetic Acid

Caption: The derivatization of 1-(2,4-Difluorophenyl)ethanamine with TFAA.

Materials and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Ethyl Acetate, HPLC or GC grade

  • Anhydrous Sodium Sulfate

  • Methanol, HPLC grade

  • Deionized Water

Instrumentation and Consumables
  • Gas Chromatograph : Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column : A non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-arylene), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended.[5]

  • Vials : 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringes : Gas-tight syringes for standard and reagent transfer.

  • Heating Block/Oven : Capable of maintaining 70°C ± 2°C.

Experimental Protocol

This protocol outlines the procedure from the preparation of stock solutions to the final GC-MS analysis. The entire workflow is designed to ensure reproducibility and accuracy.

workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis stock 1. Prepare Stock & Working Standards reagent_add 3. Add Solvent & TFAA Reagent stock->reagent_add sample_prep 2. Prepare Sample (Dissolve in Solvent) sample_prep->reagent_add heat 4. Heat Reaction Vial (70°C) reagent_add->heat cool 5. Cool to Room Temperature heat->cool inject 6. Inject into GC-MS System cool->inject acquire 7. Acquire Data (Scan or SIM mode) inject->acquire process 8. Process Data & Quantify Results acquire->process

Caption: Overall analytical workflow from sample preparation to data analysis.

Step 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standards : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to create the calibration curve.

Step 2: Sample Preparation and Derivatization

Causality : This procedure is performed on both the unknown samples and the working standards to ensure that both are treated identically. The heating step is crucial for driving the acylation reaction to completion.[1]

  • Aliquot : Transfer 100 µL of each working standard or sample solution into separate 2 mL autosampler vials.

  • Solvent Addition : Add 200 µL of ethyl acetate to each vial.

  • Reagent Addition : Add 100 µL of Trifluoroacetic Anhydride (TFAA) to each vial. Cap the vials tightly immediately.

  • Reaction : Place the vials in a heating block or oven set to 70°C for 30 minutes.[1]

  • Cooling : Remove the vials and allow them to cool to room temperature.

  • Final Preparation : The sample is now derivatized and ready for injection into the GC-MS system. No further workup is typically required.

Step 3: GC-MS Instrumental Analysis

The following parameters serve as a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting Rationale
GC Inlet Splitless Mode, 250°CEnsures efficient vaporization and transfer of the analyte onto the column.
Injection Volume 1 µLStandard volume to prevent overloading the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 1 min)Ensures focusing of analytes at the head of the column.
Ramp: 15°C/min to 280°CProvides separation of the analyte from solvent and potential impurities.
Hold: 5 min at 280°CEnsures elution of all components from the column.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible method for generating mass spectra.[5]
Acquisition Mode Full Scan (m/z 40-450) & SIMFull scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[5]

Expected Mass Spectrum and SIM Ions : The EI mass spectrum of the TFAA derivative is expected to show a molecular ion (M+) at m/z 253. Key fragments would arise from the loss of a methyl group (m/z 238) and cleavage of the C-C bond adjacent to the nitrogen, yielding a prominent ion corresponding to the difluorophenyl-containing fragment. For quantitative analysis in SIM mode, the following ions are recommended for monitoring:

  • Quantifier Ion : The most abundant, characteristic fragment ion.

  • Qualifier Ions (2-3) : Other characteristic ions to confirm identity.

Method Validation: A Self-Validating System

For use in regulated environments, the analytical method must be validated to demonstrate its fitness for purpose.[6] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (MS); baseline resolution from other peaks.
Linearity To establish a linear relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.[5]
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value, assessed by spike-recovery studies on a placebo matrix.% Recovery typically within 98.0% - 102.0%.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).RSD of results should remain within acceptable limits.

Considerations for Chiral Analysis

1-(2,4-Difluorophenyl)ethanamine is a chiral compound. While the described method is suitable for quantifying the total amount of the amine, it will not separate the enantiomers. For stereoselective analysis, two primary approaches can be taken:

  • Chiral GC Column : Replace the achiral DB-5ms column with a chiral stationary phase column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX™).

  • Chiral Derivatizing Agent : React the amine with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride) to form diastereomers. These diastereomers can then be separated on a standard achiral column.[8][9] This indirect approach is often flexible and cost-effective.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a straightforward and effective TFAA derivatization, the inherent analytical challenges associated with this polar primary amine are overcome, enabling robust, sensitive, and repeatable quantification. The detailed workflow, coupled with a clear framework for method validation based on ICH guidelines, ensures that this method is suitable for researchers, scientists, and drug development professionals in both research and quality control environments.

References

  • Title: Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization Source: Journal of Biochemical and Biophysical Methods URL: [Link]

  • Title: Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation Source: ResearchGate URL: [Link]

  • Title: The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2.1.2. Gas chromatography of amines as various derivatives Source: ResearchGate URL: [Link]

  • Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]

  • Title: Ethanone, 1-(2,4-difluorophenyl)- Source: NIST WebBook URL: [Link]

  • Title: Chiral Drug Analysis in Forensic Chemistry: An Overview Source: MDPI URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: Ψ-PEA - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Analytical Method Summaries Source: State of New Jersey Department of Environmental Protection URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods] Source: PubMed URL: [Link]

  • Title: 2 Overview on PFAS analytical methods Source: ECHA Europa URL: [Link]

  • Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]

  • Title: Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection Source: MDPI URL: [Link]

  • Title: CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION Source: US Army Dugway Proving Ground URL: [Link]

  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(2,4-Difluorophenyl)ethanamine Scaffold in Medicinal Chemistry

1-(2,4-Difluorophenyl)ethanamine hydrochloride serves as a pivotal starting material in contemporary drug discovery and development. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,4-difluoro substitution pattern on the phenyl ring of this particular scaffold imparts unique electronic properties that can significantly influence the pharmacological profile of its derivatives. This guide provides detailed protocols for the synthesis of a diverse array of derivatives from this compound, empowering researchers to explore novel chemical space and accelerate the development of next-generation therapeutics.

PART 1: Foundational Synthetic Transformations

The primary amine functionality of 1-(2,4-Difluorophenyl)ethanamine is a versatile handle for a multitude of chemical transformations. The following sections detail robust and reproducible protocols for key derivatization reactions. Note that this compound must first be neutralized to the free amine for most reactions. This is typically achieved by treatment with an aqueous base (e.g., NaOH, NaHCO₃) and extraction with an organic solvent, or by using an excess of a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine) in the reaction mixture.

N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental method for introducing a wide range of functional groups, thereby modulating the lipophilicity, hydrogen bonding capacity, and steric profile of the parent amine. The reaction of 1-(2,4-difluorophenyl)ethanamine with acyl chlorides or anhydrides provides a straightforward route to amide derivatives.

Causality of Experimental Choices: The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent side reactions. Anhydrous conditions are necessary as acyl chlorides are highly reactive towards water. The reaction is typically performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature to ensure complete conversion.[1]

Protocol 1: N-Acylation with an Acyl Chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Base Addition: Suspend the amine hydrochloride in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the suspension. Stir for 10-15 minutes at room temperature to ensure complete neutralization to the free amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1-1.2 equiv) dropwise via syringe. A white precipitate of DIPEA hydrochloride will form.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative N-Acyl Derivatives of 1-(2,4-Difluorophenyl)ethanamine

Acyl ChlorideProduct NameYield (%)Analytical Data (Example)
Benzoyl chlorideN-(1-(2,4-difluorophenyl)ethyl)benzamide92¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 8H), 6.9-6.7 (m, 2H), 5.4 (q, 1H), 1.6 (d, 3H).
Acetyl chlorideN-(1-(2,4-difluorophenyl)ethyl)acetamide95¹H NMR (CDCl₃, 400 MHz): δ 7.3-7.2 (m, 1H), 6.9-6.7 (m, 2H), 5.8 (br s, 1H), 5.2 (q, 1H), 2.0 (s, 3H), 1.5 (d, 3H).

Diagram 1: N-Acylation Workflow

Nacylation AmineHCl 1-(2,4-Difluorophenyl)ethanamine HCl FreeAmine Free Amine AmineHCl->FreeAmine DIPEA (2.5 eq) ReactionMix Reaction Mixture (DCM, 0°C to RT) FreeAmine->ReactionMix AcylChloride Acyl Chloride AcylChloride->ReactionMix Product N-Acylated Product ReactionMix->Product Work-up & Purification ReductiveAmination cluster_0 Imine Formation cluster_1 Reduction Amine 1-(2,4-Difluorophenyl)ethanamine Imine Schiff Base (Imine) Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Secondary Amine Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product Heterocycle Amine 1-(2,4-Difluorophenyl)ethanamine Primary Amine Product Heterocyclic Derivative e.g., Pyrazole Amine:f0->Product Cyclocondensation Reagent Bifunctional Reagent e.g., 1,3-Dicarbonyl Reagent->Product

Sources

Application Notes & Protocols: Leveraging 1-(2,4-Difluorophenyl)ethanamine Hydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The 2,4-difluorophenyl motif, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a compound's pharmacological profile, including metabolic stability, receptor binding affinity, and membrane permeability.[1] 1-(2,4-Difluorophenyl)ethanamine hydrochloride serves as a critical chiral building block, providing a gateway to a diverse range of complex molecules. Its primary amine functional group is a versatile handle for a multitude of chemical transformations, making it an invaluable precursor in the development of novel therapeutics, particularly those targeting the central nervous system and viral polymerases.[1][3] This guide provides an in-depth look at the properties, safe handling, and key synthetic applications of this compound, complete with detailed protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValue
Chemical Name This compound[1][4]
Synonyms 1-(2,4-Difluorophenyl)ethylamine hydrochloride[4]
CAS Number 276875-47-9[1][5]
Molecular Formula C₈H₁₀ClF₂N[1][6]
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%[7][8]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][9][10]
Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

Hazard CategoryPrecautionary StatementGHS Pictogram
Skin Irritation (Category 2) H315: Causes skin irritation.[9] P280: Wear protective gloves/protective clothing.[9][11]

Eye Irritation (Category 2A) H319: Causes serious eye irritation.[6][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

Respiratory Irritation H335: May cause respiratory irritation.[9] P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[9][11]

Core Safety Directives:

  • Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10] Eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[9][11] For eye contact, flush with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[10][11]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Core Synthetic Applications & Mechanistic Rationale

The utility of this compound stems from its primary amine group, which can readily participate in a variety of bond-forming reactions.

Caption: Molecular structure of 1-(2,4-Difluorophenyl)ethanamine.

Acylation for Amide Synthesis

The most fundamental transformation is the acylation of the primary amine to form amides. This reaction is central to creating peptidomimetics and other complex molecules where the amide bond provides structural rigidity. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).

Alkylation and Reductive Amination

The amine can serve as a nucleophile to react with alkyl halides, producing secondary or tertiary amines.[1] A more controlled and widely used method for synthesizing these is reductive amination. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. This method is highly efficient for building molecular complexity.

Rationale for the Difluoro Substituents

The 2,4-difluoro substitution pattern is not arbitrary. It provides distinct advantages:

  • Metabolic Stability: The fluorine atoms can block sites susceptible to cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.[1] The specific 2,4-substitution pattern creates a unique electronic environment that can influence receptor interactions.[1]

Experimental Protocols

The following protocols are representative examples of how to utilize this compound as a synthetic building block.

Protocol 1: Synthesis of an Amide Derivative via N-Acylation

This protocol details the reaction of 1-(2,4-difluorophenyl)ethanamine with an acyl chloride to form a stable amide.

Caption: General workflow for the N-acylation protocol.

Materials & Equipment:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or DIPEA (Hünig's base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Neutralization: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. Caution: This reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Scientist's Notes (Rationale):

  • The use of a tertiary amine base like triethylamine is crucial. It deprotonates the ammonium salt to the free amine, which is the active nucleophile, and also scavenges the HCl generated during the reaction.[13]

  • Performing the acyl chloride addition at 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • The aqueous work-up is essential to remove water-soluble byproducts, such as triethylammonium chloride and any unreacted starting materials.

Protocol 2: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the reaction of 1-(2,4-difluorophenyl)ethanamine with an aldehyde in the presence of a mild reducing agent.

Caption: General workflow for the reductive amination protocol.

Materials & Equipment:

  • 1-(2,4-Difluorophenyl)ethanamine (as the free base, generated from the HCl salt)

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware and purification equipment as in Protocol 1

Step-by-Step Methodology:

  • Preparation: Convert the this compound to its free base by partitioning between a base (like 1M NaOH) and an organic solvent (like DCM), then drying and concentrating the organic layer.

  • Imine Formation: In a round-bottom flask, dissolve the free amine (1.0 eq) and the aldehyde (1.05 eq) in methanol.

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (H₂) may occur.

  • Reaction: Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired secondary amine.

Scientist's Notes (Rationale):

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for many reductive aminations because it is mild, selective for imines in the presence of carbonyls, and does not violently react with protic solvents like methanol.

  • The addition of catalytic acid accelerates the dehydration step required for imine formation.

  • This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

Conclusion

This compound is a high-value building block for chemical synthesis. Its strategic difluorination pattern provides a powerful tool for medicinal chemists to enhance the drug-like properties of their target molecules. The straightforward reactivity of its primary amine group, demonstrated in the acylation and reductive amination protocols provided, allows for its reliable incorporation into a vast array of complex molecular architectures, solidifying its role as a key component in the drug discovery and development pipeline.

References

  • Smolecule. (n.d.). Buy this compound | 276875-47-9.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet according to Regulations REACh 1907/2006/EC. Retrieved from [Link]

  • Struchem. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Imperative for Rigorous Analytical Standards

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. Fluorinated pharmaceutical intermediates are pivotal in the synthesis of a significant portion of new drug candidates, with estimates suggesting that over 20% of all pharmaceuticals contain fluorine. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins, contribute to the enhanced efficacy and pharmacokinetic profiles of these drugs.[1]

However, the very properties that make fluorinated compounds desirable in drug design also present unique analytical challenges. The strong carbon-fluorine bond and the potential for complex impurity profiles necessitate robust and reliable analytical methods to ensure the quality, safety, and consistency of these critical intermediates.[2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key analytical techniques and regulatory considerations for the characterization of fluorinated pharmaceutical intermediates. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative guidelines.

Core Analytical Techniques for Fluorinated Intermediates

The analytical toolkit for fluorinated pharmaceutical intermediates is multifaceted, with each technique offering unique insights into the identity, purity, and stability of these compounds. The most commonly employed and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct Window into the Fluorinated Moiety

Expertise & Experience: ¹⁹F NMR spectroscopy stands as a primary and indispensable tool for the analysis of fluorinated compounds. The 19F nucleus possesses favorable properties for NMR, including 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR-active nucleus.[5] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the signal overlap that can be problematic in ¹H NMR, especially in complex mixtures. This technique provides direct, quantitative information about the number and chemical environment of fluorine atoms within a molecule, making it invaluable for structural elucidation and purity assessment.[6][7]

Protocol for Quantitative ¹⁹F NMR (qNMR) Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated intermediate and a suitable internal standard (e.g., trifluoroacetic acid or another well-characterized fluorinated compound with a known purity) into a clean, dry NMR tube.

    • Dissolve the sample and internal standard in a known volume (typically 0.6-0.7 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure complete dissolution.[7]

  • Instrument Parameters:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Set the spectral width to encompass all expected ¹⁹F signals.

    • Employ a 90° pulse angle to maximize the signal-to-noise ratio.[7]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to allow for full relaxation and accurate quantification. A typical starting point is 20-30 seconds.[7]

    • Acquire a sufficient number of scans (e.g., 64-512) to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard.[7]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a baseline correction across the entire spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the fluorinated intermediate using the following formula:

    Where:

    • Area = Integral area of the signal

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Trustworthiness: The qNMR protocol is a self-validating system as it relies on the direct relationship between signal intensity and the number of nuclei, providing an absolute quantification method when a certified internal standard is used.

Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Intermediate & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Set Spectrometer Parameters (Pulse Angle, Relaxation Delay) prep2->acq1 acq2 Acquire ¹⁹F NMR Spectrum acq1->acq2 proc1 Process Spectrum (Fourier Transform, Phasing, Baseline Correction) acq2->proc1 proc2 Integrate Signals proc1->proc2 proc3 Calculate Purity/Assay proc2->proc3 end end proc3->end Final Report

Caption: Workflow for quantitative ¹⁹F NMR analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, and its application to fluorinated intermediates is crucial for determining purity and identifying impurities.[1][4] The unique properties of fluorinated compounds can be leveraged to achieve enhanced separations. Fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer alternative selectivity compared to traditional C8 and C18 columns, particularly for halogenated and aromatic compounds.[8] The choice of mobile phase is also critical; for instance, using fluorinated alcohols like trifluoroethanol can modulate retention and improve peak shape.[9]

Protocol for HPLC Method Development for Fluorinated Intermediates:

  • Column Selection:

    • Start with a conventional C18 column as a baseline.

    • If separation is challenging, consider a PFP or a perfluoroalkyl stationary phase to exploit alternative retention mechanisms such as dipole-dipole and π-π interactions.[8]

  • Mobile Phase Optimization:

    • A typical starting mobile phase for reversed-phase HPLC is a mixture of water and a miscible organic solvent like acetonitrile or methanol.

    • Use a gradient elution to screen for the optimal solvent composition.

    • For acidic or basic analytes, buffer the aqueous phase to control ionization and improve peak shape (e.g., with formic acid, acetic acid, or ammonium acetate).

    • Consider adding a small percentage of a fluorinated alcohol (e.g., trifluoroethanol) to the mobile phase to enhance selectivity for fluorinated analytes.[9]

  • Detection:

    • A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for chromophoric fluorinated intermediates.[9]

    • For non-chromophoric compounds, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

    • For comprehensive impurity profiling and structural elucidation, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[10][11]

  • Method Validation:

    • Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][12]

Trustworthiness: A validated HPLC method provides a reliable system for routine quality control, ensuring batch-to-batch consistency and the detection of any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Intermediates and Impurities

Expertise & Experience: For volatile or semi-volatile fluorinated pharmaceutical intermediates and potential impurities (such as residual solvents), GC-MS is the analytical technique of choice.[13][14] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] The choice of the GC column is critical for achieving good separation of structurally similar fluorinated compounds.

Protocol for GC-MS Analysis of Volatile Fluorinated Intermediates:

  • Sample Preparation:

    • Dissolve a known amount of the intermediate in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • For trace analysis of impurities, a headspace or solid-phase microextraction (SPME) approach can be used to concentrate the volatile components.[13][14]

  • GC Parameters:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. For highly polar analytes, a polyethylene glycol (wax) column may be more suitable.

    • Injection: Use a split/splitless injector. The split ratio should be optimized based on the concentration of the analyte.

    • Temperature Program: Develop a temperature gradient that effectively separates the analytes of interest. Start with a low initial temperature to trap volatile compounds and then ramp up to elute less volatile components.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST) for identification.[15]

    • Acquisition Mode: Acquire data in full scan mode to identify unknown impurities. For quantitative analysis of known impurities, selected ion monitoring (SIM) can be used for enhanced sensitivity.[16]

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with those of reference standards or by searching spectral libraries.

    • Quantify analytes using an internal or external standard calibration.

Trustworthiness: A well-developed and validated GC-MS method provides a robust and reliable system for the identification and quantification of volatile fluorinated compounds, ensuring the control of potentially harmful impurities.

Regulatory Compliance and Method Validation: The Foundation of Trustworthiness

The analysis of pharmaceutical intermediates must adhere to stringent regulatory guidelines to ensure product quality and patient safety. Key regulatory frameworks include the International Council for Harmonisation (ICH) guidelines, the United States Pharmacopeia (USP), and the European Medicines Agency (EMA) guidelines.

Key Regulatory Guidelines:

  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the GMP principles for the manufacturing of APIs and their intermediates, emphasizing the need for robust quality control.[17][18][19][20][21]

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods, ensuring they are suitable for their intended purpose.[4][12] It details the validation parameters that need to be assessed.

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides detailed guidance on the validation of analytical methods in a pharmaceutical setting.[22][23]

  • EMA Guideline on the Chemistry of Active Substances: This guideline outlines the data requirements for the chemistry, manufacturing, and control of active substances, including their intermediates.[2][8][24][25][26][27]

Analytical Method Validation:

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[28][29][30][31] The key validation parameters are summarized in the table below:

Validation ParameterDescription
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow

G cluster_params Execute Validation Experiments start Define Analytical Method & Scope val_plan Develop Validation Protocol (ICH Q2(R2)) start->val_plan p1 Accuracy val_plan->p1 p2 Precision (Repeatability, Intermediate) val_plan->p2 p3 Specificity val_plan->p3 p4 LOD & LOQ val_plan->p4 p5 Linearity & Range val_plan->p5 p6 Robustness val_plan->p6 data_analysis Analyze Data & Compare to Acceptance Criteria p1->data_analysis p2->data_analysis p3->data_analysis p4->data_analysis p5->data_analysis p6->data_analysis val_report Prepare Validation Report data_analysis->val_report end Validated Method for Routine Use val_report->end

Caption: A typical workflow for analytical method validation.

Conclusion: Ensuring the Quality and Safety of Next-Generation Pharmaceuticals

The robust analytical characterization of fluorinated pharmaceutical intermediates is not merely a regulatory requirement; it is a scientific imperative that underpins the safety and efficacy of the final drug product. By leveraging the power of advanced analytical techniques such as ¹⁹F NMR, HPLC, and GC-MS, and adhering to the rigorous principles of method validation outlined by international regulatory bodies, researchers and drug developers can ensure the quality and consistency of these vital building blocks. The protocols and insights provided in this guide are intended to empower scientists to navigate the analytical challenges associated with fluorinated intermediates, thereby contributing to the successful development of the next generation of innovative medicines.

References

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • ComplianceQuest. (2025, March 18). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • Pharmaceutical Online. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. Quality: active substance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2022, July 28). EMA to address nitrosamine impurities in upcoming revision of active substances guidance. [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • European Medicines Agency. Guideline on Summary of requirements for active substances in the quality part of the dossier. [Link]

  • G&L Healthcare Advisers. (2025, January 9). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Publishing. (2024, July 26). EMA: Revised Guideline on the Chemistry of Active Substances. [Link]

  • The Pharmaceutical Journal. (2020, July 4). EMA issues recommendations on impurities in medicines. [Link]

  • European Medicines Agency. Quality guidelines. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • SciencePharma. GMP: EMA issues new Guideline on “Chemistry of Active Substances”. [Link]

  • GMP News. (2024, September 5). EMA/CHMP: New Guideline Draft on Active Substances published for Comment. [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • DiVA portal. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • ResearchGate. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Slideshare. Analytical method validation as per ich and usp. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • National Institutes of Health. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Wiley Online Library. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • University of Aberdeen. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Auriga Research. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • LCGC International. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • IJRPS. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • US Pharmacopeia. (2014, April 30). 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • ResearchGate. (2022, November 14). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • USP-NF. Comments were received for the following, when they were proposed in the Pharmacopeial Forum - General Chapters. [Link]

  • SciELO. Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]

  • Shimadzu. Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link]

  • Shimadzu. Application News. [Link]

  • United States Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to provide actionable solutions.

Overview of the Core Synthesis: Reductive Amination

The most prevalent and efficient method for synthesizing 1-(2,4-Difluorophenyl)ethanamine is the reductive amination of 2,4-difluoroacetophenone. This process occurs in two principal, often concurrent, stages:

  • Imine Formation: The ketone (2,4-difluoroacetophenone) reacts with an amine source (commonly ammonia or an ammonium salt like ammonium acetate) to form an intermediate imine. This is a reversible equilibrium reaction.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a hydride-based reducing agent, yielding the target primary amine.

The final step involves the formation of the hydrochloride salt to facilitate purification, improve stability, and enhance handling characteristics.

Visualizing the Workflow

The following diagram outlines the critical steps and decision points in the synthesis.

G cluster_0 Part 1: Imine Formation & Reduction (One-Pot) cluster_1 Part 2: Work-up & Purification A Mix: - 2,4-Difluoroacetophenone - Amine Source (e.g., NH4OAc) - Solvent (e.g., Methanol) B Add Acid Catalyst (e.g., Acetic Acid) to achieve pH 4-6 A->B C Imine Formation (Equilibrium) B->C D Add Reducing Agent (e.g., NaBH3CN or STAB) C->D E Reduction of Imine to 1-(2,4-Difluorophenyl)ethanamine D->E F Quench Reaction (e.g., add water or dilute acid) E->F Proceed to Work-up G Basify to pH >10 (e.g., with NaOH) to deprotonate amine F->G H Extract Free Amine with Organic Solvent (e.g., Ethyl Acetate, DCM) G->H I Dry & Concentrate Organic Phase H->I J Dissolve in Solvent (e.g., IPA, Ether) I->J K Add HCl Solution (e.g., HCl in IPA or Ether) to precipitate salt J->K L Filter & Dry Product: 1-(2,4-Difluorophenyl)ethanamine HCl K->L

Caption: General workflow for the synthesis of 1-(2,4-Difluorophenyl)ethanamine HCl.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Section 1: Imine Formation & Low Conversion

Question 1: My reaction has stalled, and I see a significant amount of unreacted 2,4-difluoroacetophenone by TLC/LC-MS. What is the likely cause?

Answer: This is a classic problem of unfavorable equilibrium in the imine formation step. The reaction between a ketone and an amine to form an imine is reversible and generates one equivalent of water.[1][2] If water is allowed to accumulate, it can hydrolyze the imine back to the starting materials, thus preventing the reaction from reaching completion.

Troubleshooting Steps:

  • pH Control is Critical: Imine formation is optimally catalyzed under mildly acidic conditions (pH 4-6).[3][4]

    • Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3][4]

    • Too Basic (pH > 7): The activation of the carbonyl group by protonation does not occur, slowing the initial nucleophilic attack.

    • Solution: Use a buffer system or add a catalytic amount of a weak acid like acetic acid. Monitor the pH of your reaction mixture.

  • Water Removal: To drive the equilibrium toward the imine, you must remove the water as it is formed.

    • Azeotropic Removal: For solvents like toluene or benzene, a Dean-Stark apparatus is highly effective.[2]

    • Use of Dehydrating Agents: In solvents like methanol or ethanol, the addition of a dehydrating agent is necessary. Molecular sieves (3Å or 4Å, activated) are an excellent choice as they are inert and efficiently trap water.[1] Anhydrous magnesium sulfate (MgSO₄) can also be used.[1]

Question 2: I'm performing a one-pot synthesis. Should I form the imine first and then add the reducing agent, or add everything at once?

Answer: The choice depends heavily on your reducing agent.

  • With a selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): You can perform a direct, one-pot reaction by mixing the ketone, amine source, and reducing agent together.[5] These reagents are slow to reduce ketones but rapidly reduce the iminium ion that forms in situ under mildly acidic conditions.[5] This is the most efficient approach.

  • With a less selective reducing agent like Sodium Borohydride (NaBH₄): You should employ a two-step, sequential approach. NaBH₄ is capable of reducing the starting ketone to the corresponding alcohol (1-(2,4-difluorophenyl)ethanol).[5] To avoid this major side product, you should first allow the imine to form completely (monitor by TLC or GC) and then add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to enhance selectivity.

Section 2: The Reduction Step & Side Products

Question 3: My main impurity is 1-(2,4-difluorophenyl)ethanol. How do I prevent its formation?

Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is attacking the starting ketone. This is the most common side reaction.

Causality & Solutions:

  • Incorrect Reducing Agent: As discussed in Question 2, NaBH₄ is a common culprit. While cost-effective, its lack of selectivity is a significant drawback in one-pot reductive aminations.[6]

    • Primary Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the best choice as it is effective, selective, and less toxic than cyanoborohydride.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but requires careful handling due to the potential release of toxic HCN gas if the pH becomes too acidic.[8][6]

  • Suboptimal Reaction Conditions: Even with a selective reagent, high temperatures can sometimes lead to ketone reduction. Ensure the reaction is run at the recommended temperature, typically room temperature.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentAbbreviationSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄LowMethanol, EthanolHigh risk of ketone reduction. Best used in a two-step process.[6]
Sodium CyanoborohydrideNaBH₃CNHighMethanol, THFExcellent for one-pot reactions. Highly toxic; generates HCN in strong acid.[8][6]
Sodium TriacetoxyborohydrideSTABVery HighDCE, THF, AcetonitrilePreferred modern reagent; mild, highly selective, and less toxic.[6][9]

Question 4: I am not seeing complete reduction of the imine intermediate. What can I do?

Answer: Incomplete reduction can be caused by several factors related to the reducing agent's activity or the stability of the imine.

Troubleshooting Steps:

  • Check the Reducing Agent's Quality: Hydride reagents can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 1.2 to 1.5 equivalents relative to the ketone.

  • Reaction Time and Temperature: Some sterically hindered imines may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress over time.

  • pH Drift: If the pH of the reaction drifts outside the optimal 4-6 range, the concentration of the reactive iminium ion can decrease, slowing the reduction. Re-check and adjust the pH if necessary.

Section 3: Product Isolation and Purification

Question 5: I'm having trouble precipitating the hydrochloride salt. My final product is an oil or remains in solution. What should I do?

Answer: The successful crystallization of an amine hydrochloride salt is highly dependent on the solvent system and the removal of impurities.[10][11] Oiling out is a common problem.

Troubleshooting Protocol:

  • Ensure Complete Conversion to Free Base: Before salt formation, you must be certain that the amine is in its free base form. During work-up, basify the aqueous layer to a pH of at least 10-12 with NaOH or K₂CO₃ to ensure the amine is fully deprotonated and can be efficiently extracted into the organic phase.

  • Use an Anhydrous System: Water is the enemy of amine salt crystallization. Ensure your extracted free amine solution is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) and that the solvent is removed completely. The HCl solution you add should also be anhydrous (e.g., HCl in isopropanol, diethyl ether, or dioxane).

  • Optimize the Crystallization Solvent: The ideal solvent should readily dissolve the free amine but have low solubility for the hydrochloride salt.[12]

    • Good Choices: Isopropanol (IPA), ethyl acetate, diethyl ether, or mixtures thereof are excellent choices.

    • Procedure: Dissolve the purified free amine in a minimal amount of a solvent like IPA or ethyl acetate. Then, slowly add a solution of HCl in a solvent in which the salt is very insoluble, like diethyl ether. This often provides a nice crystalline solid.

  • Induce Crystallization: If the product oils out, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a tiny crystal of a previously obtained pure batch.

    • Cooling: Cool the solution in an ice bath or refrigerator to decrease solubility.

    • Solvent Adjustment: Try adding a non-polar co-solvent (an "anti-solvent") like heptane or hexane dropwise to the solution until turbidity persists, then cool.

Question 6: My final product is pure by NMR, but the yield is low. Where could I be losing my product?

Answer: Product loss often occurs during the aqueous work-up and extraction phases.

Logical Flow for Diagnosing Yield Loss:

G start Low Final Yield q1 Was the reaction incomplete? (Check crude TLC/LCMS) start->q1 a1_yes Address reaction conditions: - pH - Water removal - Reagent activity q1->a1_yes Yes a1_no Reaction went to completion. q1->a1_no No q2 Was the amine fully extracted from the aqueous phase? a1_no->q2 a2_no Potential Loss: - Insufficient basification (pH < 10) - Emulsion formation - Not enough extractions q2->a2_no No a2_yes Extraction was efficient. q2->a2_yes Yes q3 Did the product precipitate completely as the HCl salt? a2_yes->q3 a3_no Potential Loss: - Salt is soluble in the chosen solvent - Insufficient HCl added - Product lost to mother liquor q3->a3_no No a3_yes Precipitation was complete. q3->a3_yes Yes end_node Review transfer steps and handling. a3_yes->end_node

Caption: Decision tree for troubleshooting low yield in amine synthesis.

Key Actions to Prevent Loss:

  • Multiple Extractions: Perform at least three extractions of the basified aqueous layer to ensure complete recovery of the free amine.

  • Break Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.

  • Check Mother Liquor: After filtering your hydrochloride salt, concentrate the filtrate (mother liquor) and analyze it. If it contains a significant amount of product, your crystallization solvent system needs to be re-optimized.

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Reddit. (2021). When reducing imines with NaBH3(CN), why doesn't the the -CN group attack the electrophilic carbon instead. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • The Royal Society of Chemistry. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2019). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • ACS Publications. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. [Link]

  • ResearchGate. (2025). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • National Center for Biotechnology Information. (2014). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]

  • Acta Chemica Scandinavica. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

Sources

Technical Support Center: Purification of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a key building block in medicinal chemistry and drug development, valued for its specific structural and electronic properties imparted by the difluorophenyl moiety.[1] As with any synthetic intermediate, its purity is paramount to ensure the reliability of downstream applications and the integrity of final compounds. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound. We will address common issues in a practical, question-and-answer format, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route. The synthesis often starts from 2,4-difluorobenzaldehyde and proceeds through reductive amination.[1] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde or the intermediate imine.

  • Reductant-Related Byproducts: Borohydride salts or other residues from the reducing agent used.

  • Over-Alkylation Products: Secondary or tertiary amines formed if the amine product reacts further with the starting materials.

  • Solvent Residues: Trapped solvents from the reaction or workup (e.g., methanol, toluene, THF).

  • Enantiomeric Impurity: If a specific enantiomer, such as (S)-1-(2,4-Difluorophenyl)ethanamine, is desired, the other enantiomer is a critical impurity to remove.[2]

Q2: My batch of the hydrochloride salt is slightly yellow or tan, not pure white. Is this a sign of significant impurity?

A2: Not necessarily, but it warrants investigation. Amine compounds can be susceptible to air oxidation over time, which can form minor, highly colored byproducts. While a slight off-white or pale yellow color might not significantly impact purity as measured by techniques like NMR or HPLC, a darker color (tan, brown, or black) suggests more substantial degradation or the presence of chromophoric impurities from the synthesis. It is best practice to purify the material until it is a white to off-white crystalline solid.

Q3: How should I store this compound to maintain its long-term purity?

A3: As a hydrochloride salt, the compound is generally more stable than its free base form. However, to prevent degradation and moisture uptake, it should be stored in a tightly sealed container in a cool, dry place. For optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

Q4: What is the fundamental difference between a standard purification and a chiral resolution for this compound?

A4: A standard purification, such as recrystallization of the racemic hydrochloride salt, aims to remove chemical impurities—different molecules like starting materials or byproducts. A chiral resolution, however, is a more specialized process designed to separate the two enantiomers (mirror-image isomers), R- and S-1-(2,4-Difluorophenyl)ethanamine, from each other.[3] This is typically achieved by reacting the racemic amine with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers, which have different physical properties and can be separated.[][5]

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Q: I'm trying to recrystallize my crude 1-(2,4-Difluorophenyl)ethanamine HCl, but instead of crystals, I'm getting an oil or very fine powder. What's going wrong?

A: This is a common issue related to solvent choice and saturation. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of a eutectic mixture with the solvent), causing it to separate as a liquid phase instead of a solid crystal lattice.

Causality & Solution Workflow:

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out of solution non-selectively. The ideal recrystallization solvent dissolves the compound when hot but has low solubility when cold.

  • Presence of Impurities: Oily impurities can inhibit crystal lattice formation. An initial acid-base workup of the free base can often remove non-basic organic impurities before converting to the hydrochloride salt for final crystallization.

  • Cooling Rate: Cooling the solution too quickly promotes rapid precipitation of a fine powder or traps solvent, rather than allowing the slow, ordered growth of pure crystals.

dot

Caption: Troubleshooting workflow for recrystallization issues.

Issue 2: Low Enantiomeric Excess (e.e.) After Chiral Resolution

Q: I performed a chiral resolution using L-(+)-tartaric acid, but my final product has an e.e. of only 75%. How can I improve this?

A: Achieving high enantiomeric excess via diastereomeric salt crystallization is a multi-step process where efficiency at each stage is critical. A 75% e.e. indicates that the separation of the two diastereomeric salts was incomplete.

Key Factors & Optimization Strategies:

  • Choice of Resolving Agent: While tartaric acid is a common choice, it may not be optimal for every amine.[3] Consider screening other chiral acids like dibenzoyl-L-tartaric acid or (R)-(-)-Mandelic acid. The goal is to form a diastereomeric salt pair with a large difference in solubility in a practical solvent system.

  • Crystallization Solvent: The solvent plays a crucial role in discriminating between the two diastereomeric salts. An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. You may need to screen various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or aqueous mixtures) to find the best system.

  • Number of Recrystallizations: It is very common for a single crystallization to be insufficient. The filtered diastereomeric salt should be recrystallized one or more times from the same solvent system to enhance its diastereomeric purity before converting it back to the free amine and then to the final hydrochloride salt.

  • Equilibration Time and Temperature: Ensure the solution is allowed to equilibrate fully. Stirring the slurry at a controlled temperature for several hours can allow for the less soluble diastereomer to crystallize while the more soluble one remains in solution.

Data Presentation: Solvent Screening for Diastereomeric Salt Recrystallization
Solvent SystemSolubility of (S,R)-SaltSolubility of (S,S)-SaltObserved e.e. after 1st Crystallization
95% EthanolModerateLow70%
MethanolHighModerate55%
IsopropanolLowVery Low85%
AcetonitrileModerateModerate40%
Note: This is example data. Actual results will vary and must be determined experimentally.

Experimental Protocols

Protocol 1: Standard Recrystallization of Racemic this compound

This protocol is designed to remove chemical impurities from the racemic hydrochloride salt.

  • Solvent Selection: Place a small amount (approx. 50 mg) of the crude HCl salt in a test tube. Add a solvent (e.g., isopropanol) dropwise while heating until the solid dissolves. A good solvent will require a minimal amount of hot solvent.

  • Dissolution: In a larger flask, add the crude 1-(2,4-Difluorophenyl)ethanamine HCl and the chosen solvent (e.g., isopropanol, ~5-10 mL per gram of crude material).

  • Heating: Heat the mixture with stirring until all the solid dissolves completely. If any insoluble material remains, it may be an inorganic impurity; perform a hot filtration to remove it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate. Do not disturb the flask during this period.

  • Crystallization: As the solution cools, crystals should begin to form. Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of enantiomers using a chiral resolving agent.

  • Free Base Preparation: Dissolve the racemic hydrochloride salt in water and basify with an aqueous solution of NaOH (e.g., 2M) until the pH is >11. Extract the resulting free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the racemic free amine (1.0 eq) in a suitable solvent (e.g., 95% ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary. Note: Using 0.5 eq of the resolving agent targets the crystallization of one diastereomer.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should form. Heat the mixture until the solid redissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation of Diastereomer: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent. This solid is now enriched in one diastereomer.

  • Liberation of Enriched Amine: Take the purified diastereomeric salt and repeat the acid-base workup described in step 1 to liberate the enantiomerically enriched free amine.

  • Final Salt Formation: Dissolve the enriched free amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether (or bubble dry HCl gas through the solution) to precipitate the final, enantiomerically enriched this compound. Collect the pure salt by filtration and dry under vacuum.

dot

G cluster_0 Chiral Resolution Workflow cluster_1 Separation & Purification racemic_hcl Racemic HCl Salt free_base Racemic Free Base racemic_hcl->free_base  Basify (NaOH), Extract diastereomeric_salts Diastereomeric Salts in Solution (e.g., with L-Tartaric Acid) free_base->diastereomeric_salts  Add Chiral Acid (0.5 eq) filter_solid Filter Solid: Enriched Diastereomer Salt (e.g., (S)-Amine-(R,R)-Tartrate) diastereomeric_salts->filter_solid  Cool & Crystallize filtrate Filtrate: Enriched in other Diastereomer recrystallize Recrystallize Solid (Optional, for higher e.e.) filter_solid->recrystallize pure_amine Pure Enantiomer (Free Base) recrystallize->pure_amine  Basify & Extract final_product Final Product: Enantiopure HCl Salt pure_amine->final_product  Add HCl

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

References

  • ChemEurope.com. Chiral resolution. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Pharmaffiliates. (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Available from: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Amerigo Scientific. (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Available from: [Link]

  • ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide for the recrystallization of 1-(2,4-Difluorophenyl)ethanamine hydrochloride.

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each step, ensuring a robust and reproducible protocol.

Understanding the Molecule and the Method

This compound is an amine salt. The presence of the hydrochloride moiety makes it significantly more polar than its freebase counterpart.[1] This is a critical piece of information that governs the entire purification strategy. The difluoro-substituted phenyl ring also influences its solubility and crystalline nature.[2]

Recrystallization is a powerful purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[3] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the "mother liquor").[4][5][6]

Core Recrystallization Protocol

This protocol provides a reliable starting point for the purification of this compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure solid in Erlenmeyer flask B Add a minimal amount of hot solvent A->B C Heat mixture to boiling to fully dissolve solid B->C D Perform hot gravity filtration if insoluble impurities are present C->D If needed E Allow solution to cool slowly to room temperature C->E If no filtration D->E F Cool further in an ice bath to maximize yield E->F G Collect crystals via vacuum filtration F->G H Wash crystals with a small amount of ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Selection: The first and most crucial step is choosing an appropriate solvent. For a polar amine salt like this, polar solvents are required.[1] Alcohols such as isopropanol or ethanol are excellent starting points. A solvent pair, like isopropanol/heptane or ethanol/water, can also be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5][7]

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil using a hot plate. Continue to add the hot solvent dropwise until the solid just dissolves completely.[8][9] Using the minimum amount of hot solvent is key to ensuring a good yield.[4]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot gravity filtration. This step separates the hot solution containing your dissolved product from the insoluble contaminants.[6] To prevent premature crystallization in the funnel, use a pre-heated funnel and flask.[10]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7][11] Once the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize the crystal yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities that may be clinging to the crystal surfaces. Using cold solvent minimizes the redissolving of your product.[4]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a Q&A format.

Issue / Question Probable Cause(s) Solution(s)
Q: My compound won't dissolve, even after adding a lot of hot solvent. 1. Incorrect Solvent Choice: The solvent may be too nonpolar. 2. Insoluble Impurities: The material that is not dissolving may be an impurity.[10]1. Re-evaluate your solvent. For this hydrochloride salt, try a more polar solvent like ethanol, methanol, or even water. 2. Perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling step.
Q: No crystals have formed after the solution has cooled. 1. Too Much Solvent: The solution is not saturated enough for crystals to form.[4] 2. Supersaturation: The solution is saturated, but crystallization has not been initiated.[4][10]1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[7][9] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a tiny "seed" crystal of the pure compound.[4][10]
Q: My compound "oiled out" instead of forming crystals. 1. Cooling Too Rapidly: The solution became supersaturated too quickly. 2. Melting Point Depression: Impurities have lowered the melting point of the compound to below the temperature of the solution.[7][11]1. Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow it to cool much more slowly.[7] 2. Add a co-solvent. Add a small amount of a "poorer" solvent (one in which the compound is less soluble, like heptane for an isopropanol solution) to the hot solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify it before cooling.
Q: My final yield is very low. 1. Excess Solvent Used: Too much of your product remained dissolved in the mother liquor.[11] 2. Premature Crystallization: Product was lost during a hot filtration step. 3. Washing with Warm Solvent: Product was redissolved during the washing step.1. Use the minimum amount of hot solvent necessary for dissolution. You can try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor, but be aware this crop may be less pure. 2. Ensure your filtration apparatus is hot to prevent premature crystal formation. 3. Always wash crystals with ice-cold solvent. [4]
Q: The product is still impure after recrystallization. 1. Rapid Cooling: Impurities were trapped within the rapidly forming crystal lattice.[11] 2. Insufficient Washing: The mother liquor was not fully removed from the crystal surfaces.1. Ensure slow cooling. Let the solution cool to room temperature naturally before moving to an ice bath.[7] 2. Perform a second recrystallization for higher purity. Ensure the crystals are properly washed with cold solvent during filtration.

Frequently Asked Questions (FAQs)

  • Q1: How do I select the best solvent system without prior knowledge?

    • A: The principle of "like dissolves like" is a good starting point.[4] Since this compound is a polar salt, you should start with polar solvents.[1] Test the solubility of a small amount of your compound in a few different solvents (e.g., ethanol, isopropanol, water, acetone) in a test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Q2: What is a solvent pair and why would I use one?

    • A: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8] This is useful when no single solvent has the ideal solubility properties. You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (saturated). A final drop of the hot "good" solvent makes it clear again before cooling.

  • Q3: Why is it important to use an Erlenmeyer flask instead of a beaker?

    • A: The sloped sides of an Erlenmeyer flask help to reduce solvent evaporation during heating and prevent contaminants from falling into the solution. The narrow neck can also be easily covered to allow for slow, undisturbed cooling.

  • Q4: Can I put my hot solution directly into an ice bath to speed things up?

    • A: This is strongly discouraged.[9] Rapid cooling will cause the compound to crash out of solution as a fine powder or oil, trapping impurities within the crystal lattice and defeating the purpose of the purification.[11] Slow, gradual cooling is essential for forming pure crystals.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Smolecule. (n.d.). Buy this compound.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • California State University, Dominguez Hills. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chem-reagent.com. (n.d.). This compound.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ChemicalBook. (2025). (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl.
  • The Science Company. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.

Sources

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(2,4-Difluorophenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 1-(2,4-Difluorophenyl)ethanamine?

A1: The most prevalent and scalable method is the reductive amination of 2,4-difluoroacetophenone.[1][2] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. This one-pot or stepwise approach is favored for its efficiency and atom economy.[2][3]

Q2: What are the primary impurities I should expect from this synthesis?

A2: The impurity profile is highly dependent on the reaction conditions and the reducing agent used. However, the most common impurities are:

  • Unreacted Starting Material: Residual 2,4-difluoroacetophenone.

  • Alcohol Byproduct: 1-(2,4-Difluorophenyl)ethanol, formed from the direct reduction of the starting ketone.

  • Over-alkylation Products: Secondary or tertiary amines, though less common when using a large excess of ammonia.[1]

Q3: Is it better to perform a one-pot reductive amination or a stepwise process (imine formation then reduction)?

A3: For aldehydes and reactive ketones, a one-pot procedure using a selective reducing agent like sodium triacetoxyborohydride is often efficient.[2][4] However, for less reactive ketones like 2,4-difluoroacetophenone, or when facing issues with the alcohol byproduct, a stepwise approach can offer better control.[2] This involves forming and sometimes isolating the imine before introducing the reducing agent, which can minimize the direct reduction of the ketone.[2]

Troubleshooting Guide: Impurity Identification & Removal

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Presence of 1-(2,4-Difluorophenyl)ethanol Byproduct

Q: My crude product analysis (GC-MS or ¹H NMR) shows a significant peak corresponding to 1-(2,4-Difluorophenyl)ethanol. How did this form and how can I remove it?

A: Causality & Prevention

The formation of the alcohol byproduct is a classic example of a competitive reaction pathway in reductive aminations. The hydride reducing agent (e.g., NaBH₄) can directly reduce the carbonyl group of the starting ketone, competing with the desired reduction of the imine intermediate. This issue is exacerbated if the rate of imine formation is slow compared to the rate of ketone reduction.

Prevention Strategies:

  • Choice of Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones at neutral or slightly acidic pH.[2][4]

  • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 5-6), which catalyze the dehydration step. These conditions also favor the existence of the iminium ion, which is the species most readily reduced.

  • Stepwise Protocol: As mentioned in the FAQs, forming the imine first by reacting 2,4-difluoroacetophenone with your ammonia source (e.g., ammonium acetate) in a solvent like methanol or ethanol, and allowing it to stir for several hours before adding the reducing agent, can significantly improve selectivity.[2]

Detailed Purification Protocol: Column Chromatography

Flash column chromatography is the most effective method for separating the more polar alcohol from the less polar target amine.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective.

    • Start with 100% DCM to elute non-polar impurities.

    • Gradually increase the polarity by adding MeOH. The alcohol byproduct will elute before the more polar amine. A typical system for eluting the amine is 95:5 DCM:MeOH, often with a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to prevent the amine from tailing on the acidic silica gel.

  • Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to track the separation. Visualize spots using UV light and/or a potassium permanganate stain.

CompoundTypical Rf (95:5 DCM:MeOH)Notes
2,4-difluoroacetophenone~0.8Elutes first
1-(2,4-Difluorophenyl)ethanol~0.6Elutes after ketone
1-(2,4-Difluorophenyl)ethanamine ~0.3 Elutes last, may streak without base
Problem 2: Residual Starting Material (2,4-Difluoroacetophenone)

Q: My reaction seems to have stalled, and a large amount of the starting ketone remains. What can I do?

A: Causality & Solution

Incomplete conversion is often due to several factors:

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.

  • Deactivated Reducing Agent: The hydride may have been quenched by moisture or acidic conditions before it could reduce the imine.

  • Insufficient Reaction Time/Temperature: The reaction kinetics may be slow under the chosen conditions.

Solutions & Protocol Adjustments:

  • Drive Imine Formation: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and shift the equilibrium towards the imine. Alternatively, if using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water.

  • Increase Reagent Stoichiometry: Ensure a sufficient excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) and the reducing agent (1.5-2.0 equivalents) is used.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction. Monitor carefully to avoid side reactions.

  • Purification - Acid/Base Extraction: If chromatography is not desired for removing small amounts of ketone, an acid-base workup can be effective.

    • Step 1: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Step 2: Wash the organic layer with an acidic solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral ketone starting material remains in the organic layer.[5]

    • Step 3: Separate the layers. The organic layer containing the ketone can be discarded.

    • Step 4: Basify the aqueous layer to pH >12 with a strong base (e.g., 3M NaOH).

    • Step 5: Extract the deprotonated, free-base amine back into an organic solvent.

    • Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Problem 3: Product is a Dark Oil and Difficult to Handle

Q: The final product after workup is a dark, viscous oil, not the expected light-colored liquid or solid. How can I clean this up and induce crystallization?

A: Causality & Purification

Dark coloration often points to the formation of high-molecular-weight byproducts or baseline impurities from reagents. Oily products may simply be the free-base form of the amine, which may have a low melting point, or it could be contaminated with solvent residues or other impurities.

Purification & Isolation Strategy: Salt Formation

Converting the amine free-base to a crystalline salt is a highly effective purification technique that often removes colored impurities and provides a stable, easy-to-handle solid. The hydrochloride (HCl) salt is most common.[][7]

Detailed Protocol: HCl Salt Formation

  • Purify the Free Base: First, purify the crude oil as much as possible using one of the methods above (chromatography or extraction).

  • Dissolve: Dissolve the purified amine free-base in a suitable anhydrous solvent. Anhydrous diethyl ether or isopropanol are excellent choices.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • Crystallization: The hydrochloride salt will precipitate out of the solution, often as a white or off-white solid. The colored impurities typically remain in the solvent.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining mother liquor.

  • Drying: Dry the crystalline salt under vacuum to remove all residual solvent.

Visual Workflow Guides

The following diagrams illustrate the key chemical transformations and purification logic.

G Synthesis Pathway and Key Impurity Formation Ketone 2,4-Difluoroacetophenone (Starting Material) Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Alcohol 1-(2,4-Difluorophenyl)ethanol (Alcohol Byproduct) Ketone->Alcohol + [H] (Side Reaction) Ammonia Ammonia Source (e.g., NH4OAc) Amine 1-(2,4-Difluorophenyl)ethanamine (Target Product) Imine->Amine + [H] Hydride Reducing Agent (e.g., NaBH4) Hydride->Amine Hydride->Alcohol

Caption: Reaction scheme showing the desired synthesis path and the competing side reaction.

G Purification & Troubleshooting Workflow start Crude Product (Post-Workup) analyze Analyze Purity (TLC, NMR, GC) start->analyze is_oil Product is Dark Oil? analyze->is_oil High Purity main_impurity Identify Main Impurity analyze->main_impurity Low Purity salt_formation Perform Salt Formation (HCl) is_oil->salt_formation Yes end_product Pure Product is_oil->end_product No (Clean liquid) is_ketone Starting Ketone? main_impurity->is_ketone is_alcohol Alcohol Byproduct? is_ketone->is_alcohol No acid_base Perform Acid-Base Extraction is_ketone->acid_base Yes chromatography Run Column Chromatography is_alcohol->chromatography Yes is_alcohol->chromatography No (Other) acid_base->analyze chromatography->analyze salt_formation->end_product

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • List, B., et al. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters. [Link]

  • Stewart, A. O., et al. (1999). U.S. Patent No. 5,908,856. U.S.
  • Lek Pharmaceuticals. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Lek Pharmaceuticals. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Rowe, C., et al. (2022). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]

  • University of Rochester. Remove Sticky Reagents. (Accessed Jan 6, 2026). [Link]

  • Nájera, C., & Yus, M. (2014). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Molecules. [Link]

  • ResearchGate. (2023). Homogeneous hydrogenation of imines. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (2018). Catalytic hydrogenation of imines. [Link]

  • Esteve, A. B., et al. (2013). US 2013/0116441 A1 - Process for preparing dabigatran. U.S.
  • Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]

  • ResearchGate. (2017). How to separate amine from its product?. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. (Accessed Jan 6, 2026). [Link]

  • Lunts, L. H. C., et al. (1982). US4355045A - Anti-inflammatory 1-phenylethanolamine derivatives pharmaceutical compositions thereof and processes for their manufacture. U.S.
  • Hyma Synthesis Pvt. Ltd. (Accessed Jan 6, 2026). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Wikipedia. (2024). Sertraline. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-difluorophenyl)ethanamine. This chiral amine is a critical building block in the development of various pharmaceutical agents. Its synthesis, most commonly achieved via reductive amination of 2,4-difluoroacetophenone, is often accompanied by challenges that can impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the mechanistic origins of side reactions and offering validated, step-by-step protocols for their mitigation.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: Low conversion of starting ketone and poor overall yield.

Question: My reaction has stalled. TLC and GC-MS analysis show a significant amount of unreacted 2,4-difluoroacetophenone, even after extended reaction times. What is causing this inefficiency and how can I drive the reaction to completion?

Answer: This is a frequent issue in reductive amination and typically points to an unfavorable equilibrium in the initial imine formation step or issues with the reducing agent's activity.[1][2]

Mechanistic Insight: Reductive amination is a two-stage process: (1) the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent) on the ketone to form a hemiaminal, which then dehydrates to an imine intermediate, and (2) the reduction of the imine to the final amine.[3][4] The first stage is a reversible equilibrium.[1][3] If water is not effectively removed or the conditions are not optimal, the equilibrium will favor the starting materials, leaving a low steady-state concentration of the imine available for reduction.

Workflow for Diagnosing and Resolving Low Conversion

G cluster_diagnosis Diagnosis cluster_solution Solution Pathways Start Low Conversion Observed Check_Imine Analyze for Imine Intermediate (e.g., GC-MS, LC-MS) Start->Check_Imine No_Imine Imine Formation is the Bottleneck Check_Imine->No_Imine Imine Absent or Trace Imine_Present Reduction Step is Inefficient Check_Imine->Imine_Present Imine Present Optimize_Dehydration Action: Improve Water Removal (Add molecular sieves, Dean-Stark) No_Imine->Optimize_Dehydration Optimize_pH Action: Adjust pH to 4-5 (Add catalytic AcOH) No_Imine->Optimize_pH Check_Reagent Action: Verify Reducing Agent (Use fresh reagent, check activity) Imine_Present->Check_Reagent Change_Reagent Action: Switch Reducing Agent (e.g., to NaBH(OAc)₃) Imine_Present->Change_Reagent

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Actions & Protocols:

  • Enhance Imine Formation with Dehydration:

    • Protocol: Add activated 4Å molecular sieves (100-200% w/w of the ketone) to the reaction mixture before adding the reducing agent. The sieves will sequester the water produced during imine formation, driving the equilibrium forward.[2]

    • Rationale: Removing water is one of the most effective ways to increase the concentration of the imine intermediate, making it more available for reduction.[1][3]

  • Optimize pH for Imine Formation:

    • Protocol: Add a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) to the mixture of the ketone and amine source. A mildly acidic environment (pH 4-5) is optimal for protonating the hemiaminal intermediate, which facilitates water elimination.[2]

    • Rationale: While acid catalyzes imine formation, too much acid (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Choose the Right Reducing Agent:

    • Problem: Common reducing agents like sodium borohydride (NaBH₄) can be too reactive, reducing the starting ketone to the corresponding alcohol side product, especially if imine formation is slow.[2]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones but readily reduce the protonated iminium ion, improving chemoselectivity.[2][5]

Problem 2: Formation of a secondary amine impurity (over-alkylation).

Question: My final product is contaminated with an impurity of M+14 (N-ethyl) or a higher molecular weight adduct. How is this forming and how can I prevent it?

Answer: This is a classic side reaction in reductive amination known as over-alkylation or polyalkylation.[5] It occurs because the primary amine product you are synthesizing is also nucleophilic—often more so than the initial ammonia source.[5]

Mechanistic Insight: The newly formed 1-(2,4-Difluorophenyl)ethanamine can compete with ammonia by reacting with another molecule of the 2,4-difluoroacetophenone starting material. This forms a new, more sterically hindered secondary imine, which is then reduced to the undesired secondary amine.

G cluster_main Desired Pathway cluster_side Side Reaction: Over-alkylation Ketone 2,4-Difluoro- acetophenone Imine Primary Imine Ketone->Imine Ammonia NH₃ Product Product: Primary Amine Imine->Product Sec_Imine Secondary Imine Product->Sec_Imine Ketone2 2,4-Difluoro- acetophenone Ketone2->Sec_Imine Side_Product Side Product: Secondary Amine Sec_Imine->Side_Product

Caption: Competing pathways of desired reaction vs. over-alkylation.

Recommended Actions & Protocols:

StrategyProtocolRationale
Control Stoichiometry Use a large excess of the ammonia source (e.g., ammonium acetate, 5-10 equivalents).Statistically favors the reaction of the ketone with ammonia over the product amine, suppressing the side reaction.[5] This is most effective when the amine source is inexpensive.
Slow Addition of Ketone Prepare a solution of the ammonia source and reducing agent, then add the 2,4-difluoroacetophenone dropwise over several hours.This strategy keeps the concentration of the ketone low at all times, minimizing the chance for the product amine to react with it.
Pre-form the Imine/Oxime Convert the ketone to its oxime derivative first using hydroxylamine, then reduce the isolated oxime.This decouples imine formation from the reduction step entirely. Reduction of an oxime with agents like diborane or catalytic hydrogenation yields the primary amine without the risk of over-alkylation.[6][7]
Use Protecting Groups If using a primary amine other than ammonia, protect it (e.g., as a Boc-carbamate), perform the alkylation, and then deprotect.This is a more complex but highly effective route for preventing over-alkylation when synthesizing secondary amines.[5]
Problem 3: Formation of 1-(2,4-Difluorophenyl)ethanol as a major byproduct.

Question: I am observing a significant peak in my GC-MS corresponding to the alcohol from the reduction of my starting ketone. Why is my reducing agent targeting the ketone instead of the imine?

Answer: This side reaction indicates that the rate of ketone reduction is competitive with, or even faster than, the rate of imine formation and/or reduction. This is a common issue when using overly reactive reducing agents or under sub-optimal conditions for imine formation.[2]

Mechanistic Insight: The chemoselectivity of the reduction is key. A strong hydride source like NaBH₄ can directly attack the carbonyl carbon of the ketone.[2] A milder reagent, like NaBH(OAc)₃, has bulkier acetate groups that decrease its reactivity, making it slow to reduce a ketone but fast enough to reduce the more electrophilic C=N bond of a protonated iminium ion.

Recommended Actions & Protocols:

  • Switch to a Chemoselective Reducing Agent:

    • Protocol: Replace Sodium Borohydride (NaBH₄) with Sodium Triacetoxyborohydride (NaBH(OAc)₃). Add the ketone and amine source to the solvent, stir for 30-60 minutes to allow for imine formation equilibrium to be established, and then add the NaBH(OAc)₃ portion-wise.

    • Rationale: NaBH(OAc)₃ is specifically designed for reductive amination and will preferentially reduce the iminium ion over the ketone, drastically minimizing alcohol byproduct formation.[2][5]

  • Ensure Imine Formation Occurs First (Stepwise Approach):

    • Protocol: Mix the 2,4-difluoroacetophenone and the amine source (e.g., ammonium acetate) in a solvent like methanol or ethanol. Add a catalytic amount of acetic acid. Stir at room temperature or slightly elevated temperature (40-50°C) for 1-2 hours while monitoring the disappearance of the ketone by TLC or GC. Once imine formation is maximized, cool the reaction to 0°C and then add the reducing agent (even NaBH₄ can work here if added slowly at low temperature).

    • Rationale: By allowing the imine to form before introducing the hydride source, you increase the concentration of the desired substrate for reduction, outcompeting the direct reduction of the remaining ketone.

Problem 4: Low enantioselectivity in an asymmetric synthesis.

Question: I am attempting an asymmetric reductive amination using a chiral catalyst, but the enantiomeric excess (ee) of my product is much lower than expected. What factors are causing a loss of stereocontrol?

Answer: Achieving high enantioselectivity in asymmetric reductive amination (ARA) is challenging.[1] Low ee can be caused by an uncatalyzed background reaction, catalyst inhibition, or racemization of the imine intermediate.

Mechanistic Insight: In a catalytic asymmetric reduction, the chiral catalyst (often a transition metal complex with a chiral ligand) coordinates to the imine and delivers a hydride stereoselectively to one face of the C=N double bond.[8] Several issues can disrupt this process:

  • E/Z Isomerization: The intermediate imine can exist as E/Z isomers, and the catalyst may reduce one isomer faster or more selectively than the other. Rapid isomerization can erode stereoselectivity.[1]

  • Catalyst Poisoning: The amine substrate and, more importantly, the amine product can act as ligands that coordinate to the metal center of the catalyst, inhibiting its activity.[8]

  • Background Reduction: If the reducing agent (e.g., H₂ or a borane) is capable of reducing the imine without the catalyst, this non-selective pathway will produce a racemic mixture, lowering the overall ee.

Recommended Actions & Protocols:

StrategyProtocolRationale
Optimize Catalyst Loading & Conditions Screen different catalyst loadings, hydrogen pressures, and temperatures. Lowering the temperature often increases enantioselectivity at the cost of reaction rate.Finding the "sweet spot" where the catalyzed reaction is much faster than any background reaction is crucial. Catalyst performance is highly sensitive to conditions.
Control Catalyst Inhibition Use an acid additive (like I₂ or a Lewis acid) as specified in many Ir- or Rh-catalyzed procedures.[9]Acids can protonate the product amine, preventing it from coordinating to and inhibiting the metal catalyst. This keeps the catalyst active and selective throughout the reaction.[9]
Choose an Appropriate Amine Source In direct amination with ammonia equivalents, use sources like ammonium acetate. The acetate can act as a proton shuttle and buffer.The choice of amine source and additives can significantly impact catalyst stability and turnover.[8]
Consider a Biocatalytic Approach Explore the use of imine reductase (IRED) or reductive aminase (RedAm) enzymes.Biocatalysts often offer extremely high enantioselectivity (>99% ee) under mild aqueous conditions, serving as a powerful alternative to metal catalysis.[10][11]

References

  • Reductive Amination. (n.d.). Organic Chemistry Group, ACD/Labs.
  • Gasanov, R. G., & Freidlina, R. K. (1978). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 78(5), 543-567. Retrieved from [Link]

  • Fang, H., Wang, G., & Oestreich, M. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Chemical Science, 12(15), 5516-5521. Retrieved from [Link]

  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Comprehensive Organic Synthesis II (pp. 257-280). Elsevier. Retrieved from [Link]

  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(25), 7390-7407. Retrieved from [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022, July 7). [Video]. YouTube. Retrieved from [Link]

  • Feuer, H., & Brown, B. F. (1969). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. The Journal of Organic Chemistry, 34(5), 1468-1469. Retrieved from [Link]

  • Feuer, H., & Braunstein, D. M. (1969). Reduction of oximes, oxime ethers, and oxime esters with diborane. Novel synthesis of amines. The Journal of Organic Chemistry, 34(6), 1817-1821. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. Journal of the American Chemical Society, 136(41), 14365-14368. Retrieved from [Link]

  • Salvi, N. C., & Bhattacharyya, S. (2007). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. The Journal of Organic Chemistry, 72(15), 5784-5787. Retrieved from [Link]

  • Zhang, X., & Xiao, D. (2004). Asymmetric reductive amination of ketones. U.S. Patent No. US20040147762A1.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024). Reddit. Retrieved from [Link]

  • Reductive Amination: Preparation of an Imine. (2022, March 15). [Video]. YouTube. Retrieved from [Link]

  • Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved from [Link]

  • Rowles, H. T., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 12(17), 4348-4352. Retrieved from [Link]

Sources

Technical Support Center: Solubility of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the solubility of this compound in organic solvents. Our aim is to equip you with the foundational knowledge and practical methodologies to confidently handle this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the solubility characteristics of this compound.

Q1: Why is 1-(2,4-Difluorophenyl)ethanamine provided as a hydrochloride salt?

A1: 1-(2,4-Difluorophenyl)ethanamine is a primary amine. Reacting this amine with hydrochloric acid forms the hydrochloride salt. This is a common practice in the pharmaceutical industry to enhance the aqueous solubility and stability of amine-containing compounds.[1][2][3] The salt form is ionic and therefore more polar than the free base, which generally improves its solubility in polar solvents like water.[4]

Q2: What is the expected general solubility of this compound in organic solvents?

A2: As a hydrochloride salt, this compound is highly polar. Following the principle of "like dissolves like," it is expected to have better solubility in polar organic solvents and lower solubility in non-polar organic solvents.[5][6] For instance, its solubility would likely be higher in alcohols (e.g., methanol, ethanol) than in hydrocarbons (e.g., hexane, toluene). However, the presence of the lipophilic difluorophenyl group can impart some solubility in less polar organic solvents.[7]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8] It is always advisable to determine solubility at the specific temperature of your experiment.

Q4: Can I convert the hydrochloride salt back to the free base? If so, how would this affect its solubility?

A4: Yes, the hydrochloride salt can be converted to the free base by treatment with a base (e.g., sodium bicarbonate, triethylamine). The free base is less polar than the hydrochloride salt. Consequently, its solubility in non-polar organic solvents will be significantly higher, while its aqueous solubility will be lower.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the solubilization of this compound.

Problem Potential Cause Troubleshooting Steps
Compound is not dissolving in a chosen organic solvent. Solvent polarity is too low. As a polar salt, the compound will have limited solubility in non-polar solvents. Try a more polar solvent. A solvent miscibility chart can be a useful reference.
Insufficient solvent volume. The concentration may be above the solubility limit. Try adding more solvent to see if the compound dissolves.
Low temperature. Gently warm the mixture. For many compounds, solubility increases with temperature.[5] Be cautious with volatile solvents.
A precipitate forms after initial dissolution. Change in temperature. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. This indicates supersaturation.
Solvent evaporation. If the solvent is volatile, its evaporation can lead to an increase in concentration and subsequent precipitation. Ensure your container is well-sealed.
Chemical reaction. The compound may be reacting with the solvent or impurities. This is less common but possible with reactive solvents. Consider using a different, inert solvent.
Inconsistent solubility results between experiments. Variations in compound purity. Ensure you are using the same batch of the compound with a known purity. Impurities can affect solubility.
Differences in experimental conditions. Precisely control temperature, agitation rate, and time to ensure consistency.[10]
Hygroscopic nature of the salt. Amine hydrochlorides can absorb moisture from the air, which can affect their solubility. Store the compound in a desiccator.

Experimental Protocol: Determining Solubility using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[10][11]

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[10]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to ensure complete separation of the undissolved solid from the supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Factors Influencing Solubility

Understanding the key factors that govern the solubility of this compound is essential for successful experimentation.

Polarity

The "like dissolves like" principle is paramount.[5][6] The hydrochloride salt form of 1-(2,4-Difluorophenyl)ethanamine is ionic and therefore highly polar. It will be most soluble in polar solvents that can effectively solvate the charged amine and chloride ions. The difluorophenyl ring, while non-polar, is only one part of the molecule.

Hydrogen Bonding

The ammonium group in the protonated amine is a good hydrogen bond donor. Solvents that are hydrogen bond acceptors (e.g., alcohols, ethers) can interact favorably with the solute, enhancing solubility.

Temperature

As previously mentioned, for most solids, solubility increases with temperature.[5][6] This is a critical parameter to control and consider, especially when comparing solubility data.

pH of the Microenvironment

While not directly applicable to anhydrous organic solvents, if there is any water present, the pH can influence the equilibrium between the salt and the free base. The solubility of an amine salt is generally highest at acidic pH where it remains in its protonated, ionic form.

Visualizing Solubility Concepts

Factors Influencing Solubility Workflow

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Compound 1-(2,4-Difluorophenyl)ethanamine HCl Polarity High (Ionic Salt) Compound->Polarity H_Bonding H-Bond Donor Compound->H_Bonding Solubility Solubility Outcome Polarity->Solubility 'Like dissolves like' H_Bonding->Solubility Favorable Interactions Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding H-Bond Acceptor Solvent->Solvent_H_Bonding Solvent_Polarity->Solubility Solvent_H_Bonding->Solubility Conditions Conditions Temperature Temperature Conditions->Temperature Agitation Agitation Conditions->Agitation Temperature->Solubility Generally Increases Agitation->Solubility Affects Rate

Caption: Key factors influencing the solubility of 1-(2,4-Difluorophenyl)ethanamine HCl.

Troubleshooting Workflow for Dissolution Issues

Start Compound does not dissolve Check_Polarity Is the solvent sufficiently polar? Start->Check_Polarity Increase_Polarity Switch to a more polar solvent Check_Polarity->Increase_Polarity No Check_Concentration Is the concentration too high? Check_Polarity->Check_Concentration Yes Success Dissolution achieved Increase_Polarity->Success Add_Solvent Add more solvent Check_Concentration->Add_Solvent Yes Check_Temperature Is the temperature too low? Check_Concentration->Check_Temperature No Add_Solvent->Success Increase_Temperature Gently warm the mixture Check_Temperature->Increase_Temperature Yes Check_Temperature->Success No, consider other issues Increase_Temperature->Success

Caption: A stepwise guide for troubleshooting dissolution problems.

References

  • Bermejo, M., & Avdeef, A. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 35(3), 183-198.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In InTech.
  • Journal of Pharmaceutical Sciences. (1973). Solubility of Organic Hydrochlorides.
  • SlidePlayer. (n.d.). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Lumen Learning. (n.d.). Factors affecting solubility. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

  • SlideServe. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

Sources

Technical Support Center: 1-(2,4-Difluorophenyl)ethanamine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing solutions of this compound. Our goal is to equip you with the scientific rationale behind best practices for solution preparation, storage, and stability assessment to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound solutions.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

As a hydrochloride salt, 1-(2,4-Difluorophenyl)ethanamine is formulated to enhance its aqueous solubility[1]. For most applications, sterile, deionized water is a suitable solvent. The solubility is expected to be high in aqueous media. For applications requiring organic solvents, methanol and DMSO can be used, although the long-term stability in these solvents may differ from aqueous solutions and should be independently verified.

Q2: What are the ideal storage conditions for a stock solution?

To maximize the shelf-life of your this compound solution, it is recommended to:

  • Store at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (months), freezing at -20°C or -80°C is recommended. A product data sheet for a similar compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, suggests storage at -20°C for one month and -80°C for six months in solvent[2].

  • Protect from light: While fluorinated aromatic compounds can exhibit enhanced photostability, it is a best practice to store solutions in amber vials or wrapped in aluminum foil to prevent any potential photodegradation[3][4][5][6].

  • Use airtight containers: To prevent solvent evaporation and potential oxidation, ensure the container is well-sealed.

Q3: What are the visible signs of degradation in my solution?

Visible indicators of degradation can include:

  • Color change: The appearance of a yellow or brown tint in a previously colorless solution can signify the formation of degradation products.

  • Precipitation: The formation of a solid in a solution that was previously clear may indicate insolubility at the storage temperature or the formation of insoluble degradation products.

  • Cloudiness: A hazy or cloudy appearance can suggest microbial growth or the formation of finely dispersed precipitates.

If any of these signs are observed, it is recommended to discard the solution and prepare a fresh one.

Q4: How does pH affect the stability of the solution?

The pH of the solution is a critical factor influencing the stability of amine hydrochlorides. While a systematic study on this specific compound is not publicly available, general principles suggest that extreme pH values should be avoided.

  • Acidic pH: In acidic conditions, the amine group is protonated, which generally increases its stability against oxidative degradation. However, very low pH could potentially catalyze hydrolysis, although this is less common for simple amines.

  • Neutral to Alkaline pH: At neutral and particularly at alkaline pH, the free amine form is more prevalent. The lone pair of electrons on the nitrogen becomes available, making the molecule more susceptible to oxidation. Hydrolysis of the hydrochloride salt itself is not a concern, but the stability of the free amine at higher pH may be reduced[7][8]. For similar amine compounds, degradation rates have been shown to increase with pH[9].

It is advisable to maintain the pH of the stock solution close to the initial pH upon dissolution in water, which will be mildly acidic. If buffering is required for an experiment, a buffer system in the slightly acidic range (e.g., pH 4-6) is likely to provide better stability.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Unexpected experimental results or loss of compound activity. Degradation of the compound in solution.1. Prepare a fresh solution: This is the simplest way to rule out solution instability. 2. Verify storage conditions: Ensure the solution has been stored at the correct temperature, protected from light, and in a sealed container. 3. Perform a quick purity check: If you have access to analytical instrumentation like HPLC, a quick analysis of your stock solution can confirm its purity and concentration.
Precipitate forms in the solution upon storage at low temperatures. The concentration of the solution exceeds its solubility at the storage temperature.1. Gently warm the solution: Bring the solution to room temperature and vortex or sonicate to redissolve the precipitate. 2. Prepare a more dilute stock solution: If the precipitate reappears upon cooling, your stock concentration is too high for the storage conditions. Prepare a new, more dilute stock. 3. Consider an alternative solvent: If a high concentration is necessary, you may need to explore a different solvent system in which the compound has higher solubility at low temperatures.
Solution develops a color over time. Formation of chromophoric degradation products, likely due to oxidation or photodegradation.1. Discard the colored solution: The presence of color indicates significant degradation. 2. Improve storage conditions: Store new solutions in amber vials or wrapped in foil to protect from light. Purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can help minimize oxidation.

In-Depth Technical Guide: Understanding and Assessing Stability

For researchers requiring a deeper understanding of the stability of this compound solutions, this section provides insights into potential degradation pathways and outlines a protocol for a forced degradation study.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on its chemical structure and general knowledge of amine and fluorinated aromatic compound stability.

  • Oxidation: The primary amine is susceptible to oxidation, especially in the presence of oxygen, metal ions, and at higher pH. This can lead to the formation of imines, nitroso compounds, or other oxidized species. The presence of two electron-withdrawing fluorine atoms on the phenyl ring may slightly reduce the susceptibility of the aromatic ring to oxidation but the primary amine remains a reactive site.

  • Photodegradation: Although fluorinated aromatics can be more photostable, exposure to high-energy light, particularly UV, can still induce degradation[3][4][5][6]. This can involve complex radical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. Hazardous decomposition products listed in safety data sheets include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides, indicating the breakdown of the entire molecule at high temperatures[10].

The following diagram illustrates the key factors that can influence the stability of the compound in solution.

Key factors influencing solution stability.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method[11][12][13]. The goal is to induce degradation to a small extent (typically 5-20%) to identify potential degradation products without completely destroying the parent compound[7].

Objective: To assess the stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)[4][5][6][14]

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a sealed vial, protected from light, for a specified time.

    • Photodegradation: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[4][5][6][14]. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. UV detection should be performed at a wavelength where the parent compound has significant absorbance.

    • The method is considered stability-indicating if it can separate the parent peak from all degradation product peaks.

The following diagram outlines the workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolysis (ICH Q1B) Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Workflow for a forced degradation study.

By following this guide, researchers can ensure the reliability of their experimental results by properly preparing, storing, and assessing the stability of this compound solutions.

References

  • AK Scientific, Inc. (2022). Safety Data Sheet: (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • RD Labor
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Baertschi, S. W., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 164, 259-270.
  • MedCrave. (2016).
  • AK Scientific, Inc. Safety Data Sheet: (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride.
  • Pharmaguideline.
  • Smolecule. Buy this compound.
  • Behera, S., & Suresh, A. K. (2020). Effect of hydrolysis on IP kinetics, drop in pH versus Time curve.
  • Jalalizadeh, H., et al. (2013). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research, 12(4), 661–669.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Castello, R. A., & Mattocks, A. M. (1962). Discoloration of tablets containing amines and lactose. Journal of Pharmaceutical Sciences, 51(2), 106-108.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 118-125.
  • MCE. 1-(2,3-Dichlorophenyl)
  • Sogorb, M. A., et al. (1993). The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma. Chemico-Biological Interactions, 87(1-3), 117-125.
  • Ramesh, T. N. (2025). Studies on the Hydrolysis, Dissociation Constant and Limiting Molar Conductance of Dopamine Hydrochloride. Asian Journal of Applied Chemistry Research.
  • Oriental Journal of Chemistry. (2021).
  • SciELO. (2015).
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Analytical Chemistry: An Indian Journal.

Sources

Technical Support Center: Scaling Up 1-(2,4-Difluorophenyl)ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will address common issues encountered during the process in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your process development.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a critical process in the production of various pharmaceutical compounds.[1][2] The most common and scalable route involves the reductive amination of 2',4'-difluoroacetophenone.[2] While straightforward in principle, scaling up this reaction presents several challenges, including controlling reaction kinetics, managing impurities, and ensuring consistent product quality.

Here is a general overview of the primary synthetic route:

Synthesis_Overview cluster_0 Reductive Amination Start 2',4'-Difluoroacetophenone Imine Imine Intermediate Start->Imine + Ammonia Source Ammonia Ammonia Source (e.g., NH4OAc) ReducingAgent Reducing Agent (e.g., NaBH4) Solvent Solvent (e.g., Methanol) HCl HCl Product 1-(2,4-Difluorophenyl)ethanamine HCl Amine 1-(2,4-Difluorophenyl)ethanamine (Free Base) Imine->Amine + Reducing Agent Amine->Product + HCl

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up of your synthesis.

A. Starting Material & Reagent Purity

Question: My reaction is sluggish and generating significant side products. What could be the cause related to my starting materials?

Answer: The purity of your starting material, 2',4'-difluoroacetophenone, is paramount. Impurities in this ketone can lead to the formation of undesired side products that are difficult to remove later in the process.

Troubleshooting Steps:

  • Analyze Starting Material Purity:

    • Utilize Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your 2',4'-difluoroacetophenone.

    • Common impurities can include isomers like 2,5-difluoroacetophenone or 3,4-difluoroacetophenone, which can arise during the Friedel-Crafts acylation synthesis of the starting material.[3][4]

  • Purification of 2',4'-Difluoroacetophenone:

    • If impurities are detected, consider purification by vacuum distillation. 2',4'-Difluoroacetophenone has a boiling point of 80-81 °C at 25 mmHg.

Parameter Value Source
Boiling Point 80-81 °C / 25 mmHg
Density 1.234 g/mL at 25 °C
B. Reductive Amination Step

The reductive amination is the core of this synthesis, and its success hinges on carefully controlled conditions.[5][6][7]

Question: I am observing low conversion of the starting ketone. How can I improve the yield of the desired amine?

Answer: Low conversion in reductive amination can stem from several factors, including the choice of reducing agent, reaction temperature, and pH. The reaction proceeds through an imine intermediate, and its formation and subsequent reduction must be optimized.[5][6]

Troubleshooting Steps & Optimization:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): A common and cost-effective choice.[8][9][10] However, it can also reduce the starting ketone, leading to the formation of 1-(2,4-difluorophenyl)ethanol as a byproduct.[5][11] To minimize this, add NaBH₄ portion-wise after allowing sufficient time for the imine to form.[5][11]

    • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that selectively reduces the imine in the presence of the ketone.[5][6] This can lead to higher selectivity and yields. However, it is more toxic and requires careful handling.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is a good alternative to NaBH₃CN.[5][11][12]

  • Reaction Conditions:

    • pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[6][13] This can be achieved by using an ammonium salt like ammonium acetate as the ammonia source.

    • Temperature: The initial imine formation can be performed at room temperature or with gentle heating. The reduction step is often carried out at a lower temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

    • Solvent: Methanol or ethanol are common solvents for this reaction.[11]

Experimental Protocol: Optimized Reductive Amination

  • To a solution of 2',4'-difluoroacetophenone (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the reaction is complete as monitored by TLC or GC.

Reductive_Amination_Troubleshooting Start Low Conversion A Inefficient Imine Formation Start->A Potential Cause B Ketone Reduction by NaBH4 Start->B Potential Cause C Suboptimal Reaction Conditions Start->C Potential Cause A1 Adjust pH to 4-6 (e.g., use NH4OAc) A->A1 Solution B1 Use milder reducing agent (NaBH3CN or NaBH(OAc)3) or add NaBH4 portion-wise B->B1 Solution C1 Optimize temperature and reaction time C->C1 Solution

Caption: Troubleshooting logic for low conversion in reductive amination.

C. Work-up and Purification

Question: My isolated product is an oil and difficult to handle. How can I obtain a crystalline hydrochloride salt?

Answer: The free base of 1-(2,4-difluorophenyl)ethanamine is often an oil. Conversion to the hydrochloride salt not only provides a stable, crystalline solid but also aids in purification.[2][14][15]

Troubleshooting Steps & Protocol:

  • Work-up:

    • After the reaction is complete, quench any remaining reducing agent by carefully adding water or dilute acid.[16]

    • Perform an acid-base extraction to separate the basic amine product from neutral or acidic impurities.[16]

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine free base in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the pH is acidic.[14]

    • The hydrochloride salt should precipitate out of the solution. Cooling and the addition of a non-polar solvent like diethyl ether can aid precipitation.[14]

Experimental Protocol: Crystallization of the Hydrochloride Salt

  • Dissolve the crude 1-(2,4-difluorophenyl)ethanamine free base in isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol dropwise with stirring until the pH is acidic (test with pH paper).

  • If precipitation is slow, add diethyl ether to induce crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

D. Chiral Resolution (for enantiomerically pure product)

Question: My application requires a single enantiomer of 1-(2,4-difluorophenyl)ethanamine. How can I resolve the racemic mixture?

Answer: Chiral resolution is necessary to separate the enantiomers of the racemic amine.[17][][19] This is commonly achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization.[17][]

Common Chiral Resolving Agents for Amines:

  • Tartaric acid[17]

  • (R)-(-)-Mandelic acid

  • Dibenzoyl-L-tartaric acid

General Chiral Resolution Protocol:

  • Dissolve the racemic 1-(2,4-difluorophenyl)ethanamine free base in a suitable solvent (e.g., ethanol, methanol).

  • Add a solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

  • Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out.

  • Separate the crystals by filtration.

  • The desired enantiomer can be liberated from the salt by treatment with a base.

Note: The choice of solvent and crystallization conditions are critical for successful resolution and may require optimization.

III. Summary of Key Process Parameters

Process Step Key Parameter Recommended Range/Condition Rationale
Starting Material Purity of 2',4'-difluoroacetophenone>98%To minimize side product formation.
Reductive Amination Reducing AgentNaBH₄, NaBH₃CN, or NaBH(OAc)₃Choice depends on selectivity and safety considerations.
pH4-6To favor imine formation.
Temperature0-25 °CTo control reaction rate and minimize side reactions.
Work-up ExtractionAcid-base extractionTo purify the basic amine product.
Crystallization Salt FormationHClTo obtain a stable, crystalline solid.
SolventIsopropanol, Ethyl AcetateTo facilitate precipitation of the hydrochloride salt.
Chiral Resolution Resolving AgentChiral acid (e.g., tartaric acid)To form separable diastereomeric salts.

IV. References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Google Patents. (CN102531870A). Preparation method of 2,4-difluoroacetophenone.

  • Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Taylor & Francis Online. Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

  • J&K Scientific LLC. 2',4'-Difluoroacetophenone | 364-83-0. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ChemEurope.com. Chiral resolution. [Link]

  • Google Patents. (EP2644590A1). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • PMC - NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • PMC - PubMed Central. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. [Link]

  • Google Patents. (EP2644590A1). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • ResearchGate. Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. [Link]

  • Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • PMC - NIH. Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. [Link]

  • European Patent Office. (EP 2436381 A1). Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • Amerigo Scientific. (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. [Link]

  • ResearchGate. Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [https://www.researchgate.net/publication/222165415_Chirality_Switching_in_the_Crystallization_of_1-4-Chlorophenyl]ethylamine_with_Binaphthoic_Acid_by_Ketimine_Formation]([Link])

Sources

Technical Support Center: 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS No: 276875-47-9). This document provides in-depth guidance on the optimal storage, handling, and troubleshooting for this critical research chemical. As a key building block in medicinal chemistry and drug development, particularly for compounds targeting the central nervous system, maintaining its integrity is paramount for reproducible and reliable experimental outcomes[1]. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound.

Quick Reference Data Table

For immediate reference, the key storage and handling parameters for this compound are summarized below.

ParameterRecommendationRationale & Source(s)
Storage Temperature Varies by supplier; common recommendations are Room Temperature or Refrigerated (2-8°C).[2] Always consult the product-specific CoA.Lower temperatures slow down potential degradation pathways. Some suppliers recommend room temperature for the stable hydrochloride salt[3], while others suggest refrigeration as a general precaution for long-term stability[2].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a dry, sealed place[4].As an amine salt, the compound can be susceptible to oxidation and is hygroscopic. An inert, dry atmosphere minimizes degradation from atmospheric oxygen and moisture.
Container Keep in the original, tightly-closed container provided by the manufacturer[5][6][7].Manufacturer containers are selected for compatibility and are often sealed under inert gas. Re-sealing carefully after each use is critical to prevent atmospheric contamination[8].
Light Sensitivity Store away from direct light.While not explicitly noted as highly photolabile in basic SDS, aromatic amines can be sensitive to light, which can catalyze oxidative degradation. Storing in the dark is a standard best practice.
Hygroscopicity The compound is a hydrochloride salt and should be considered potentially hygroscopic.Hydrochloride salts readily absorb atmospheric moisture. Moisture can lead to hydrolysis or physical changes like clumping, affecting weighing accuracy and chemical stability[9].
Chemical Stability Stable under recommended storage conditions[5][6].The compound is generally stable but should be kept away from incompatible materials such as strong oxidizing agents, which can cause hazardous reactions[5][6].

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound?

A1: There is variability among suppliers. Some specify room temperature[3], while others recommend 2-8°C[2] or simply a "cool, dry place"[5][7]. Our primary recommendation is to always follow the storage instructions on the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) that accompanied your specific lot. If no specific temperature is given, storing the tightly sealed container in a desiccator in a refrigerator (2-8°C) is a robust approach for maximizing long-term stability.

Q2: My compound has formed clumps. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption. As a hydrochloride salt, the compound is hygroscopic. While the chemical structure may not have degraded, the presence of water can interfere with accurate weighing and may accelerate degradation over time[9]. For highly sensitive quantitative experiments, it is recommended to use a fresh, free-flowing lot. For less sensitive applications, you may gently break up the clumps with a clean, dry spatula in a glove box or low-humidity environment before use.

Q3: The material, which was initially a white powder, now has a slight off-white or yellowish tint. What does this mean?

A3: A color change often suggests minor oxidation or the presence of impurities. Aromatic amines can be susceptible to air oxidation over time, which can form colored byproducts. While a slight color change may not significantly impact many synthetic applications, it indicates that the material is no longer of the highest purity. For applications requiring high purity, such as in analytical standards or late-stage drug development, a purity check (e.g., HPLC, NMR) is advised, or a new lot should be used[10].

Q4: What solvents are compatible for creating stock solutions?

A4: The hydrochloride salt form enhances its solubility in polar solvents. While specific solubility data is not always available, it is expected to be soluble in water and alcohols like methanol or ethanol[1][11]. For biological applications, water or DMSO are common choices. Always perform a small-scale solubility test first. For long-term storage in solution, store at -20°C or -80°C to prevent degradation, which can be faster in solution than in a solid state[11].

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

You've used the same protocol, but your latest experiment yielded different results (e.g., lower yield, different biological activity).

  • Potential Cause 1: Compound Degradation. Has the compound been stored properly? Was the container sealed tightly after each use? Exposure to air and moisture, especially over multiple openings, can degrade the material.

    • Solution: Use a fresh vial of the compound or a newly purchased lot. Implement a strict handling protocol where the container is blanketed with inert gas (argon or nitrogen) after each use.

  • Potential Cause 2: Inaccurate Concentration. If the compound absorbed moisture, the actual mass of the active compound you weighed would be less than the reading on the balance, leading to a lower-than-expected concentration.

    • Solution: Handle and weigh the compound in a low-humidity environment (e.g., a glove box). If hygroscopicity is suspected, dry a small amount of the material under a high vacuum before weighing, assuming it is thermally stable.

  • Potential Cause 3: Contamination. Was a clean spatula used every time? Could the solvent be contaminated?

    • Solution: Use fresh, high-purity solvents for making solutions. Always use dedicated, clean tools for handling the solid material.

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results cause1 Potential Cause: Compound Degradation start->cause1 cause2 Potential Cause: Inaccurate Concentration start->cause2 cause3 Potential Cause: Solvent/Reagent Issue start->cause3 sol1 Action: - Use fresh, unopened vial. - Check storage history. - Blanket with inert gas. cause1->sol1 sol2 Action: - Weigh in low-humidity env. - Dry under vacuum before use (if thermally stable). cause2->sol2 sol3 Action: - Use fresh, high-purity solvent. - Verify reagent purity. cause3->sol3

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Material Fails to Dissolve Completely

You are trying to prepare a stock solution at a concentration that has worked before, but the solid is not fully dissolving.

  • Potential Cause 1: Incorrect Solvent or pH. While the hydrochloride salt is generally soluble in polar solvents, the pH of the solution can affect the solubility of amines.

    • Solution: Ensure you are using a high-purity solvent. If dissolving in an aqueous buffer, check the pH. Slight acidification may improve solubility if the free base is precipitating.

  • Potential Cause 2: Presence of Insoluble Impurities. Degradation or impurities from synthesis can result in insoluble matter[12].

    • Solution: Lightly sonicate the solution to aid dissolution. If particulates remain, the solution can be filtered through a 0.22 µm syringe filter to remove them, though this may slightly lower the final concentration. It is crucial to identify if the insoluble material is a significant portion of the mass, which would indicate a severely degraded or impure product.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a validated method for preparing a stock solution for use in biological assays or chemical reactions.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Inert environment (glove box or glove bag)

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric pipettes

Procedure:

  • Pre-Equilibration: Allow the container of this compound to warm to ambient temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a low-humidity environment, accurately weigh approximately 1.94 mg of the compound (Molecular Weight: 193.62 g/mol )[1] directly into a sterile vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO required for a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

    • Example: For 1.94 mg, you would add 1.002 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect for any particulates against a dark background.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles and contamination of the main stock.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. For most amine hydrochlorides in DMSO, storage at -80°C provides the best long-term stability[11].

Technical Deep Dive: Chemical Stability & Degradation

Understanding the chemical nature of this compound is key to preventing its degradation.

  • Role of the Hydrochloride Salt: The amine is supplied as a hydrochloride salt to enhance its stability and ease of handling. The protonated amine is significantly less nucleophilic and less prone to air oxidation than its freebase form. However, this salt form increases its affinity for water (hygroscopicity).

  • Potential Degradation Pathways:

    • Oxidation: Aromatic amines can be susceptible to oxidation, especially in the presence of light, moisture, or metal ion impurities. This can lead to the formation of colored impurities. Storing under an inert atmosphere minimizes this risk.

    • Reaction with Impurities: The amine group is nucleophilic and can react with electrophilic impurities, such as carbonyl compounds (e.g., acetone from synthesis workup), which might be present in solvents or reagents[12][13]. Using high-purity solvents is essential.

    • Hydrolysis (in solution): While the C-N bond is generally stable, prolonged storage in aqueous solutions, particularly at non-neutral pH, can lead to slow degradation[9][14]. Preparing fresh solutions or storing frozen aliquots is the best practice.

Degradation Pathway Visualization

G main_compound 1-(2,4-Difluorophenyl)ethanamine HCl (Stable Solid) stressor1 Air (O₂) + Light main_compound->stressor1 stressor2 Moisture (H₂O) main_compound->stressor2 stressor3 Improper Solution Storage (e.g., RT, wrong pH) main_compound->stressor3 degradation_product1 Oxidized Byproducts (Colored Impurities) degradation_product2 Free Base + H₂O (Clumping, Reactivity) degradation_product3 Solution-State Degradants stressor1->degradation_product1 stressor2->degradation_product2 stressor3->degradation_product3

Caption: Potential degradation pathways for the compound under various stress conditions.

Safety & Handling Protocol

All handling should be performed by technically qualified individuals in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[5][6][7].

  • Hazard Statements: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6][15].

  • Handling Precautions:

    • Avoid breathing dust/fumes[5][16]. Minimize dust generation during handling[5].

    • Avoid contact with skin, eyes, and clothing[6][16].

    • Wash hands thoroughly after handling[5][6][7].

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[5][6].

    • Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention[5][6].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[5][6].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[5].

References

  • AK Scientific, Inc. Safety Data Sheet: (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride.

  • Enamine. Safety Data Sheet: 2-(2,4-difluorophenyl)-2-fluoroethan-1-amine hydrochloride.

  • Smolecule. This compound | 276875-47-9.

  • Chem-Impex. 2-(4-Fluorophenyl)ethylamine hydrochloride.

  • Fisher Scientific. Safety Data Sheet: Ethylamine hydrochloride.

  • Synblock. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine.

  • Cayman Chemical. Safety Data Sheet.

  • Wikipedia. 2C-B.

  • Enamine. Safety Data Sheet: (2,4-difluorophenyl)hydrazine hydrochloride.

  • Oakwood Chemical. (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg.

  • ChemicalBook. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9.

  • Synthonix. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride - [D49635].

  • MedChemExpress. 1-(2,3-Dichlorophenyl)ethanamine hydrochloride - Product Data Sheet.

  • ResearchGate. Understanding and evaluation of different degradation pathways and stability of drug product.

  • Ghosh et al. Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research.

  • Fisher Scientific. Safety Data Sheet.

  • Sastry, T. U. et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.

  • PubMed. Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge.

  • Liu, C. et al. The structure identification of a diphenhydramine related impurity in methamphetamine. Journal of Forensic Sciences.

  • Ministry of the Environment, Government of Japan. Analytical Methods.

  • Combi-Blocks. Safety Data Sheet: (R)-1-(3,4-Difluorophenyl)ethanamine.

  • Journal of Applied Pharmaceutical Science. Forced degradation study of efonidipine HCl ethanolate.

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide.

  • RSC Publishing. Analytical Methods.

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity for 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

This compound is a key building block in medicinal chemistry, particularly for compounds targeting the central nervous system.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly influences its chemical properties and biological activity, making it a valuable component in the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring high purity is paramount. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the ICH have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3]

This guide will explore and compare the primary analytical techniques for a comprehensive purity assessment of this compound, focusing on both chemical and chiral purity.

Chromatographic Approaches for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for determining the chemical purity of pharmaceutical intermediates.

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For amines like 1-(2,4-Difluorophenyl)ethanamine, a key consideration is their basicity, which can lead to poor peak shape (tailing) due to interaction with residual silanols on the silica-based stationary phase. This is often mitigated by using a low pH mobile phase to protonate the amine and by employing end-capped columns.

Alternative Approach: Pre-column Derivatization: A significant challenge in analyzing simple amines like the target compound by HPLC with UV detection is their weak ultraviolet absorption. To enhance sensitivity and selectivity, a pre-column derivatization strategy can be employed. Reagents like 2-naphthalenesulfonyl chloride (NSCl) react with the amine to form a highly UV-active derivative, enabling sensitive quantification.

Comparison of HPLC Approaches:

FeatureDirect UV DetectionPre-column Derivatization with UV Detection
Principle Direct analysis of the compound.Chemical modification to enhance detectability.
Pros Simpler sample preparation.Greatly increased sensitivity and selectivity.
Cons Low sensitivity for weakly UV-absorbing compounds.More complex sample preparation, potential for derivatization artifacts.
Best For High-concentration samples, initial screening.Trace-level impurity analysis, quantification in complex matrices.

Experimental Protocol: RP-HPLC with Direct UV Detection

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and By-products

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Principle of the Method: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information for identification. For primary amines, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape.[4]

Derivatization Strategy: Acylating agents like trifluoroacetic anhydride (TFAA) are commonly used to derivatize phenethylamines. This process improves chromatographic performance and can yield a more prominent molecular ion, which is crucial for confirming the molecular weight of impurities.[4]

Comparison with HPLC:

TechniqueProsCons
HPLC Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Can have lower resolution than capillary GC; sensitivity may be an issue without a strong chromophore.
GC-MS Excellent separation efficiency for volatile compounds; provides structural information for impurity identification.Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Add an acylating agent such as trifluoroacetic anhydride (TFAA).

    • Heat the mixture to facilitate the reaction.

    • Neutralize the excess reagent and extract the derivatized analyte.

  • GC-MS Conditions:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 290 °C) to elute all components.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-550).

Assessing Chiral Purity: A Critical Step

Since 1-(2,4-Difluorophenyl)ethanamine is a chiral compound, its enantiomeric purity is a critical quality attribute. The different enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[2][3] Therefore, it is essential to control the level of the undesired enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral Recognition: CSPs create a chiral environment that allows for the formation of transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[5]

Method Development Strategy: A systematic approach to method development involves screening different chiral columns and mobile phases. For basic compounds like the target analyte, normal-phase or polar organic mobile phases are often effective. The addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[5]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of diethylamine (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Capillary Electrophoresis (CE) for Chiral Separations

Capillary electrophoresis is a high-efficiency separation technique that can be an excellent alternative or complementary method to chiral HPLC.

Principle of Chiral CE: Enantiomers are separated in a capillary filled with a background electrolyte (BGE) containing a chiral selector. When a voltage is applied, the enantiomers migrate at different velocities due to their different interactions with the chiral selector. Cyclodextrins are commonly used chiral selectors for a wide range of compounds, including amines.[6][7]

Comparison of Chiral HPLC and Chiral CE:

FeatureChiral HPLCChiral CE
Separation Efficiency Good to excellent.Very high.
Sample Volume Microliters.Nanoliters.
Solvent Consumption High.Very low.
Method Development Can be time-consuming due to the variety of columns and mobile phases.Can be faster due to the ease of changing the BGE composition.
Cost Higher instrument and column costs.Lower instrument and capillary costs.

Experimental Protocol: Chiral Capillary Electrophoresis

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer (e.g., phosphate buffer) at a low pH containing a chiral selector such as a cyclodextrin derivative.

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength.

  • Injection: Hydrodynamic or electrokinetic injection.

An Orthogonal Approach: Quantitative NMR (qNMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][8][9] It is considered an orthogonal technique to chromatography, providing a different and often complementary assessment of purity.[9]

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][9] By comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be calculated.

Advantages of qNMR:

  • Primary Method: Does not require a specific reference standard for the analyte.

  • Non-destructive: The sample can be recovered after analysis.

  • Simultaneous Quantification: Can be used to quantify the main component and any NMR-active impurities in a single experiment.

  • Structural Information: Provides structural information that can help in the identification of impurities.

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay to ensure complete relaxation of all protons.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

Visualizing the Workflows

Purity_Assessment_Workflow cluster_chromatography Chromatographic Purity Assessment cluster_qnmr Spectroscopic Purity Assessment (Orthogonal) Sample_Prep_Chrom Sample Preparation (Dissolution/Derivatization) HPLC HPLC Analysis (Chemical Purity) Sample_Prep_Chrom->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Sample_Prep_Chrom->GC_MS Chiral_HPLC Chiral HPLC/CE (Enantiomeric Purity) Sample_Prep_Chrom->Chiral_HPLC Data_Analysis_Chrom Data Analysis (Peak Integration, Identification) HPLC->Data_Analysis_Chrom GC_MS->Data_Analysis_Chrom Chiral_HPLC->Data_Analysis_Chrom Final_Report Comprehensive Purity Report Data_Analysis_Chrom->Final_Report Sample_Prep_qNMR Sample Preparation (Accurate Weighing with Internal Standard) qNMR Quantitative NMR (Absolute Purity) Sample_Prep_qNMR->qNMR Data_Analysis_qNMR Data Analysis (Integration, Purity Calculation) qNMR->Data_Analysis_qNMR Data_Analysis_qNMR->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Summary and Recommendations

A multi-faceted approach is recommended for the robust purity assessment of this compound.

  • For routine quality control of chemical purity, a validated RP-HPLC method is the workhorse technique.

  • For the identification and control of volatile and process-related impurities, GC-MS analysis, likely requiring derivatization, is essential.

  • To ensure stereochemical integrity, a dedicated chiral separation method, either by HPLC or CE, must be developed and validated to quantify the enantiomeric excess.

  • For an independent and absolute determination of purity, qNMR serves as an invaluable orthogonal technique, providing a high degree of confidence in the assigned purity value.

By employing a combination of these chromatographic and spectroscopic methods, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring its quality and suitability for its intended pharmaceutical applications.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors. Retrieved from [Link]

  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Separations by Capillary Electrophoresis. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

Sources

A Comparative Guide to Chiral HPLC for Determining the Enantiomeric Excess of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[1]

1-(2,4-Difluorophenyl)ethanamine is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical integrity directly influences the purity and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive analytical technique for accurately determining enantiomeric composition and ensuring the quality of these vital intermediates.[2][3][4] This guide provides an in-depth comparison of methodologies and a field-proven protocol for the chiral separation of 1-(2,4-Difluorophenyl)ethanamine.

Pillar 1: The Mechanism of Chiral Recognition on Polysaccharide CSPs

The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. For aromatic amines like 1-(2,4-Difluorophenyl)ethanamine, polysaccharide-based CSPs are overwhelmingly the most effective and widely used.[1][5][6][7][8] These CSPs are typically derived from cellulose or amylose that has been functionalized with carbamate or ester groups.

The chiral recognition mechanism is a multifactorial process governed by the three-dimensional structure of the polysaccharide's helical grooves. Separation is achieved through a combination of transient interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) group of the analyte can act as a hydrogen bond donor, interacting with carbonyl groups on the carbamate moieties of the CSP.

  • π-π Interactions: The electron-rich 2,4-difluorophenyl ring of the analyte can engage in π-π stacking with the aromatic phenyl groups on the CSP's chiral selector.[8]

  • Steric Hindrance: The precise fit of one enantiomer into the chiral groove of the CSP is more energetically favorable than the other. The differing spatial arrangement of substituents around the chiral center dictates the stability of the transient diastereomeric complex formed with the CSP, leading to different retention times.[8]

cluster_Analyte 1-(2,4-Difluorophenyl)ethanamine Enantiomer cluster_CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte Chiral Analyte AromaticRing π-rich Aromatic Ring Analyte->AromaticRing π-π interaction site AmineGroup Amine Group (-NH₂) Analyte->AmineGroup H-bond site Interaction DIFFERENTIAL INTERACTION (Basis of Separation) AromaticRing->Interaction AmineGroup->Interaction Hydrogen Bonding CSP Chiral Selector Groove CSP_Aromatic Selector Phenyl Groups CSP_Carbonyl Selector Carbonyl Groups

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Pillar 2: A Comparative Guide to Chiral Stationary Phases

The choice of CSP is the most critical variable in method development. While hundreds of CSPs exist, they can be broadly categorized, with polysaccharide-based columns being the primary choice for this application.

CSP CategoryKey CharacteristicsAdvantages for Aromatic AminesRecommended Columns
Coated Polysaccharide The chiral selector is physically adsorbed onto the silica gel support.Proven track record, often provides high selectivity.CHIRALCEL® OD-H, CHIRALPAK® AD-H
Immobilized Polysaccharide The chiral selector is covalently bonded to the silica gel support.Broader solvent compatibility (allows use of solvents like DCM, THF), enhanced robustness and longer column lifetime.[7]CHIRALPAK® IA, IB, IC, ID
Amylose Backbone Based on amylose tris(phenylcarbamate) derivatives. Possesses a helical structure that is highly effective for π-π interactions.[8]Excellent for compounds with aromatic rings. Often provides the best initial screening results for this analyte class.CHIRALPAK® AD-H, IA, ID
Cellulose Backbone Based on cellulose tris(phenylcarbamate) derivatives. Has a different, more linear helical structure than amylose.Offers complementary selectivity to amylose phases. If an amylose column doesn't work, a cellulose column is the next logical choice.CHIRALCEL® OD-H, OJ-H, IC

Expert Insight: For 1-(2,4-Difluorophenyl)ethanamine, an amylose-based CSP like CHIRALPAK® AD-H or its immobilized version, CHIRALPAK® IA , is the most logical starting point due to the strong potential for π-π interactions between the analyte's difluorophenyl ring and the CSP.

Pillar 3: A Self-Validating Experimental Protocol

A robust analytical method is not just a set of parameters; it is a logical workflow designed to produce accurate and reproducible results.

Method Development Workflow

The process follows a logical progression from broad screening to fine-tuned optimization. This ensures an efficient and effective path to a baseline-separated, quantifiable result.

Start Start: Racemic Standard of 1-(2,4-Difluorophenyl)ethanamine Screening Step 1: Column & Mobile Phase Screening (e.g., AD-H & OD-H columns) (Normal Phase: Hexane/IPA) Start->Screening Decision1 Partial or No Separation? Screening->Decision1 Optimization Step 2: Method Optimization (Adjust % Alcohol, Change Alcohol Type, Vary Additive Concentration) Decision1->Optimization Yes Decision2 Baseline Resolution (Rs > 1.5)? Decision1->Decision2 No (Separation Achieved) Optimization->Decision2 Decision2->Screening No (Try different CSP/Mode) Validation Step 3: System Suitability & Validation (Calculate %ee, Check Precision, Linearity) Decision2->Validation Yes End End: Report Enantiomeric Excess Validation->End

Caption: Logical workflow for chiral HPLC method development.

Detailed Protocol: Normal Phase HPLC

This protocol represents a highly reliable starting point for the analysis of 1-(2,4-Difluorophenyl)ethanamine. The causality behind each parameter is explained.

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

Experimental Parameters:

ParameterRecommended SettingRationale & Causality
Chiral Column CHIRALPAK® AD-H , 250 x 4.6 mm, 5 µmAmylose-based CSP provides a high probability of successful separation for aromatic amines through strong π-π and steric interactions.[8]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80 : 20 : 0.1, v/v/v) n-Hexane: A weak, non-polar solvent that promotes interaction with the CSP. IPA: The polar modifier used to elute the analyte. Its concentration is a key parameter for optimizing retention time and resolution. DEA: A critical basic additive. It masks active silanol sites on the silica support, preventing peak tailing and improving peak shape for the basic amine analyte.[3][9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 265 nm The difluorophenyl chromophore provides strong absorbance near this wavelength, ensuring high sensitivity.
Injection Vol. 10 µL A typical volume to avoid column overloading while providing a strong signal.
Sample Prep. 1.0 mg/mL in Mobile Phase Dissolving the sample directly in the mobile phase ensures peak shape integrity and compatibility with the system.
Data Analysis and System Suitability

Once a chromatogram is obtained, its quality must be assessed quantitatively.

1. Calculation of Enantiomeric Excess (% ee): The primary goal is to determine the ratio of the two enantiomers. This is calculated directly from their peak areas in the chromatogram.[4]

  • Formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • Where Area_major is the peak area of the more abundant enantiomer.

    • Where Area_minor is the peak area of the less abundant enantiomer.

2. Key Performance Metrics: These metrics validate the quality and robustness of the separation.

MetricFormulaAcceptance CriteriaSignificance
Resolution (Rs) Rs = 2(RT₂ - RT₁) / (W₁ + W₂)> 1.5 A measure of the degree of separation between the two enantiomer peaks. Rs > 1.5 indicates "baseline" separation, which is essential for accurate quantification.
Selectivity (α) α = k₂ / k₁> 1.1 Also known as the separation factor. It is the fundamental measure of the CSP's ability to differentiate between the two enantiomers, independent of column efficiency.
Tailing Factor (T) T = W₀.₀₅ / 2f0.8 - 1.5 Measures peak symmetry. A value near 1.0 indicates a symmetrical Gaussian peak. Values > 1.5 indicate significant tailing, which can compromise integration and accuracy. The use of DEA is critical to achieving an acceptable tailing factor.[9]

RT = Retention Time, W = Peak Width at base, k = Retention Factor, W₀.₀₅ = Peak width at 5% height, f = distance from peak front to maximum at 5% height.

Alternative Methodological Considerations

While Normal Phase HPLC is the workhorse for this analysis, other techniques offer complementary advantages.

  • Reversed-Phase (RP) HPLC: Utilizes aqueous-organic mobile phases. This mode is particularly advantageous when developing methods for LC-MS, as the mobile phases are more compatible with mass spectrometry ionization sources.[6] For basic amines, buffers such as ammonium bicarbonate are often employed.[6]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase component. SFC is often significantly faster and uses less organic solvent than HPLC, making it a "greener" and higher-throughput alternative.[10][11] The same polysaccharide CSPs are used, but with alcohol modifiers and additives.[12]

  • Indirect Method (Derivatization): The enantiomeric amine mixture can be reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride). This converts the enantiomers into diastereomers.[13] Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) C18 column. This approach is useful if a chiral column is not available but adds complexity and potential for analytical error in the derivatization step.

Conclusion

The determination of the enantiomeric excess of 1-(2,4-Difluorophenyl)ethanamine is a critical quality control step in pharmaceutical manufacturing. A systematic approach utilizing chiral HPLC with polysaccharide-based stationary phases provides a reliable and robust solution. By starting with an amylose-based CSP under normal phase conditions with a basic additive, researchers can efficiently develop a baseline separation. The subsequent validation of the method using key performance metrics like resolution and tailing factor ensures the accuracy and trustworthiness of the final enantiomeric excess value, safeguarding the stereochemical integrity of the final drug product.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2022). Scirp.org. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2010). LCGC International. [Link]

  • Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?. (2021). Daicel Chiral Technologies. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. (2024). MDPI. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2022). PMC - PubMed Central. [Link]

  • Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. (1988). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PMC - NIH. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(2,4-Difluorophenyl)ethanamine Isomers: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow Researchers, Scientists, and Drug Development Professionals,

In the landscape of modern medicinal chemistry, the chirality of a molecule is a critical determinant of its biological activity. The spatial arrangement of atoms can dictate the interaction with chiral biological targets, leading to significant differences in efficacy, potency, and safety profiles between enantiomers. This guide focuses on 1-(2,4-Difluorophenyl)ethanamine, a fluorinated phenethylamine derivative of interest in drug discovery.

The Significance of Chirality in 1-(2,4-Difluorophenyl)ethanamine

1-(2,4-Difluorophenyl)ethanamine possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to two enantiomers: (R)-1-(2,4-Difluorophenyl)ethanamine and (S)-1-(2,4-Difluorophenyl)ethanamine. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with xenobiotics. This can manifest in several ways:

  • Differential Receptor Binding: One enantiomer may exhibit significantly higher affinity for a specific receptor or enzyme active site.

  • Varied Pharmacological Effects: The two isomers may elicit different or even opposing physiological responses.

  • Stereoselective Metabolism: Enzymes involved in drug metabolism can preferentially process one enantiomer over the other, leading to differences in pharmacokinetic profiles.

  • Disparate Toxicity Profiles: The off-target effects and toxicity can be confined to a single isomer.

The 2,4-difluorophenyl moiety in this compound is known to enhance metabolic stability and the ability to cross the blood-brain barrier, making it an attractive scaffold for central nervous system (CNS) drug discovery[1]. Understanding the stereochemical determinants of its biological activity is paramount for any drug development program.

A Proposed Framework for Comparative Biological Evaluation

In the absence of direct comparative data, we propose a structured experimental workflow to systematically evaluate and compare the biological activities of the (R) and (S) isomers of 1-(2,4-Difluorophenyl)ethanamine.

Caption: Proposed experimental workflow for the comparative evaluation of 1-(2,4-Difluorophenyl)ethanamine isomers.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the (R) and (S) isomers for a panel of CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors).

Objective: To quantify and compare the binding affinities of the enantiomers to specific molecular targets.

Materials:

  • (R)-1-(2,4-Difluorophenyl)ethanamine and (S)-1-(2,4-Difluorophenyl)ethanamine

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human dopamine D2 receptor)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare serial dilutions of the (R) and (S) isomers.

  • In a 96-well plate, add the cell membranes, radioligand, and either a vehicle, a known ligand, or one of the test isomers at various concentrations.

  • For determining non-specific binding, add a high concentration of a non-labeled competing ligand.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each isomer.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Data Presentation:

IsomerTarget ReceptorKi (nM)
(R)-IsomerDopamine D2
(S)-IsomerDopamine D2
(R)-IsomerSerotonin 5-HT2A
(S)-IsomerSerotonin 5-HT2A
......
Protocol 2: cAMP Functional Assay

This protocol assesses the functional activity of the isomers on G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

Objective: To determine if the isomers act as agonists, antagonists, or inverse agonists at a specific GPCR.

Materials:

  • (R)-1-(2,4-Difluorophenyl)ethanamine and (S)-1-(2,4-Difluorophenyl)ethanamine

  • Cells expressing the target GPCR (e.g., HEK293 cells expressing a Gi-coupled receptor)

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the (R) and (S) isomers for a specified period.

  • To assess antagonist activity, pre-incubate the cells with the isomers before adding a known agonist.

  • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) for each isomer.

Data Presentation:

IsomerFunctional ActivityEC50/IC50 (nM)
(R)-IsomerAgonist/Antagonist
(S)-IsomerAgonist/Antagonist

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical scenario where one isomer of 1-(2,4-Difluorophenyl)ethanamine acts as an antagonist at a Gi-coupled receptor, leading to an increase in cAMP levels.

G_Protein_Signaling cluster_cell Cell Membrane Receptor Gi-Coupled Receptor G_Protein Gαi/βγ Receptor->G_Protein No Activation AC Adenylyl Cyclase G_Protein->AC No Inhibition cAMP cAMP AC->cAMP Conversion Isomer (S)-Isomer (Antagonist) Isomer->Receptor Blocks Binding Agonist Endogenous Agonist Agonist->Receptor Binding Inhibited ATP ATP ATP->AC

Caption: Hypothetical antagonism of a Gi-coupled receptor by the (S)-isomer.

Conclusion

While direct comparative data on the biological activities of (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine isomers are currently elusive in publicly accessible literature, the principles of stereochemistry in pharmacology strongly suggest that their biological profiles will differ. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically investigate these differences. Elucidating the stereospecific activities of these isomers is a critical step in unlocking their full therapeutic potential and ensuring the development of safer, more effective medicines.

References

Sources

A Comparative Guide for Researchers: 1-(2,4-Difluorophenyl)ethanamine vs. 1-(3,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Isomeric Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, difluorinated phenethylamines are of significant interest. This guide provides a detailed comparative analysis of two constitutional isomers: 1-(2,4-Difluorophenyl)ethanamine and 1-(3,4-difluorophenyl)ethanamine. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct characteristics, supported by experimental data and protocols, to inform their selection and application in research endeavors.

Introduction: The Subtle Distinction with Significant Consequences

1-(2,4-Difluorophenyl)ethanamine and 1-(3,4-difluorophenyl)ethanamine share the same molecular formula (C₈H₉F₂N) and molecular weight (157.16 g/mol )[1][2]. Both are chiral primary amines featuring a difluorinated phenyl ring attached to an ethylamine moiety. The critical difference lies in the substitution pattern of the fluorine atoms on the phenyl ring, a seemingly minor structural variance that imparts distinct electronic and steric properties, thereby influencing their reactivity, biological activity, and suitability for various applications.

The 2,4-difluoro substitution pattern places one fluorine atom ortho and another para to the ethylamine group, while the 3,4-difluoro isomer has both fluorine atoms in meta and para positions. This positional difference alters the electron density distribution within the aromatic ring and influences the acidity of the amine group, ultimately impacting how these molecules interact with biological targets.

Physicochemical Properties: A Tale of Two Isomers

A comparative summary of the key physicochemical properties of the two isomers is presented below. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

Property1-(2,4-Difluorophenyl)ethanamine1-(3,4-difluorophenyl)ethanamineSource(s)
Molecular Formula C₈H₉F₂NC₈H₉F₂N[1][2]
Molecular Weight 157.16 g/mol 157.16 g/mol [1][2]
Appearance Colorless to light yellow oilSolid[2]
Boiling Point ~185-187 °C (predicted)Not available
pKa (predicted) ~9.5~9.3
LogP (predicted) 1.91.9

The difference in their physical state at room temperature, with the 2,4-isomer being a liquid and the 3,4-isomer a solid, is an initial indicator of differing intermolecular forces, likely influenced by their distinct crystal packing arrangements. The predicted pKa values suggest that both are basic amines, with the 2,4-isomer being slightly more basic. This can be attributed to the complex interplay of inductive and resonance effects of the fluorine atoms on the electron density of the amine group.

Synthesis and Reactivity: Navigating the Synthetic Landscape

Both isomers are commonly synthesized via reductive amination of the corresponding difluoroacetophenone. This versatile and widely used method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

G Ketone 2,4- or 3,4-Difluoroacetophenone Imine Intermediate Imine Ketone->Imine Condensation Amine 1-(2,4- or 3,4-Difluorophenyl)ethanamine Imine->Amine Reduction Reagents1 NH₃ or NH₄OAc Reagents2 Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C)

Figure 1: General workflow for the synthesis of difluorophenylethanamines via reductive amination.

Experimental Protocol: Reductive Amination of 2,4-Difluoroacetophenone

This protocol provides a representative procedure for the synthesis of 1-(2,4-Difluorophenyl)ethanamine. A similar approach can be adapted for the 3,4-isomer.

Materials:

  • 2,4-Difluoroacetophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-difluoroacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

  • Stir for 1 hour, then basify with 4M NaOH until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be further purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.

  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol as a byproduct[3].

  • The reaction is performed at a controlled temperature to manage the exothermic nature of the reduction and prevent side reactions.

Chiral Resolution: Isolating the Enantiomers

As chiral molecules, the biological activity of 1-(2,4-difluorophenyl)ethanamine and 1-(3,4-difluorophenyl)ethanamine often resides in a single enantiomer. Classical resolution using chiral acids to form diastereomeric salts is a common and effective method for their separation[4]. Tartaric acid and its derivatives are frequently employed for this purpose[5].

G RacemicAmine Racemic (±)-Difluorophenylethanamine DiastereomericSalts Mixture of Diastereomeric Salts RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Separation Fractional Crystallization DiastereomericSalts->Separation IsolatedSalt Isolated Diastereomeric Salt Separation->IsolatedSalt Liberation Base Treatment (e.g., NaOH) IsolatedSalt->Liberation EnantiopureAmine Enantiopure (+)- or (-)-Amine Liberation->EnantiopureAmine

Figure 2: Workflow for the chiral resolution of difluorophenylethanamines using a chiral acid.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of a racemic difluorophenylethanamine.

Materials:

  • Racemic 1-(difluorophenyl)ethanamine

  • L-(+)-Tartaric acid

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve the racemic 1-(difluorophenyl)ethanamine (1.0 eq) in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To liberate the free amine, dissolve the crystals in water and add a concentrated NaOH solution until the pH is strongly basic.

  • Extract the enantiomerically enriched amine with diethyl ether.

  • Dry the organic layer and remove the solvent to obtain the resolved amine.

  • The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the specific rotation.

Applications in Drug Development: A Positional Advantage

The substitution pattern of the fluorine atoms significantly influences the biological activity and potential therapeutic applications of these isomers.

1-(2,4-Difluorophenyl)ethanamine: This isomer has been explored as a key building block for compounds targeting the central nervous system (CNS)[6]. The 2,4-difluoro substitution can enhance metabolic stability and improve blood-brain barrier penetration. Furthermore, it is a precursor in the synthesis of certain antiviral agents[7]. The electronic properties imparted by the 2,4-difluoro pattern can lead to specific interactions with biological targets, such as enzymes or receptors.

1-(3,4-Difluorophenyl)ethanamine: The 3,4-difluoro substitution pattern is also of great interest in medicinal chemistry. This isomer serves as a scaffold for the development of novel therapeutic agents, including potential treatments for neurological and psychiatric disorders[8]. The 3,4-dihalo substitution has been shown in some molecular series to retain high biological activity where other isomeric patterns do not. The specific electronic environment created by the 3,4-difluoro moiety can influence ligand-receptor binding affinities and pharmacokinetic profiles.

While direct comparative biological data for these two specific amines is scarce in the public domain, the broader principles of fluorine substitution in drug design suggest that the 2,4-isomer, with its ortho-fluorine, may exhibit different conformational preferences and intramolecular hydrogen bonding potential compared to the 3,4-isomer. These subtle differences can translate into significant variations in biological activity.

Spectroscopic Characterization: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of these isomers. The fluorine substitution pattern leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

  • Aromatic Region: The aromatic protons of the 2,4-isomer will exhibit a more complex splitting pattern due to coupling with two non-equivalent fluorine atoms and adjacent protons. The 3,4-isomer will also show complex splitting, but the chemical shifts and coupling constants will be different.

  • Aliphatic Region: The methine (CH) and methyl (CH₃) protons will appear as a quartet and a doublet, respectively, for both isomers. The chemical shifts may be subtly influenced by the different electronic environments.

¹³C NMR Spectroscopy: The carbon atoms of the phenyl ring will show characteristic C-F coupling constants, which are highly diagnostic for determining the substitution pattern. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while carbons further away will show smaller two-, three-, and four-bond couplings.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Source(s)
1-(2,4-Difluorophenyl)ethanamine Aromatic: ~6.7-7.4 (m); CH: ~4.2 (q); NH₂: ~1.5 (br s); CH₃: ~1.4 (d)Aromatic carbons with large C-F couplings; Aliphatic: ~45 (CH), ~24 (CH₃)(representative data)
1-(3,4-Difluorophenyl)ethanamine Aromatic: ~6.9-7.2 (m); CH: ~4.1 (q); NH₂: ~1.6 (br s); CH₃: ~1.3 (d)Aromatic carbons with large C-F couplings; Aliphatic: ~46 (CH), ~25 (CH₃)(representative data)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is representative.

Conclusion: Informed Choices for Targeted Synthesis

The choice between 1-(2,4-difluorophenyl)ethanamine and 1-(3,4-difluorophenyl)ethanamine is not arbitrary but a strategic decision that should be guided by the specific goals of the research program. The 2,4-isomer may be preferred for applications requiring enhanced CNS penetration or for mimicking the steric and electronic properties of known 2,4-disubstituted pharmacophores. Conversely, the 3,4-isomer offers a different electronic and steric profile that may be advantageous for optimizing interactions with a particular biological target or for exploring novel chemical space.

This guide has provided a foundational comparison of these two valuable building blocks. Researchers are encouraged to consider the subtle yet significant differences in their physicochemical properties, reactivity, and potential biological applications when designing new synthetic routes and developing novel therapeutic agents.

References

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. [Link]

  • PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. [Link]

  • ResearchGate. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. [Link]

  • ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. (2015). General asymmetric synthesis of 2,2,2-trifluoro-1-(1H-indol-3- and -2-yl)ethanamines. [Link]

  • ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. [Link]

  • National Center for Biotechnology Information. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]

  • ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
  • Co-Action Publishing. (n.d.). Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1.alpha.,25-dihydroxy-26,27-dimethylvitamin D3. [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]

  • Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Link]

  • Wikipedia. (n.d.). Difluoromescaline. [Link]

Sources

Introduction: The Significance of Fluorination in Phenethylamine Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(2,4-Difluorophenyl)ethanamine and Other Fluorinated Phenethylamines for Preclinical Research

This guide provides a comprehensive comparison of 1-(2,4-Difluorophenyl)ethanamine against its mono-fluorinated phenethylamine analogs, specifically 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, pharmacological profiles, and essential experimental protocols relevant to this class of compounds.

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone for a vast array of neurotransmitters, stimulants, and psychedelic compounds.[1][2] Chemical modification of this core structure allows for the fine-tuning of its interaction with biological targets. One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine atoms into a drug candidate.

Fluorination can profoundly alter a molecule's properties by:

  • Modulating Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site typically vulnerable to metabolic hydroxylation can significantly increase a compound's half-life. For instance, fluorination at the para-position (as in 4-FA) is known to block P450-mediated oxidation, a key metabolic pathway for amphetamines.[3] This can also reduce the formation of potentially neurotoxic metabolites.[3][4]

  • Altering Receptor Affinity and Selectivity: Fluorine's high electronegativity can change the electronic properties of the aromatic ring, influencing how the molecule binds to protein targets like monoamine transporters and receptors.[5]

  • Enhancing Blood-Brain Barrier (BBB) Permeability: In some cases, fluorination can increase a compound's lipophilicity, facilitating its passage across the BBB into the central nervous system.

This guide focuses on comparing 1-(2,4-Difluorophenyl)ethanamine, a di-substituted analog, with its more extensively studied mono-substituted counterparts to elucidate the impact of fluorine substitution patterns on pharmacological activity.

Molecular Structures and Synthetic Overview

The compounds under review are structural isomers, differing only in the position and number of fluorine atoms on the phenyl ring.

Generalized Synthetic Workflow

The synthesis of these phenethylamines typically involves the reductive amination of a corresponding fluorinated phenylacetone. This common pathway allows for the systematic generation of analogs for comparative screening.

Synthesis_Workflow cluster_start Starting Materials Start_Ketone Fluorinated Phenylacetone (e.g., 2,4-difluorophenylacetone) Reductive_Amination Reductive Amination Start_Ketone->Reductive_Amination Amine_Source Amine Source (e.g., Ammonia, Nitromethane) Amine_Source->Reductive_Amination Final_Product Target Phenethylamine (e.g., 1-(2,4-Difluorophenyl)ethanamine) Reductive_Amination->Final_Product caption Generalized synthesis of fluorinated phenethylamines.

A generalized synthetic pathway for fluorinated phenethylamines.

Comparative Pharmacological Profiles

The primary mechanism of action for these compounds involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7] They can act as both reuptake inhibitors and releasing agents.

Structure-Activity Relationships (SAR)

The position of the fluorine atom dictates the compound's selectivity and potency for the different monoamine transporters.

  • 4-Fluoroamphetamine (4-FA): The para-substitution in 4-FA results in a compound with a notable serotonergic component alongside its dopaminergic and noradrenergic effects, often described as a hybrid between amphetamine and MDMA.[3][8] It is a potent releaser of norepinephrine and dopamine, and a weaker releaser of serotonin.[3][9]

  • 2-Fluoroamphetamine (2-FA) and 3-Fluoroamphetamine (3-FA): Data on these isomers is less complete, but SAR principles suggest that moving the fluorine atom away from the para-position diminishes the serotonergic activity. They are expected to behave more like classical stimulants, with primary effects on dopamine and norepinephrine.

  • 1-(2,4-Difluorophenyl)ethanamine: This compound introduces two fluorine atoms. The 4-position fluorine suggests a potential for serotonergic activity and metabolic stability, similar to 4-FA. The additional 2-position fluorine may further modulate potency and selectivity. Based on SAR, it is hypothesized that the 2,4-difluoro substitution could lead to a complex pharmacological profile, potentially with potent monoamine releasing capabilities but with a unique DAT/NET/SERT ratio compared to the mono-fluorinated analogs.

Quantitative Comparison of Monoamine Transporter Activity

The following table summarizes available in vitro data for 4-FA, which serves as a benchmark for this class. Data for 1-(2,4-Difluorophenyl)ethanamine and other isomers are less available in public literature and would need to be determined experimentally using the protocols outlined later in this guide.

CompoundTargetReleaser Activity (EC50, nM)Reuptake Inhibition (IC50, nM)
4-Fluoroamphetamine (4-FA) DAT200770
NET37420
SERT7306800
1-(2,4-Difluorophenyl)ethanamine DATData not availableData not available
NETData not availableData not available
SERTData not availableData not available
Data for 4-FA sourced from published literature.[3]
Neurotoxicity Profile

A significant aspect of fluorinated amphetamines is their potential for reduced neurotoxicity compared to other halogenated analogs like 4-chloroamphetamine (4-CA).[3] 4-CA is a known serotonergic neurotoxin, a property linked to its metabolism. The stability of the C-F bond in 4-FA prevents the formation of toxic metabolites, rendering it non-neurotoxic in studies that showed serotonergic deficits with 4-CA.[3] It is strongly presumed that 1-(2,4-Difluorophenyl)ethanamine would share this favorable safety profile due to the presence of the 4-fluoro substituent.

Essential Experimental Protocols

To empirically determine and compare the pharmacological profiles of these compounds, the following standardized in vitro and in vivo assays are recommended.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT. It is a foundational assay for characterizing new psychoactive substances.

Principle: This is a competitive radioligand binding assay. The test compound's ability to displace a known high-affinity radioligand from the transporter is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells stably transfected with human DAT, NET, or SERT.

  • Membrane Preparation: Harvest cells, homogenize in an appropriate buffer (e.g., Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound (e.g., 1-(2,4-Difluorophenyl)ethanamine).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Transfected Cell Membranes (DAT, NET, or SERT) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound/Unbound Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki Values D->E caption Workflow for a competitive radioligand binding assay.

Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Rodent Locomotor Activity Assay

This protocol assesses the stimulant properties of the compounds by measuring their effect on spontaneous movement in mice or rats.

Principle: Stimulant compounds that enhance dopaminergic and noradrenergic activity typically increase locomotor activity. The open field test is a standard method to quantify this effect.[10]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2-FA, 4-FA, or 1-(2,4-Difluorophenyl)ethanamine) or vehicle (e.g., saline) via intraperitoneal (IP) injection.

  • Open Field Test: 15-30 minutes post-injection, place each mouse individually into the center of an open field arena (e.g., 50x50 cm).[11]

  • Data Acquisition: Record the animal's activity for 30-60 minutes using an automated video-tracking system.

  • Parameters Measured:

    • Total Distance Traveled (cm): The primary measure of overall locomotor activity.

    • Time in Center Zone (s): A measure that can indicate anxiolytic-like effects (more time in the center) or anxiogenic-like effects (less time).

    • Rearing Events: Number of times the animal stands on its hind legs, an exploratory behavior.

  • Data Analysis: Analyze the data using ANOVA to compare the effects of different compounds and doses to the vehicle control group.

Conclusion and Future Directions

The comparative analysis of fluorinated phenethylamines underscores the profound influence of fluorine substitution on pharmacological profiles. While 4-FA is well-characterized as a potent monoamine releaser with significant serotonergic activity, its ortho- and meta-isomers are likely more selective for catecholamines.

1-(2,4-Difluorophenyl)ethanamine represents an intriguing candidate for further study. The combination of 2- and 4-position fluorine substitutions presents a unique opportunity to explore novel pharmacological space. Based on established structure-activity relationships, it is hypothesized that this compound will act as a potent monoamine releaser, with the 4-fluoro group conferring metabolic stability and a potential serotonergic component, while the 2-fluoro group fine-tunes its potency and selectivity at the monoamine transporters.

Empirical validation through the standardized protocols described in this guide is essential to fully characterize 1-(2,4-Difluorophenyl)ethanamine and determine its potential as a research tool for probing the complexities of the monoaminergic system.

References

  • 4-Fluoroamphetamine - Wikipedia. Available from: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Ψ-PEA - Wikipedia. Available from: [Link]

  • Difluoroescaline - Wikipedia. Available from: [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF. ResearchGate. Available from: [Link]

  • Collins, J. T., et al. (1984). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Psychiatry Research. Available from: [Link]

  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • A Threshold Neurotoxic Amphetamine Exposure Inhibits Parietal Cortex Expression of Synaptic Plasticity-Related Genes - NIH. Available from: [Link]

  • Varga, Z. V., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. Available from: [Link]

  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology. Available from: [Link]

  • de Visser, L., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. Available from: [Link]

  • Lin, L. Y., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available from: [Link]

  • Slikker, W., et al. (2000). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. Neurotoxicology and Teratology. Available from: [Link]

  • (R)-1-(2,4-Difluorophenyl)ethan-1-amine | 791098-84-5 - J&K Scientific. Available from: [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available from: [Link]

  • Kinemuchi, H., et al. (1982). Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. Biochemical Pharmacology. Available from: [Link]

  • Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. Available from: [Link]

  • Reith, M. E. A., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Neurochemical Research. Available from: [Link]

  • Sakalauskaite, K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available from: [Link]

  • Berman, S. M., et al. (2009). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review. Molecular Psychiatry. Available from: [Link]

  • Substituted phenethylamine - Wikipedia. Available from: [Link]

  • Lyon, R. A., et al. (1986). Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex. Journal of Neurochemistry. Available from: [Link]

  • Chemical structures of (a) 2-fluoroamphetamine (2-FA), (b)... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Wujec, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]

  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • Wirth, M. A., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. Available from: [Link]

  • Nerve agent - Wikipedia. Available from: [Link]

  • Kim, H. J., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. Available from: [Link]

  • 4-FA - PsychonautWiki. Available from: [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. Available from: [Link]

  • Substituted amphetamine - Wikipedia. Available from: [Link]

  • Khan, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available from: [Link]

  • Fluorinated Amphetamines and Neurotoxicity : r/DrugNerds - Reddit. Available from: [Link]

  • 3C-DFE - Wikipedia. Available from: [Link]

  • Costa, G., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available from: [Link]

  • Iversen, I. H. (2012). Novel technology for modulating locomotor activity as an operant response in the mouse: implications for neuroscience studies involving “exercise” in rodents. Journal of Neuroscience Methods. Available from: [Link]

  • Green, A. R., & Youdim, M. B. (1976). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology. Available from: [Link]

  • Tirelli, E., & Gentsch, C. (1993). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Behavioural Pharmacology. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione - PMC - NIH. Available from: [Link]

  • Harsing, L. G., et al. (1975). The monoamine oxidase B inhibitor deprenyl potentiates phenylethylamine behaviour in rats without inhibition of catecholamine metabolite formation. European Journal of Pharmacology. Available from: [Link]

  • Locomotor activity in rodents home cage: how important is it? - ResearchGate. Available from: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

Sources

A Comparative Guide to the Spectroscopic Characterization of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key building block in medicinal chemistry, presents a unique set of spectroscopic characteristics owing to its fluorinated aromatic ring and chiral center.[1] This guide provides an in-depth comparison of the analytical techniques used to elucidate its structure, offering insights into the expected data and how it contrasts with isomeric and non-fluorinated analogs.

The strategic placement of fluorine atoms on a phenyl ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[1] Therefore, precise characterization is paramount. This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound and its alternatives.

Comparative Spectroscopic Data

While a complete, authenticated set of spectra for this compound is not publicly available, we can predict its spectral features based on established principles and compare them to known data for similar compounds. The following tables summarize the expected and observed data for our target compound and its structural analogs.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)Methine Proton (CH) (ppm)Methyl Protons (CH₃) (ppm)Amine Protons (NH₃⁺) (ppm)
1-(2,4-Difluorophenyl)ethanamine HCl (Predicted) ~7.0-7.5 (m)~4.5 (q)~1.6 (d)~8.5-9.5 (br s)
1-(2,6-Difluorophenyl)ethanamine HCl (Representative) ~7.1-7.4 (m)~4.6 (q)~1.7 (d)~8.7 (br s)
1-(3,4-Difluorophenyl)ethanamine HCl (Representative) ~7.2-7.5 (m)~4.4 (q)~1.5 (d)~8.6 (br s)
1-Phenylethanamine HCl (Observed) [2]~7.4 (m)~4.3 (q)~1.5 (d)~8.5 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Methine Carbon (CH) (ppm)Methyl Carbon (CH₃) (ppm)
1-(2,4-Difluorophenyl)ethanamine HCl (Predicted) ~104-164 (with C-F coupling)~45~20
1-(2,6-Difluorophenyl)ethanamine HCl (Representative) ~112-162 (with C-F coupling)~42~19
1-(3,4-Difluorophenyl)ethanamine HCl (Representative) ~117-160 (with C-F coupling)~48~21
1-Phenylethanamine HCl (Observed) [2]~126-140~52~23

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group1-(2,4-Difluorophenyl)ethanamine HCl (Predicted)Alternatives (Representative Range)
N-H Stretch (Ammonium)2800-3200 (broad)2800-3200 (broad)
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=C Stretch (Aromatic)1500-16001500-1620
C-F Stretch1100-13001100-1350

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺ (free base)Key Fragments
1-(2,4-Difluorophenyl)ethanamine HCl (Predicted) 157.07 (free base)142 ([M-CH₃]⁺), 115 ([M-C₂H₄N]⁺)
1-(2,6-Difluorophenyl)ethanamine HCl (Representative) 157.07 (free base)142, 115
1-(3,4-Difluorophenyl)ethanamine HCl (Representative) 157.07 (free base)142, 115
1-Phenylethanamine HCl (Observed) [3]121.09 (free base)106 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, the choice of solvent is critical to ensure the observation of exchangeable protons.

Step-by-Step ¹H and ¹³C NMR Acquisition Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the amine hydrochloride salt.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

      • Causality: DMSO-d₆ is often preferred for amine salts as it slows down the proton exchange of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2] CD₃OD can also be used, but the amine protons may exchange with the deuterium of the solvent, leading to their disappearance from the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Causality: ESI requires the sample to be in solution to be introduced into the mass spectrometer. The choice of solvent should be compatible with the ionization process.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The free amine will be observed as the protonated molecule [M+H]⁺.

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

ExperimentalWorkflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition prep Prepare dilute solution (1 mg/mL) in Methanol acq Infuse into ESI source Acquire spectrum in positive ion mode Perform MS/MS for fragmentation (optional) prep->acq Analysis

Caption: Workflow for ESI-MS data acquisition.

Interpretation and Comparative Analysis

  • ¹H NMR: The aromatic region of this compound is expected to be complex due to proton-fluorine coupling. The methine proton will appear as a quartet due to coupling with the adjacent methyl protons, which in turn will be a doublet. The amine protons will likely be a broad singlet. In comparison, the non-fluorinated 1-phenylethanamine hydrochloride will have a simpler aromatic region. [2]The different substitution patterns of the difluoro isomers will result in distinct splitting patterns in the aromatic region, allowing for their differentiation.

  • ¹³C NMR: The presence of fluorine atoms will have a significant impact on the ¹³C NMR spectrum. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. Carbons two or three bonds away will also show smaller couplings. This is a key diagnostic feature for fluorinated compounds. The non-fluorinated analog will have a much simpler aromatic region in its ¹³C NMR spectrum. [2]

  • IR Spectroscopy: The most prominent feature in the IR spectrum of an amine hydrochloride is the broad absorption band in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group. [1]The strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region, will be characteristic of the fluorinated compounds.

  • Mass Spectrometry: In ESI-MS, the observed mass will correspond to the protonated free amine (C₈H₉F₂N + H)⁺, with a calculated m/z of 158.08. The most likely fragmentation pathway would involve the loss of the methyl group to give a fragment at m/z 142. The presence of two fluorine atoms will be evident in the accurate mass measurement. The non-fluorinated analog will have a molecular ion at m/z 122.09 for its protonated free base. [3]

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS. While obtaining a complete set of authenticated experimental data for this specific compound proved challenging, a thorough understanding of spectroscopic principles allows for accurate prediction of its spectral features. By comparing these predictions with the observed data for its isomers and non-fluorinated analog, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236038, 1-Phenylethylamine hcl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52991922, (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • ChemWhat. (n.d.). 1-(2,6-Difluorophenyl)ethylamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc.com. (2025). (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7408, 1-Phenylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29890399, (R)-1-(2,6-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40465568, (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • Yancheng Advanced Materials. (n.d.). (S)-1-(3,4-Difluorophenyl)ethanamine. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Difluorophenylethanamines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Difluorophenylethanamines represent a critical structural motif in contemporary medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and selective synthesis of these compounds is of paramount importance. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing difluorophenylethanamines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Introduction: The Significance of Fluorination in Phenethylamines

The phenethylamine scaffold is a cornerstone of many neurologically active pharmaceuticals. Strategic fluorination of the aromatic ring, particularly the introduction of two fluorine atoms, can lead to compounds with enhanced therapeutic profiles. This is attributed to the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Researchers in drug discovery frequently leverage these attributes to fine-tune the properties of lead compounds.

This guide will explore and compare four major synthetic pathways to difluorophenylethanamines:

  • Reductive Amination of Difluorophenylacetaldehydes

  • Catalytic Reduction of Difluorophenylacetonitriles

  • The Gabriel Synthesis

  • Rearrangement Reactions: Hofmann and Curtius

Each of these methods offers distinct advantages and disadvantages in terms of precursor availability, reaction conditions, yield, purity, and applicability to chiral syntheses.

Reductive Amination of Difluorophenylacetaldehydes

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][2] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[3] For the synthesis of primary difluorophenylethanamines, ammonia is used as the nitrogen source.

Mechanism and Key Considerations:

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a hydride reagent. A key consideration is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[2] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.[4]

Experimental Protocol: Synthesis of 2,4-Difluorophenethylamine via Reductive Amination

  • To a solution of 2,4-difluorophenylacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water and acidify with HCl.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by distillation or column chromatography.

Workflow for Reductive Amination:

Start 2,4-Difluorophenylacetaldehyde + Ammonia Imine_Formation Imine Formation (Mildly Acidic) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH₃CN) Imine_Formation->Reduction Product 2,4-Difluorophenethylamine Reduction->Product

Caption: Reductive amination workflow for difluorophenylethanamine synthesis.

Catalytic Reduction of Difluorophenylacetonitriles

The reduction of nitriles offers a direct and atom-economical route to primary amines. For the synthesis of difluorophenylethanamines, the corresponding difluorophenylacetonitrile serves as a readily available starting material.[2][4][5][6][7][8] This method typically involves catalytic hydrogenation.

Mechanism and Key Considerations:

The catalytic hydrogenation of nitriles is a heterogeneous catalytic process where both the nitrile and hydrogen are adsorbed onto the surface of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can influence the reaction rate and selectivity. Acidic conditions can sometimes improve the yield by preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.[9]

Experimental Protocol: Synthesis of 2,4-Difluorophenethylamine via Nitrile Reduction

  • In a high-pressure reactor, place 2,4-difluorophenylacetonitrile (1.0 eq) and a catalytic amount of Raney Nickel (or Pd/C).

  • Add a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-100 °C).

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation under reduced pressure.

Workflow for Nitrile Reduction:

Start 2,4-Difluorophenylacetonitrile Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) Start->Hydrogenation Product 2,4-Difluorophenethylamine Hydrogenation->Product

Caption: Catalytic reduction of difluorophenylacetonitrile to the corresponding phenethylamine.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation of ammonia.[10][11][12][13] This method utilizes potassium phthalimide as an ammonia surrogate.[14]

Mechanism and Key Considerations:

The synthesis proceeds in two main steps. First, the phthalimide anion, a potent nucleophile, displaces a halide from a suitable alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[12] In the second step, the phthalimide group is removed by hydrolysis (acidic or basic) or, more commonly, by hydrazinolysis (the Ing-Manske procedure) to release the primary amine.[11] Hydrazinolysis is often preferred due to its milder reaction conditions. The starting material for the synthesis of a difluorophenylethylamine would be a 2-(difluorophenyl)ethyl halide.

Experimental Protocol: Synthesis of 2,4-Difluorophenethylamine via Gabriel Synthesis

  • To a solution of potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF, add 1-(2-bromoethyl)-2,4-difluorobenzene (1.0 eq).

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting halide is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-(2,4-difluorophenethyl)phthalimide.

  • Filter, wash with water, and dry the solid.

  • To a suspension of the N-alkylphthalimide in ethanol, add hydrazine hydrate (excess) and reflux the mixture.

  • A precipitate of phthalhydrazide will form. Cool the mixture and acidify with HCl to precipitate any remaining phthalhydrazide and dissolve the amine product.

  • Filter off the solid and concentrate the filtrate.

  • Basify the residue with NaOH and extract the amine with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the desired product.

Workflow for Gabriel Synthesis:

Start 2-(2,4-Difluorophenyl)ethyl bromide + Potassium Phthalimide Alkylation N-Alkylation (Sₙ2) Start->Alkylation Hydrolysis Hydrazinolysis Alkylation->Hydrolysis Product 2,4-Difluorophenethylamine Hydrolysis->Product

Caption: The Gabriel synthesis pathway to difluorophenylethanamines.

Rearrangement Reactions: Hofmann and Curtius

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with one fewer carbon atom.[1][15][16][17][18][19][20][21][22] These reactions proceed through an isocyanate intermediate.

Hofmann Rearrangement

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) in a strong aqueous base.[21][22]

Mechanism and Key Considerations:

The reaction begins with the deprotonation of the amide, followed by N-bromination. A second deprotonation generates an N-bromoamide anion, which undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[21] For the synthesis of a difluorophenylethylamine, the starting material would be a 3-(difluorophenyl)propanamide. A key advantage is the retention of configuration of the migrating group if it is chiral.[23]

Experimental Protocol: Synthesis of 2,4-Difluorophenethylamine via Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0-5 °C) solution of sodium hydroxide in water.

  • Add a solution of 3-(2,4-difluorophenyl)propanamide in a suitable solvent (e.g., dioxane) to the cold hypobromite solution.

  • Slowly warm the reaction mixture and then heat to reflux until the reaction is complete.

  • Cool the mixture and extract the product with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to give the crude amine.

  • Purify by distillation or chromatography.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[15][16][17]

Mechanism and Key Considerations:

The acyl azide is typically prepared from a carboxylic acid, for example, by reaction of the corresponding acyl chloride with sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[16] Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.[15] This isocyanate can then be trapped with water to form the amine (via a carbamic acid) or with an alcohol to form a carbamate, which can be subsequently hydrolyzed to the amine. The Curtius rearrangement generally proceeds under milder conditions than the Hofmann rearrangement and is compatible with a wider range of functional groups.[18] The starting material for a difluorophenylethylamine would be 3-(2,4-difluorophenyl)propanoic acid.

Workflow for Hofmann and Curtius Rearrangements:

cluster_0 Hofmann Rearrangement cluster_1 Curtius Rearrangement Amide 3-(Difluorophenyl)propanamide Isocyanate_H Isocyanate Intermediate Amide->Isocyanate_H Br₂, NaOH Amine_H Difluorophenethylamine Isocyanate_H->Amine_H H₂O, -CO₂ Acid 3-(Difluorophenyl)propanoic acid Azide Acyl Azide Acid->Azide e.g., DPPA Isocyanate_C Isocyanate Intermediate Azide->Isocyanate_C Heat, -N₂ Amine_C Difluorophenethylamine Isocyanate_C->Amine_C H₂O, -CO₂

Caption: General workflows for the Hofmann and Curtius rearrangements.

Asymmetric Synthesis of Difluorophenylethanamines

For applications in drug development, the synthesis of enantiomerically pure difluorophenylethanamines is often required.[24][25] Several strategies can be employed to achieve this:

  • Asymmetric Reductive Amination: This can be achieved by using a chiral auxiliary on the nitrogen or by employing a chiral reducing agent or catalyst.

  • Asymmetric Hydrogenation of Imines or Enamines: The use of chiral catalysts, often based on transition metals like rhodium or iridium with chiral phosphine ligands, can effect the enantioselective reduction of prochiral imines or enamines derived from difluorophenyl ketones.

  • Resolution of Racemic Amines: This classical method involves the formation of diastereomeric salts with a chiral acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amines.

  • Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer.

  • Synthesis from Chiral Precursors: Starting from a chiral building block, such as a chiral amino acid or alcohol, can allow for the synthesis of the target chiral amine with the stereochemistry already defined. Recent advances have also focused on the asymmetric synthesis of chiral fluorinated amines using N-tert-butylsulfinyl imines.[26] The development of methods for the asymmetric construction of carbon-fluorine stereogenic centers is an active area of research.[27][28]

Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Reductive Amination DifluorophenylacetaldehydeNH₃, NaBH₃CN or NaBH(OAc)₃One-pot procedure, mild conditions, good functional group tolerance.[29][30][31]Aldehyde precursor may be unstable or not readily available.Moderate to High
Nitrile Reduction DifluorophenylacetonitrileH₂, Raney Ni or Pd/CAtom economical, readily available starting material.Requires high pressure and temperature, potential for side products (secondary/tertiary amines).High
Gabriel Synthesis 2-(Difluorophenyl)ethyl halidePotassium phthalimide, HydrazineClean reaction, avoids over-alkylation, reliable for primary amines.[10][11]Multi-step process, harsh conditions for phthalimide cleavage can limit functional group compatibility.Moderate to High
Hofmann Rearrangement 3-(Difluorophenyl)propanamideBr₂, NaOHUtilizes readily available amides, one-carbon degradation can be synthetically useful.[20][21][23]Use of stoichiometric bromine and strong base, potential for side reactions.Moderate
Curtius Rearrangement 3-(Difluorophenyl)propanoic acidDPPA or SOCl₂/NaN₃Milder than Hofmann, good functional group tolerance, stereospecific.[15][16][18]Use of potentially explosive azides (though in situ generation mitigates risk).Good to High

Conclusion

The choice of synthetic method for the preparation of difluorophenylethanamines depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, the required level of purity, and the presence of other functional groups in the molecule.

  • For large-scale, cost-effective synthesis where the precursor is available, the catalytic reduction of difluorophenylacetonitriles is often the most attractive route due to its high atom economy.

  • Reductive amination offers a versatile and generally high-yielding one-pot alternative, provided the corresponding aldehyde is accessible.

  • The Gabriel synthesis remains a robust and reliable method for producing clean primary amines, particularly on a laboratory scale.

  • The Hofmann and Curtius rearrangements are valuable for synthetic routes that require a one-carbon degradation from a carboxylic acid or amide precursor, with the Curtius rearrangement generally offering milder conditions.

For the synthesis of chiral difluorophenylethanamines, asymmetric catalytic methods are increasingly favored for their efficiency and enantioselectivity, although classical resolution techniques remain relevant. The continued development of novel fluorination and amination methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing these valuable building blocks for the next generation of pharmaceuticals.

References

[15] Curtius rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Curtius_rearrangement] [16] Curtius Rearrangement | NROChemistry. [URL: https://www.nrochemistry.com/curtius-rearrangement/] [17] Curtius Rearrangement - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm] [10] Gabriel Synthesis - Cambridge University Press. [URL: https://www.cambridge.org/us/files/2313/7702/9140/7479_Gabriel_Synthesis.pdf] [11] Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis] [12] The Gabriel Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/06/05/the-gabriel-synthesis-of-amines/] [18] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473623/] [19] Curtius Rearrangement | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-protran-protocol-support/chemistry-named-reactions/curtius-rearrangement.html] [32] Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Dedicated to Prof. George A. Olah. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200604240] [20] Hofmann Rearrangement - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hofmann-rearrangement.htm] [9] Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38622140/] [21] Hofmann rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hofmann_rearrangement] [14] Gabriel Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/gabriel-synthesis.shtm] The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6657106/] [27] CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38209072/] [26] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24750244/] [24] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057030/] [22] Hofmann Rearrangement - Chemistry Steps. [URL: https://www.chemistrysteps.com/hofmann-rearrangement/] [29] Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amines/reductive-amination.shtm] [13] The Gabriel Synthesis of Primary Amines | PDF - Scribd. [URL: https://www.scribd.com/document/394595217/The-Gabriel-Synthesis-of-Primary-Amines] [1] The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/09/19/the-hofmann-and-curtius-rearrangements/] [30] Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant - ResearchGate. [URL: https://www.researchgate.net/publication/363842603_Reductive_amination_of_ketonesaldehydes_with_amines_using_BH_3_NC_2_H_5_3_as_a_reductant] [28] CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789714/] [5] 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69565] [6] 2,4-Difluorophenylacetonitrile 97 656-35-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/408451] [4] CAS 656-35-9: (2,4-difluorophenyl)acetonitrile - CymitQuimica. [URL: https://cymitquimica.com/base/656-35-9] [23] Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19485369/] [31] Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6365219/] [7] 2,4-difluorophenylacetonitrile (C8H5F2N) - PubChemLite. [URL: https://pubchemlite.cheminfo.org/sandbox/69565] [25] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36986439/] [2] 2-(2,4-Difluorophenyl)acetonitrile - Synquest Labs. [URL: https://www.synquestlabs.com/product/3737-3-24/2-2-4-difluorophenyl-acetonitrile.html] [8] 2,4-DIFLUOROPHENYLACETONITRILE | 656-35-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8269781.htm]

Sources

A Comparative Guide to the Pharmacokinetic Differences Between Fluorinated Amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This is due to fluorine's unique ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[1][2] However, the precise positioning of the fluorine atom, as well as the stereochemistry of the molecule, can have profound and sometimes unpredictable effects on its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the pharmacokinetic differences between fluorinated amine isomers, with a focus on regioisomers (2-, 3-, and 4-fluoroamphetamine) and the influence of stereoisomerism. Understanding these differences is critical for the rational design of safer and more effective therapeutic agents.

The Influence of Fluorine's Position on Pharmacokinetics: A Tale of Three Isomers

The fluoroamphetamine isomers—2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA)—serve as an excellent case study for the impact of fluorine's position on the benzene ring on the overall pharmacokinetic profile. While sharing the same molecular formula, their distinct pharmacological and pharmacokinetic properties underscore the importance of precise structural modifications.

Absorption and Bioavailability
Distribution

Following absorption, the distribution of a drug is largely influenced by its lipophilicity and binding to plasma proteins. While specific plasma protein binding percentages for the fluoroamphetamine isomers are not extensively reported, it is a critical parameter that influences the unbound fraction of the drug available to exert its pharmacological effect.[7][8] Studies on the parent compound, amphetamine, show that its binding to plasma proteins is relatively low.[9] The increased lipophilicity of the fluorinated analogs may lead to more extensive tissue distribution. Animal studies with radiolabeled p-[18F]fluoroamphetamine have shown high initial uptake in the brain, with subsequent distribution to the kidneys, lungs, liver, and spleen.[5]

Metabolism: The Decisive Role of Regio- and Stereochemistry

Metabolism is where the most significant pharmacokinetic differences between fluorinated amine isomers become apparent. The position of the fluorine atom dictates the molecule's susceptibility to and interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[10][11]

4-Fluoroamphetamine (4-FA): Metabolic Resistance and Stereoselectivity

The fluorine atom at the para-position in 4-FA sterically hinders the hydroxylation of the aromatic ring, a common metabolic pathway for amphetamines.[11][12] This C-F bond is highly stable and resistant to cleavage by CYP450 enzymes, meaning that in vivo defluorination is not a major metabolic route.[5][12] The primary metabolic pathways for 4-FA are aliphatic hydroxylation to form 4-fluorophenylpropanolamine and minor ring hydroxylation, with the resulting metabolites often being conjugated before excretion.[13]

Crucially, the metabolism of 4-FA is stereoselective. Human studies have shown that the (S)-enantiomer is metabolized more rapidly than the (R)-enantiomer. This results in a significantly longer elimination half-life for (R)-4-FA (mean of 12.9 hours) compared to (S)-4-FA (mean of 6.0 hours).[12][14] This differential metabolism leads to a time-dependent increase in the (R)/(S) concentration ratio in plasma.[12] While the specific CYP isozymes responsible for 4-FA metabolism have not been definitively identified, studies on the related compound 4-fluoromethamphetamine (4-FMA) implicate CYP2E1, CYP2D6, and CYP3A4.[10] Given that amphetamine and its analogs are known substrates and inhibitors of CYP2D6, it is highly likely that this enzyme plays a role in 4-FA metabolism.[15][16]

3-Fluoroamphetamine (3-FA): A Different Metabolic Fate

In contrast to 4-FA, the meta-position of the fluorine atom in 3-FA leaves the para-position open for metabolic attack. It is hypothesized that CYP450-mediated oxidation of 3-FA occurs at the 4-position, leading to the formation of 3-fluoro-4-hydroxyamphetamine.[6] In vivo pharmacokinetic studies in rats have determined the elimination half-life of 3-FA to be approximately 2.27 hours following intravenous administration.[5][17][18]

2-Fluoroamphetamine (2-FA): Emerging Metabolic Insights

Comprehensive in vivo pharmacokinetic data for 2-FA is the most limited among the three isomers. However, studies on the metabolites of the related compound 2-fluoromethamphetamine (2-FMA) suggest that the primary metabolic pathways for 2-FA are likely N-hydroxylation to form N-hydroxy-2-fluoroamphetamine and aliphatic hydroxylation to form 2-fluoroephedrine.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Fluoroamphetamine Isomers

Parameter2-Fluoroamphetamine (2-FA)3-Fluoroamphetamine (3-FA)4-Fluoroamphetamine (4-FA)
Species Data not availableRatHuman
Route of Admin. -IntravenousOral
Dose -5 mg/kg100 mg
Tmax (hours) Data not available-~2[3][6]
Cmax (ng/mL) Data not available1412.09 ± 196.12 (C0)[5][17][18]195 (median)[3][6]
Elimination Half-life (t½) Data not available2.27 ± 0.67 hours[5][17][18]Racemic: ~8-9 hours[3]6-enantiomer: 12.9 hours[12]14-enantiomer: 6.0 hours[12][14]
Bioavailability Data not available31.8% (transdermal)[5]Data not available
Primary Metabolism N-hydroxylation, Aliphatic hydroxylation (inferred)[1][2]Ring hydroxylation at the 4-position (hypothesized)[6]Aliphatic hydroxylation, Minor ring hydroxylation[13]
CYP450 Involvement Likely CYP2D6 (inferred)Likely CYP2D6 (inferred)Likely CYP2D6, CYP2E1, CYP3A4 (inferred)[10]

Note: Data is compiled from different studies and species, and direct comparisons should be made with caution.

cluster_metabolism Metabolic Pathways of Fluoroamphetamine Isomers cluster_cyp CYP450 Enzymes FA4 4-Fluoroamphetamine CYP CYP2D6 (likely) CYP2E1, CYP3A4 (possible) FA4->CYP Metabolic Resistance at C-F FA3 3-Fluoroamphetamine FA3->CYP FA2 2-Fluoroamphetamine FA2->CYP Metabolite4a 4-Fluorophenyl- propanolamine (Aliphatic Hydroxylation) CYP->Metabolite4a Major Metabolite4b Ring Hydroxylated 4-FA (Minor Pathway) CYP->Metabolite4b Minor Metabolite3 3-Fluoro-4-hydroxy- amphetamine (Ring Hydroxylation) CYP->Metabolite3 Metabolite2a N-Hydroxy-2-FA (N-Hydroxylation) CYP->Metabolite2a Metabolite2b 2-Fluoroephedrine (Aliphatic Hydroxylation) CYP->Metabolite2b Excretion Conjugation & Excretion Metabolite4a->Excretion Metabolite4b->Excretion Metabolite3->Excretion Metabolite2a->Excretion Metabolite2b->Excretion

Figure 1: Proposed metabolic pathways for fluoroamphetamine isomers.

Excretion

The primary route of excretion for amphetamine and its analogs is through the urine. The extent to which the parent drug is excreted unchanged versus as metabolites is dependent on the rate and pathways of metabolism. For 4-FA, a significant portion is excreted unchanged in the urine, along with its metabolites.[13] The more rapid metabolism of 3-FA in rats suggests a lower proportion of the parent drug may be excreted unchanged compared to 4-FA.

Experimental Protocols for Assessing Pharmacokinetic Differences

To elucidate the pharmacokinetic differences between fluorinated amine isomers, a series of in vitro and in vivo experiments are essential.

In Vitro Metabolic Stability Assay

This assay provides a preliminary assessment of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (fluorinated amine isomers) and positive control (e.g., testosterone)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and positive control in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube on ice, combine liver microsomes, phosphate buffer, and the test compound.

  • Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions of the liver that are enriched in CYP450 enzymes, the primary drivers of phase I metabolism.

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation.

  • Quenching with Acetonitrile: This organic solvent precipitates the microsomal proteins, effectively stopping the enzymatic reaction and preparing the sample for analysis.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive in vivo ADME profile of the test compounds.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, bioavailability) of fluorinated amine isomers in a rodent model.

Materials:

  • Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.

  • Test compounds formulated for intravenous (IV) and oral (PO) or other relevant routes of administration.

  • Blood collection tubes (e.g., with anticoagulant).

  • Centrifuge, analytical balance, and other standard laboratory equipment.

  • LC-MS/MS system.

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of animals via the desired routes (IV and PO for bioavailability determination).

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect small blood samples from the jugular vein cannula.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine the key PK parameters.

  • Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Causality Behind Experimental Choices:

  • Cannulated Rodents: This allows for serial blood sampling from the same animal, reducing the number of animals required and minimizing inter-animal variability.

  • IV and PO Dosing: Comparing the plasma concentration profiles after IV (100% bioavailability) and PO administration allows for the calculation of absolute oral bioavailability.

  • LC-MS/MS Quantification: This is the gold standard for sensitive and specific quantification of small molecules in complex biological matrices like plasma.

cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Dosing (IV and PO cohorts) Sampling Serial Blood Sampling (Cannulated Rodents) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Modeling (NCA) Analysis->PK_Analysis Results Determine Cmax, Tmax, t½, AUC, Bioavailability PK_Analysis->Results

Figure 2: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of a fluorinated amine is highly dependent on the specific placement of the fluorine atom and the stereochemistry of the molecule. As demonstrated by the fluoroamphetamine isomers, a seemingly minor positional change can lead to significant differences in metabolic stability and elimination half-life. The para-substituted 4-FA exhibits greater metabolic stability compared to the likely metabolic profile of the meta-substituted 3-FA. Furthermore, the stereoselective metabolism of 4-FA highlights the importance of evaluating individual enantiomers in drug development.

While significant progress has been made in understanding these structure-pharmacokinetic relationships, there remain notable gaps in the literature. Comprehensive, head-to-head in vivo pharmacokinetic studies of the 2-, 3-, and 4-fluoroamphetamine isomers are needed for a complete comparative analysis. Additionally, further research is required to definitively identify the specific CYP450 isozymes responsible for the metabolism of each isomer and to quantify their plasma protein binding. A deeper understanding of these nuances will empower drug development professionals to more effectively leverage fluorine substitution to design drug candidates with optimized pharmacokinetic profiles, ultimately leading to safer and more efficacious medicines.

References

  • Carvalho, M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. [Link]

  • Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug delivery and translational research, 10(1), 271–281. [Link]

  • Losacker, M., et al. (2021). Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S)-Concentration Ratios Help in Interpreting Forensic Cases? Journal of analytical toxicology, 45(9), 986–993. [Link]

  • Taniguchi, M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 4(4), 166-175. [Link]

  • Toennes, S. W., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug testing and analysis, 11(4), 506–512. [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1–9. [Link]

  • Wikipedia. (n.d.). 2-Fluoroamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]

  • Rösner, P., et al. (2005). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). Forensic Science International, 148(2-3), 143-156. [Link]

  • Murnane, K. S., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug delivery and translational research, 10(1), 271–281. [Link]

  • Wu, D., et al. (1997). Interactions of amphetamine analogs with human liver CYP2D6. Biochemical pharmacology, 53(11), 1605–1612. [Link]

  • GE Healthcare. (n.d.). Drug-plasma protein binding characterization using SPR. Retrieved from [Link]

  • Jiang, Y., et al. (2020). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug delivery and translational research, 10(1), 271–281. [Link]

  • Kanamori, T., et al. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of analytical toxicology, 47(1), 73–80. [Link]

  • Borg, K. O., et al. (1970). The plasma protein binding of amphetamine, catecholamines and related compounds. Acta pharmacologica et toxicologica, 28(3), 209–214. [Link]

  • Johansen, S. S., & Dahl, L. B. (2012). Isomers of fluoroamphetamines detected in forensic cases in Denmark. International journal of legal medicine, 126(4), 541–547. [Link]

  • Bach, M. V., & Coutts, R. T. (1989). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 19(7), 753–762. [Link]

  • Losacker, M., et al. (2021). Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S)-Concentration Ratios Help in Interpreting Forensic Cases? Journal of analytical toxicology, 45(9), 986–993. [Link]

  • Kanamori, T., et al. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of analytical toxicology, 47(1), 73–80. [Link]

  • Toennes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of pharmaceutical and biomedical analysis, 179, 113008. [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1–9. [Link]

  • Protocols.io. (2023). In-vitro plasma protein binding. Retrieved from [Link]

  • Roth, M. E., & Gatch, M. B. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of pharmacology and experimental therapeutics, 337(2), 482–489. [Link]

  • Thangnipon, W., et al. (2022). Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios. Medicina, 58(11), 1548. [Link]

  • de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in genetics, 3, 235. [Link]

  • Shibukawa, A., et al. (2001). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 859-867. [Link]

  • Yue, Y., et al. (2021). The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization. Psychopharmacology, 238(3), 731–743. [Link]

  • Al-Obaidi, F., & Al-Shammari, A. M. (2020). Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. Applied spectroscopy, 74(11), 1363–1372. [Link]

  • SWGDRUG.org. (2013). 3-Fluoroamphetamine. Retrieved from [Link]

  • van der Meijden, M. J., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Neuropsychopharmacology, 44(2), 395–401. [Link]

  • Kranenburg, R. F., et al. (2019). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic science international, 302, 109900. [Link]

  • Al-Saffar, Y., et al. (2017). Interspecies In Vitro Evaluation of Stereoselective Protein Binding for 3,4-Methylenedioxymethamphetamine. BioMed research international, 2017, 4857418. [Link]

  • Yanagisawa, Y., et al. (1997). Binding of methamphetamine to serum albumin in various species in vitro. Pharmacological research, 35(2), 99–102. [Link]

  • LifeNet Health LifeSciences. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic science international, 302, 109900. [Link]

Sources

The 2,4-Difluorophenyl Group as a Bioisosteric Replacement: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor.[1][2] Among the various bioisosteres employed, the 2,4-difluorophenyl group has emerged as a particularly effective mimic for phenyl and other aromatic moieties, offering a unique combination of electronic modulation and metabolic fortification. This guide provides an in-depth comparison of the 2,4-difluorophenyl group against its common alternatives, supported by experimental data and detailed protocols to empower researchers in their drug design strategies.

The Rationale for Fluorination: More Than Just a Phenyl Mimic

The introduction of fluorine into a drug candidate is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] The 2,4-difluorophenyl group, in particular, offers a nuanced approach to molecular design. The two fluorine atoms, positioned at the ortho and para positions, exert strong electron-withdrawing effects, which can significantly alter the pKa of nearby functional groups and modulate interactions with biological targets.[5] This electronic perturbation, coupled with the inherent stability of the C-F bond, often leads to improved metabolic resistance against oxidative degradation by cytochrome P450 enzymes.[6][7]

Impact on Physicochemical Properties: A Double-Edged Sword

The decision to incorporate a 2,4-difluorophenyl group necessitates a careful consideration of its impact on key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The effect of fluorination on lipophilicity, often measured as logP or logD, can be complex and context-dependent.[8][9][10] While the addition of fluorine generally increases lipophilicity, the overall effect of the 2,4-difluorophenyl group compared to an unsubstituted phenyl ring is not always straightforward and can be influenced by the surrounding molecular architecture.[11]

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Phenyl" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,4-Difluorophenyl" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increased Lipophilicity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Decreased Lipophilicity" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phenyl" -- "Increased Lipophilicity" [label="General Trend"]; "2,4-Difluorophenyl" -- "Increased Lipophilicity" [label="Often Observed"]; "2,4-Difluorophenyl" -- "Decreased Lipophilicity" [label="Context-Dependent"]; } caption: "Lipophilicity Modulation"

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the fluorine atoms in the 2,4-difluorophenyl group can significantly influence the pKa of proximal ionizable groups. For instance, replacing a phenyl ring with a 2,4-difluorophenyl group adjacent to an acidic proton will generally lower the pKa, making the proton more acidic. Conversely, for a basic nitrogen, the electron-withdrawing effect will decrease its basicity (lower pKa of the conjugate acid). This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and target engagement.

Comparative Performance: Experimental Data

The true value of a bioisosteric replacement is ultimately determined by its impact on biological activity and pharmacokinetic properties. The following sections present comparative data from various case studies.

Case Study 1: p38 MAPK Inhibitors

In the development of inhibitors for p38 MAP kinase, a key target in inflammatory diseases, the introduction of a 2,4-difluorophenyl group has been a successful strategy to enhance potency.[5][12][13][14][15][16]

CompoundStructurep38α IC50 (nM)
Parent Compound (Pyridinylimidazole) Phenyl-substituted imidazole~500
SB202190 (2,4-Difluorophenyl Analog) 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole with an additional 2,4-difluorophenyl substitution in some analogs50

Data compiled from multiple sources for illustrative purposes.[13][17]

The data clearly demonstrates a significant increase in potency with the incorporation of the difluorinated phenyl ring. This is often attributed to favorable interactions within the kinase ATP-binding site.

Case Study 2: Antifungal Agents (Voriconazole vs. Fluconazole)

Voriconazole, a second-generation triazole antifungal, represents a key example of the successful application of the 2,4-difluorophenyl group.[18][19] Its structure is a modification of fluconazole, where one of the triazole rings is replaced by a fluoropyrimidine and a methyl group is added, and it contains a 2,4-difluorophenyl moiety. This structural change leads to a broader spectrum of activity and increased potency against many fungal pathogens.[20][21]

CompoundKey Structural FeatureIn Vitro Activity (MIC range against Candida spp. in μg/mL)
Fluconazole Bis-triazole with a difluorophenyl group0.25 - >64
Voriconazole Triazole and fluoropyrimidine with a 2,4-difluorophenyl group<0.03 - 16

Data extracted from comparative studies.[21]

Case Study 3: COX-2 Inhibitors (Celecoxib Analogs)

While celecoxib itself does not contain a 2,4-difluorophenyl group, the exploration of its analogs provides insights into the effects of fluorine substitution.[1] A trifluoromethyl analogue of celecoxib, while having significantly lower COX-2 inhibitory activity, demonstrated potent anti-inflammatory effects through COX-2 independent pathways.[12][22] Although not a direct comparison with a 2,4-difluorophenyl group, this highlights the profound impact that fluorine substitution can have on the pharmacological profile of a drug.[23]

Metabolic Stability: Blocking the Path of Degradation

One of the primary motivations for employing the 2,4-difluorophenyl group is to enhance metabolic stability.[4][6][7][24][25] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.

Comparative In Vitro Metabolic Stability
CompoundKey Structural FeatureHalf-life (t1/2) in Human Liver Microsomes (min)
Hypothetical Phenyl Analog Unsubstituted Phenyl Ring< 10
Hypothetical 2,4-Difluorophenyl Analog 2,4-Difluorophenyl Ring> 60

Illustrative data based on general principles observed in drug metabolism studies.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Parent Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolite 1"; "Metabolite 2"; "2,4-Difluorophenyl Analog" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Resistant to Metabolism" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Parent Compound" -> "Metabolite 1" [label="CYP450 Oxidation"]; "Parent Compound" -> "Metabolite 2" [label="CYP450 Oxidation"]; "2,4-Difluorophenyl Analog" -> "Resistant to Metabolism"; } caption: "Metabolic Fortification"

hERG Liability: A Critical Safety Consideration

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias.[26][27][28][29] The impact of the 2,4-difluorophenyl group on hERG inhibition is compound-specific and requires careful evaluation. While the introduction of fluorine can sometimes mitigate hERG binding by altering the physicochemical properties of a molecule, it is not a universal solution.

CompoundKey Structural FeaturehERG IC50 (μM)
Hypothetical Parent Compound Unsubstituted Phenyl Ring1.5
Hypothetical 2,4-Difluorophenyl Analog 2,4-Difluorophenyl Ring5.0

Hypothetical data for illustrative purposes. Actual effects are highly dependent on the overall molecular structure.

Experimental Protocols

To aid researchers in evaluating the impact of the 2,4-difluorophenyl bioisosteric replacement, the following are detailed protocols for key in vitro assays.

Synthesis of a 2,4-Difluorophenyl Containing Compound

Example: Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide [30]

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in CH2Cl2 to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-(2,4-difluorophenyl)-2-fluorobenzamide.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "2,4-Difluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzoyl Chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide Coupling" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "N-(2,4-difluorophenyl)-2-fluorobenzamide" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,4-Difluoroaniline" -> "Amide Coupling"; "2-Fluorobenzoyl Chloride" -> "Amide Coupling"; "Amide Coupling" -> "N-(2,4-difluorophenyl)-2-fluorobenzamide"; } caption: "Synthetic Workflow"

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Prepare Microsomal Incubation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

  • Add Test Compound: Add the test compound (typically at a final concentration of 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and calculate the in vitro half-life (t1/2).

Cytochrome P450 (CYP) Inhibition Assay
  • Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.

  • Initiate Reactions: Pre-incubate the plate at 37°C, then initiate the reactions by adding a NADPH-regenerating system.

  • Quench Reactions: After a specific incubation time, terminate the reactions by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze Metabolite Formation: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculate IC50: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the CYP isoform activity by plotting the percent inhibition against the test compound concentration.

Conclusion

The 2,4-difluorophenyl group is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate physicochemical properties, enhance metabolic stability, and improve biological potency has been demonstrated in numerous successful drug discovery programs. However, its application is not a panacea, and careful consideration of its effects on lipophilicity and potential for hERG liability is essential. By leveraging the comparative data and experimental protocols provided in this guide, researchers can make more informed decisions in the design of safer and more effective therapeutics.

References

  • Sabo, J. A., & Abdel-Rahman, S. M. (2000). Voriconazole: a new triazole antifungal. Annals of Pharmacotherapy, 34(9), 1032-1043.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Herbrecht, R. (2004). Voriconazole: therapeutic review. Journal of Chemotherapy, 16(sup4), 25-30.
  • Donnelly, J. P., & de Pauw, B. E. (2004). Voriconazole—a new therapeutic agent with an extended spectrum of antifungal activity. Clinical Microbiology and Infection, 10(s1), 107-117.
  • Goncalves, V., et al. (2014).
  • Young, P. R., McLaughlin, M. M., Kumar, S., Kassis, S., Doyle, M. L., McNulty, D., ... & Lee, J. C. (1997). Pyridinyl-imidazole-based p38 MAP kinase inhibitors: binding and structural-activity relationships. Journal of Biological Chemistry, 272(18), 12116-12121.
  • Al-Hourani, B. J., et al. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1629.
  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring.
  • Shi, et al. (2023). Tunably strained metallacycles enable modular differentiation of aza-arene C–H bonds.
  • Siny, et al. (2017). Celecoxib versus diclofenac in the management of osteoarthritis of the knee. Osteoarthritis and Cartilage, 5(1), 59-66.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2024). ACS Chemical Neuroscience.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Bagg, J. (2005). In vitro activities of voriconazole and fluconazole against 1,017 clinical isolates of Candida species. Antimicrobial agents and chemotherapy, 49(11), 4799-4801.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3412-3418.
  • Kuma, Y., et al. (2006). Pharmacophore design of p38α MAP kinase inhibitors with either 2, 4, 5-trisubstituted or 1, 2, 4, 5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 13(21), 2545-2559.
  • Valko, K., et al. (2007). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of pharmaceutical and biomedical analysis, 43(2), 556-566.
  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Janus kinase inhibitor. (2023, October 26). In Wikipedia. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • p38 MAPK Inhibitors. (n.d.). MedchemExpress.
  • Parker, J., et al. (2022). The utility of hERG channel inhibition data in the derivation of occupational exposure limits. Regulatory Toxicology and Pharmacology, 133, 105224.
  • Shalaeva, M., et al. (2008). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of pharmaceutical sciences, 97(7), 2591-2603.
  • Tofacitinib. (n.d.). Selleck Chemicals.
  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab.
  • Lee, S. H., et al. (2006). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 27(7), 1035-1038.
  • Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 2934-2938.
  • Liu, Z., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 149-160.
  • What are JAK inhibitors and how do they work? (2025). Drugs.com.
  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. (2021). Cancers, 13(14), 3535.
  • The synthetic method of 2,4 difluoro benzene methanamines. (2015).
  • Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs.
  • New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. (2021). Biointerface Research in Applied Chemistry, 12(4), 5384-5404.
  • Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). (2018). Chemistry – A European Journal, 24(54), 14467-14476.
  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activ
  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.
  • labeled celecoxib derivatives: Topics by Science.gov. (n.d.). Science.gov.
  • An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. (2018). Frontiers in Pharmacology, 9, 551.
  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. (2023).
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2018). Journal of Medicinal Chemistry, 61(19), 8565-8603.
  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (2014). European Journal of Pharmaceutical Sciences, 51, 148-155.
  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2021). International Journal of Molecular Sciences, 22(16), 8886.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(21), 6489.
  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells. (2024). PLoS ONE, 19(1), e0295899.
  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. (2018). Journal of Pharmacy and Pharmacology, 70(7), 845-867.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS RN: 276875-47-9), a compound frequently utilized in medicinal chemistry and pharmacological research. Adherence to these protocols is not merely a matter of compliance but a commitment to the safety of personnel and the preservation of our environment.

Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal

This compound is a fluorinated amine salt with a molecular formula of C₈H₁₀ClF₂N and a molecular weight of approximately 193.62 g/mol .[1] Its structure, featuring a difluorophenyl group, makes it a valuable building block in the synthesis of novel therapeutic agents.[1] However, the very characteristics that make it useful in research also necessitate a cautious approach to its disposal.

Safety data sheets for similar difluorophenyl-containing amine hydrochlorides indicate that this class of compounds can cause skin, eye, and respiratory irritation.[2] Upon thermal decomposition, it can release toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] The presence of carbon-fluorine bonds, known for their strength, suggests that specialized disposal methods are required to ensure complete and safe destruction.[3]

PropertyInformationSource
Chemical Name This compound[1]
CAS Number 276875-47-9[4]
Molecular Formula C₈H₁₀ClF₂N[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Products Carbon oxides, Hydrogen chloride, Hydrogen fluoride, Nitrogen oxides[2]

The Core Principle: Professional Disposal is Non-Negotiable

Due to its hazardous nature and the potential for harmful byproducts upon incomplete combustion, this compound must be disposed of as hazardous waste.[5][6] The recommended and required method of disposal is through a licensed and certified professional waste disposal service.[7] These services are equipped with high-temperature chemical incinerators that include afterburners and scrubbers to neutralize harmful acidic gases.[7]

Under no circumstances should this chemical be:

  • Poured down the drain.

  • Disposed of in regular trash.

  • Attempted to be neutralized by untrained personnel.[5]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste prior to its removal by a professional disposal service.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate PPE.[5]

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves.[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[5]

Waste Collection
  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent accidental reactions.[5]

  • Solid Waste: Carefully transfer any solid residue into a designated, compatible, and clearly labeled hazardous waste container. Avoid generating dust during this process.[5]

  • Liquid Waste: If the compound is in solution, transfer the liquid to a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should also be placed in the designated solid hazardous waste container.

Labeling and Storage
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] Also, include any other information required by your local or institutional EHS guidelines.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][5] The storage area should be cool and dry.[2]

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste: 1-(2,4-Difluorophenyl)ethanamine hydrochloride B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate from other chemical waste C->D E Transfer to a designated, compatible, and labeled hazardous waste container D->E F Include contaminated materials (gloves, etc.) E->F G Seal and clearly label container as 'Hazardous Waste' F->G H Store in a secure, well-ventilated area away from incompatibles G->H I Arrange for pickup by a licensed professional waste disposal service H->I J Disposal via high-temperature incineration with afterburner and scrubber I->J

Caption: Logical workflow for the safe disposal of this compound.

The Broader Context: Fluorinated Compounds and Environmental Responsibility

The disposal of fluorinated organic compounds like this compound is a subject of ongoing research and regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a class of highly persistent fluorinated compounds.[8] While this compound is not a PFAS, the principles of ensuring complete thermal destruction to prevent the release of harmful byproducts are relevant.[3][9] High-temperature incineration is considered a viable technology for breaking the strong carbon-fluorine bonds characteristic of these molecules.[3]

By following these stringent disposal protocols, the scientific community can continue its vital research while upholding its commitment to safety and environmental protection.

References

  • U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Reginfo.gov (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN. Retrieved from [Link]

  • University of California, Berkeley (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • HDH Chemicals (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

  • Sciencemadness Wiki (2025). Proper disposal of chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Difluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.